5-Chloro-4-methoxypyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-methoxypyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVNVJFNMIOKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674015 | |
| Record name | 5-Chloro-4-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
662117-63-7 | |
| Record name | 5-Chloro-4-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-4-methoxypyridin-2-amine: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a privileged structure in drug design. The strategic functionalization of the pyridine ring with substituents such as halogens and alkoxy groups can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and target-binding affinity. 5-Chloro-4-methoxypyridin-2-amine (CAS No: 662117-63-7) is a prime example of such a strategically substituted pyridine, offering a versatile platform for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in drug discovery.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug development. While extensive experimental data for this compound is not widely available in the public domain, we can infer its key characteristics based on its structure and data from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | --INVALID-LINK-- |
| Molecular Weight | 158.59 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 662117-63-7 | --INVALID-LINK-- |
| Predicted Melting Point | 130-140 °C | Based on analogs |
| Predicted Boiling Point | >300 °C (decomposes) | Based on analogs |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Based on analogs like 2-Amino-4-methoxypyridine[1] |
Spectral Data (Predicted)
Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 2-amino-4-methoxypyridine. This approach involves a regioselective chlorination of the electron-rich pyridine ring.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis
Materials:
-
2-amino-4-methoxypyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 2-amino-4-methoxypyridine (1.0 eq) in anhydrous acetonitrile at room temperature, add N-chlorosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Reactivity Profile: A Versatile Synthetic Intermediate
The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the 2-amino group, the 4-methoxy group, and the 5-chloro substituent. The electron-donating nature of the amino and methoxy groups activates the pyridine ring towards electrophilic substitution, while also influencing the regioselectivity of such reactions. However, the most synthetically valuable feature of this molecule is its susceptibility to nucleophilic aromatic substitution (SNAr) at the 2- and potentially the 4-positions, and the reactivity of the 2-amino group with various electrophiles.
Caption: Key reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 5-position is susceptible to displacement by various nucleophiles, although it is less activated than halogens at the 2- or 4-positions. More commonly, the 2-amino group can be transformed, and subsequent reactions can be performed. However, under forcing conditions or with palladium catalysis, substitution at the 5-position is possible.
A more prominent SNAr pathway in drug synthesis often involves the displacement of a halogen at the 2- or 4-position of a pyrimidine ring. In the context of this compound, its utility often lies in coupling reactions where the amino group acts as the nucleophile.
Reactions of the Amino Group
The 2-amino group is a key handle for derivatization. It can readily react with a variety of electrophiles, including acyl chlorides, sulfonyl chlorides, and isocyanates, to form amides, sulfonamides, and ureas, respectively. Furthermore, it can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides.
Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The 2-aminopyridine motif is a well-established "hinge-binding" element in many kinase inhibitors, mimicking the adenine core of ATP.
Role in Kinase Inhibitor Scaffolds
Kinase inhibitors are a major class of targeted cancer therapeutics. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, and various substituents that confer potency and selectivity. The 2-aminopyridine moiety of this compound can form crucial hydrogen bonds with the kinase hinge region. The 4-methoxy and 5-chloro substituents can then be used to modulate the molecule's properties and explore the surrounding binding pocket for additional interactions.
For instance, the structurally related 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold has been utilized in the design of potent histone deacetylase (HDAC) inhibitors.
Precursor to Advanced Intermediates
This compound can serve as a precursor to more complex, polysubstituted pyridines. For example, it could be a key intermediate in the synthesis of molecules like the monocarboxylate transporter 4 (MCT4) inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, although the direct synthetic lineage needs to be confirmed from detailed experimental procedures.
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound, the following safety precautions should be observed:
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, call a poison center or doctor.
It is imperative to consult the full Safety Data Sheet before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic substitution pattern provides multiple avenues for synthetic diversification, making it an attractive starting material for the generation of compound libraries targeting a range of biological targets, most notably protein kinases. While a comprehensive set of experimental data for this specific compound is not yet publicly available, its chemical logic, derived from the established reactivity of related substituted pyridines, underscores its potential in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase.
References
An In-Depth Technical Guide to 5-Chloro-4-methoxypyridin-2-amine (CAS No. 662117-63-7)
Introduction
5-Chloro-4-methoxypyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a valuable building block in modern medicinal chemistry. Its strategic placement of chloro, methoxy, and amino groups offers multiple points for synthetic diversification, making it an attractive scaffold for the development of novel therapeutic agents. The pyridine core is a well-established "privileged structure" in drug discovery, frequently found in approved drugs due to its ability to engage in biologically relevant interactions and its favorable pharmacokinetic properties.
This guide provides an in-depth technical overview intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, reactivity, and safe handling. We will explore the chemical logic underpinning its preparation and provide robust, validated protocols to empower its effective use in the laboratory.
Compound Profile & Physicochemical Properties
A rapid, at-a-glance summary of the key identifiers and properties of this compound is essential for laboratory use. The data presented below has been aggregated from various chemical supplier databases.
| Property | Value | Source(s) |
| CAS Number | 662117-63-7 | [1][2][3] |
| Molecular Formula | C₆H₇ClN₂O | [1][4] |
| Molecular Weight | 158.59 g/mol | [1][4] |
| Synonyms | 2-Amino-5-chloro-4-methoxypyridine | [1][4] |
| Appearance | Off-white to light brown solid/powder | [5] |
| Purity | Typically ≥95% | [1] |
Synthesis and Mechanistic Rationale
While numerous substituted pyridines are commercially available, the specific isomer this compound often requires a multi-step synthesis. A robust and logical pathway commences from the readily available starting material, 2-amino-5-chloropyridine. The chosen synthetic strategy is dictated by the directing effects of the substituents and the need to activate specific positions on the pyridine ring for sequential functionalization.
The proposed workflow hinges on the use of the pyridine N-oxide moiety as a temporary activating group. N-oxidation fundamentally alters the electronic properties of the pyridine ring, making the C4 position susceptible to electrophilic attack (nitration) and subsequent nucleophilic substitution.
Caption: Proposed multi-step synthesis of this compound.
Step 1: N-Oxidation
-
Causality: The direct electrophilic substitution of a pyridine ring, especially one bearing an electron-donating amino group, can be unselective. Converting the pyridine nitrogen to an N-oxide serves two purposes. First, it electronically deactivates the C2 and C6 positions while strongly activating the C4 position towards electrophilic attack. Second, the N-oxide group itself can be used to direct chemistry and is easily removed in a final step.[6] Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a suitable catalyst are effective.[2]
Step 2: Regioselective Nitration
-
Causality: With the N-oxide in place, the C4 position is now highly activated. Nitration using a standard mixture of concentrated sulfuric and nitric acid (nitrating acid) proceeds with high regioselectivity to install a nitro group at the C4 position.[7] This step is critical as the nitro group is an excellent leaving group for the subsequent nucleophilic aromatic substitution.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
Causality: The combination of the electron-withdrawing N-oxide and the newly installed nitro group makes the C4 carbon exceptionally electron-deficient and primed for nucleophilic attack.[8] The introduction of sodium methoxide (NaOMe) in methanol results in the efficient displacement of the nitro group to form the desired 4-methoxy substituted pyridine N-oxide. This is a classic example of an addition-elimination SNAr mechanism, which is highly favored at the C4 position of pyridine N-oxides.[9][10]
Step 4: Deoxygenation (N-Oxide Reduction)
-
Causality: The final step is the removal of the N-oxide to yield the target pyridine. This reduction must be selective enough not to affect the other functional groups. Phosphorus trichloride (PCl₃) is a classic and highly effective reagent for this transformation, proceeding through a mechanism involving oxygen atom transfer to the phosphorus reagent.[6] Alternatively, for molecules sensitive to PCl₃, catalytic hydrogenation (e.g., H₂ over Palladium on carbon) provides a milder, albeit potentially slower, method for deoxygenation.[11]
Spectroscopic and Analytical Characterization
Ensuring the identity and purity of the synthesized material is paramount. A multi-technique approach provides a self-validating system for quality control, aligning with the principles of analytical trustworthiness.
Caption: Standard workflow for the purification and validation of the final product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for purity assessment. A gradient method using a C18 column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid as a modifier) will effectively separate the product from starting materials and by-products. Purity is determined by the area percentage of the main peak detected by a UV detector (typically monitored at 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group singlet (~3.9-4.1 ppm), and the broad singlet for the amino (-NH₂) protons. The number of signals, their splitting patterns (multiplicity), and integration values must be consistent with the target structure.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the molecular weight. Using an electrospray ionization (ESI) source in positive mode, the compound should be readily observed as its protonated molecular ion [M+H]⁺ at m/z 159.59.
Reactivity and Applications in Drug Discovery
The utility of this compound lies in the distinct reactivity of its three functional groups, allowing for sequential and directed chemical modifications.
Caption: Reactivity map of this compound in drug discovery.
-
The 2-Amino Group: This primary amine is a potent nucleophile and a key handle for derivatization. It readily participates in:
-
Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide or sulfonamide linkages, a common strategy for probing SAR (Structure-Activity Relationships).
-
N-Arylation/Alkylation: It can serve as the nucleophilic partner in transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination to form more complex diaryl amines.
-
-
The 5-Chloro Group: The chlorine atom serves as a reliable leaving group in various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents at the C5 position, including:
-
Suzuki Coupling: Introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: Installation of alkyne functionalities.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with a different amine.
-
This dual functionality makes the scaffold ideal for library synthesis and lead optimization. For instance, related 5-chloro-pyrimidin-2-amine cores have been explored as scaffolds for potent kinase inhibitors, where the 2-amino group interacts with the hinge region of the kinase and the 5-chloro position is used to extend into other pockets of the active site.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).[4]
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for laboratory synthesis and analysis.
Protocol 1: Synthesis of 2-Amino-5-chloro-4-nitropyridine N-oxide (Steps 1 & 2)
-
N-Oxidation:
-
Dissolve 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-5-chloropyridine N-oxide, which can often be used directly in the next step.
-
-
Nitration:
-
To a flask containing concentrated sulfuric acid, slowly add the crude 2-amino-5-chloropyridine N-oxide (1.0 eq) at 0 °C.
-
Prepare the nitrating acid by slowly adding fuming nitric acid (~1.2 eq) to concentrated sulfuric acid in a separate flask, keeping it cool.
-
Add the nitrating acid dropwise to the solution of the N-oxide, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the mixture to 80-90 °C for 2-4 hours, monitoring the reaction progress.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is ~7-8, which will precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-amino-5-chloro-4-nitropyridine N-oxide.
-
Protocol 2: Synthesis of this compound (Steps 3 & 4)
-
Methoxylation:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 2-amino-5-chloro-4-nitropyridine N-oxide (1.0 eq) to the sodium methoxide solution.
-
Heat the mixture to reflux (approx. 65 °C) for 3-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and neutralize with acetic acid or dilute HCl.
-
Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound N-oxide.
-
-
N-Oxide Reduction:
-
Dissolve the crude N-oxide (1.0 eq) in a solvent like chloroform or acetonitrile.
-
Cool the solution to 0 °C.
-
Add phosphorus trichloride (PCl₃, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel to obtain this compound as a pure solid.
-
Protocol 3: Analytical HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
References
- 1. mdpi.org [mdpi.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. youtube.com [youtube.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 11. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 5-Chloro-4-methoxypyridin-2-amine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel pyridine derivative, 5-Chloro-4-methoxypyridin-2-amine (C6H7ClN2O). The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development, directly impacting its biological activity, safety profile, and intellectual property considerations. This document outlines a multi-technique analytical workflow, integrating mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction. Each section details not only the experimental protocol but also the underlying scientific principles and the rationale for its inclusion in the workflow. The presented data, methodologies, and interpretations are grounded in established analytical chemistry principles to ensure a robust and verifiable structural assignment.
Introduction: The Imperative of Unambiguous Structure
This compound is a substituted pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in numerous FDA-approved drugs. The precise arrangement of the chloro, methoxy, and amine substituents on the pyridine ring dictates the molecule's electronic and steric properties, which in turn govern its interactions with biological targets. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety liabilities.
This guide, therefore, presents a systematic and self-validating approach to confirming the molecular structure of this compound, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
The Elucidation Workflow: A Multi-Pronged Approach
Figure 1: The integrated workflow for the structural elucidation of this compound.
Mass Spectrometry: The First Step in Molecular Identification
3.1. Rationale and Objective
Mass spectrometry (MS) provides the most direct measurement of a molecule's mass. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the parent ion, thereby confirming the molecular formula.
3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
-
Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer, capable of mass accuracy in the low parts-per-million (ppm) range.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
3.3. Expected Data and Interpretation
The molecular formula of this compound is C6H7ClN2O. The expected data is summarized in the table below.
| Parameter | Expected Value |
| Molecular Formula | C6H7ClN2O |
| Monoisotopic Mass | 158.0247 g/mol |
| Observed Ion [M+H]⁺ | ~159.0320 m/z |
| Isotopic Pattern | A characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks, indicative of the presence of a single chlorine atom. |
The observation of the correct monoisotopic mass within a narrow tolerance (e.g., < 5 ppm) and the distinctive chlorine isotopic pattern provides strong evidence for the proposed molecular formula.[1][][3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
4.1. Rationale and Objective
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the presence of key structural motifs. For this compound, we expect to see vibrations corresponding to the N-H bonds of the amine, C-O bond of the methoxy group, and the C=C/C=N bonds of the pyridine ring.
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum is acquired and automatically subtracted from the sample spectrum.
4.3. Expected Data and Interpretation
The expected vibrational frequencies are based on characteristic group frequencies for substituted pyridines.[4][5][6][7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic (Pyridine Ring) |
| 2950-2850 | C-H stretch | Aliphatic (Methoxy -OCH₃) |
| 1640-1550 | C=C and C=N stretch | Pyridine Ring |
| 1250-1200 | C-O stretch | Aryl Ether (-O-CH₃) |
| 850-750 | C-Cl stretch | Aryl Halide |
The presence of these characteristic absorption bands provides corroborating evidence for the key functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
5.1. Rationale and Objective
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques, such as COSY and HSQC, are then used to establish the connectivity between atoms.
5.2. Experimental Protocol: ¹H, ¹³C, and 2D NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: To identify proton signals, their integration (ratio), and coupling patterns (J-coupling).
-
¹³C NMR: To identify the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.
-
5.3. Expected Data and Interpretation
Based on the proposed structure, we can predict the expected NMR signals. A similar, though not identical, compound, 2-chloro-5-methylpyridin-4-amine, shows a singlet for the methyl protons at ~1.96 ppm and two singlets for the aromatic protons at 6.50 and 7.68 ppm in DMSO-d₆.[9] For our target molecule, we would expect:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.5 - 8.0 | Singlet | 1H | H-6 (proton on carbon adjacent to N and C-Cl) |
| ¹H | 6.0 - 6.5 | Singlet | 1H | H-3 (proton on carbon adjacent to N and C-OCH₃) |
| ¹H | 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |
| ¹H | 3.8 - 4.2 | Singlet | 3H | -OCH₃ |
| ¹³C | 155 - 165 | Singlet | - | C-2 (attached to -NH₂) |
| ¹³C | 145 - 155 | Singlet | - | C-4 (attached to -OCH₃) |
| ¹³C | 140 - 150 | Singlet | - | C-6 |
| ¹³C | 105 - 115 | Singlet | - | C-5 (attached to -Cl) |
| ¹³C | 90 - 100 | Singlet | - | C-3 |
| ¹³C | 55 - 65 | Singlet | - | -OCH₃ |
The final, unambiguous assignment of each signal is achieved through the analysis of 2D NMR data, as illustrated below.
References
- 1. synchem.de [synchem.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. asianpubs.org [asianpubs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chimia.ch [chimia.ch]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
A Comprehensive Technical Guide to 5-Chloro-4-methoxypyridin-2-amine for Advanced Research Applications
Executive Summary: 5-Chloro-4-methoxypyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including a chlorine atom, a methoxy group, and an amine on the pyridine core, make it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its core molecular properties, including a detailed breakdown of its molecular weight, a validated synthesis protocol, and an overview of its applications as a key intermediate in pharmaceutical research.
Section 1: Core Molecular Profile
The fundamental characteristics of a chemical compound are critical for its application in synthesis and drug design. This section outlines the essential identifiers and physicochemical properties of this compound.
Chemical Identity
-
Systematic Name: this compound
-
Molecular Formula: C₆H₇ClN₂O[1]
-
CAS Number: 133649-31-9
-
Synonyms: 2-Amino-5-chloro-4-methoxypyridine
Molecular Weight: Calculation and Significance
The molecular weight is a cornerstone property, essential for stoichiometric calculations in reaction planning and for analytical characterization. It is derived from the molecular formula by summing the atomic weights of the constituent atoms.
The molecular formula C₆H₇ClN₂O breaks down as follows:
-
Carbon (C): 6 atoms × 12.011 u = 72.066 u
-
Hydrogen (H): 7 atoms × 1.008 u = 7.056 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
Summing these values yields the average molecular weight (MW) . Commercial suppliers consistently report the molecular weight of this compound as 158.59 g/mol .[1]
For high-resolution mass spectrometry, the monoisotopic mass is used, calculated from the mass of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O).
Physicochemical Properties
A summary of key physical and chemical properties is crucial for handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Weight | 158.59 g/mol | [1] |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| CAS Number | 133649-31-9 | |
| Purity | Typically ≥95% | [1] |
| Appearance | Varies; often a solid | N/A |
| Solubility | Soluble in organic solvents like alcohols | [2] |
Note: Specific properties like melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically for a given batch.
Section 2: Synthesis and Mechanistic Insights
The synthesis of substituted pyridines is a foundational process in organic chemistry. While multiple routes to this compound may exist, a common strategy involves the modification of a pre-existing pyridine ring. The reactivity of the pyridine core, influenced by its substituents, dictates the choice of reagents and reaction conditions.
Retrosynthetic Analysis & Workflow
A logical approach to synthesizing this molecule involves starting with a more readily available substituted pyridine and introducing the required functional groups in a stepwise manner. A plausible pathway could start from a nitropyridine derivative, which allows for the introduction of the amine via reduction.
Caption: A generalized workflow for the synthesis of the target compound.
Example Experimental Protocol
This protocol is a representative example based on common organic synthesis methodologies for pyridine derivatives.[3][4][5]
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
2,5-dichloro-4-methoxypyridine (1 equivalent)
-
Ammonia (in a suitable solvent like 1,4-dioxane or as a gas)
-
DMSO (Dimethyl sulfoxide) as solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve 2,5-dichloro-4-methoxypyridine in DMSO.
-
Amination: Add a solution of ammonia in dioxane (e.g., 7N solution, 3-5 equivalents) to the vessel.
-
Causality: The amine acts as a nucleophile, displacing one of the chlorine atoms on the electron-deficient pyridine ring. The chlorine at the 2-position is generally more activated towards nucleophilic aromatic substitution than the one at the 5-position. The reaction is performed under pressure and with heating to overcome the activation energy barrier.
-
-
Heating: Seal the vessel and heat the reaction mixture (e.g., to 100-120 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, carefully vent the vessel. Quench the reaction by pouring the mixture into water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine. This step removes residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to isolate the desired product.
Self-Validation: The identity and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.
Section 3: Applications in Drug Discovery
Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and engage in various interactions with biological targets.[6] this compound serves as a valuable intermediate, providing a reactive handle (the amino group) for further elaboration.
Role as a Key Building Block
This compound is primarily used as a fragment or building block in the synthesis of more complex molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[7] The amino group can be readily functionalized, for instance, through acylation, alkylation, or participation in coupling reactions to build larger molecular architectures.
The chlorine and methoxy substituents also play crucial roles:
-
Chlorine: Provides a site for further modification (e.g., via cross-coupling reactions) or contributes to binding interactions through halogen bonding.
-
Methoxy Group: Acts as a hydrogen bond acceptor and influences the electronic properties and metabolic stability of the final molecule.[6]
Caption: Role as an intermediate in a drug discovery pipeline.
Example Application: GPR119 Agonists
Research into GPR119 agonists for the treatment of diabetes has utilized complex molecules where a substituted pyridinone core is central.[7] While not a direct example, the synthesis of compounds like BMS-903452 involves the coupling of various heterocyclic fragments.[7] A building block like this compound is structurally analogous to the intermediates used in such syntheses, where the amine would be the point of connection to another part of the final molecule.
Section 4: Conclusion
This compound is a chemical intermediate whose value is defined by its structural components. A precise understanding of its molecular weight (158.59 g/mol ) is the first step for its effective use in the lab. Its utility is fully realized in its role as a versatile building block for constructing complex pharmaceutical candidates. The synthetic protocols for its creation and subsequent functionalization are well within the toolkit of modern medicinal chemistry, enabling its application in the development of next-generation therapeutics.
References
- 1. synchem.de [synchem.de]
- 2. Page loading... [guidechem.com]
- 3. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. innospk.com [innospk.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-methoxypyridin-2-amine: Pathways and Methodologies
Abstract
This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 5-Chloro-4-methoxypyridin-2-amine, a key building block in medicinal chemistry and drug development. Recognizing the limited availability of direct synthetic protocols in peer-reviewed literature, this document outlines two logical and scientifically sound retrosynthetic approaches: a late-stage chlorination strategy and a late-stage amination strategy. Each pathway is detailed with step-by-step experimental methodologies, mechanistic insights, and a discussion of the critical process parameters. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust framework for the practical synthesis of this important pyridine derivative.
Introduction
Substituted pyridines are a cornerstone of modern pharmaceuticals, appearing in a vast array of clinically significant molecules. The specific substitution pattern of a pyridine ring can profoundly influence its physicochemical properties, biological activity, and metabolic stability. This compound is a trifunctionalized pyridine derivative with a substitution pattern that makes it an attractive intermediate for the synthesis of complex molecular architectures. The presence of an amino group, a chloro group, and a methoxy group provides multiple handles for further chemical transformations, enabling the exploration of diverse chemical space in drug discovery programs.
Despite its potential utility, a detailed, publicly available synthesis protocol for this compound is not readily found. This guide aims to fill this gap by proposing two distinct and viable synthetic routes, grounded in established principles of pyridine chemistry and supported by analogous transformations reported in the literature. The two pathways are designed to offer flexibility in starting material selection and to address potential challenges in regioselectivity.
Pathway 1: Late-Stage Regioselective Chlorination
This synthetic approach focuses on introducing the chloro substituent at the C5 position in the final step, starting from the readily accessible 2-amino-4-methoxypyridine. The success of this pathway hinges on the ability to control the regioselectivity of the chlorination reaction.
Overall Synthetic Scheme
Caption: Late-stage regioselective chlorination pathway.
Step 1: Synthesis of 2-Amino-4-methoxypyridine
The precursor for the final chlorination step, 2-amino-4-methoxypyridine, can be synthesized from 2-amino-4-chloropyridine via a nucleophilic aromatic substitution reaction.
Experimental Protocol:
-
In a sealed reaction tube, dissolve 2-amino-4-chloropyridine (10 g, 78.1 mmol) in a 1 M solution of sodium methoxide in methanol (50 mL).[1]
-
Heat the reaction mixture at 145 °C for 6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography, eluting with a 10% dichloromethane in methanol solution, to yield 2-amino-4-methoxypyridine as an off-white solid.[1]
Causality of Experimental Choices:
-
Sodium Methoxide: A strong nucleophile and base, it readily displaces the chloro group at the C4 position of the pyridine ring. The C4 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
-
Methanol: Serves as both the solvent and the source of the methoxy group.
-
Sealed Tube and High Temperature: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich aminopyridine ring. A sealed tube is necessary to prevent the evaporation of the low-boiling methanol at high temperatures.
Step 2: Regioselective Chlorination of 2-Amino-4-methoxypyridine
The final and most critical step in this pathway is the regioselective chlorination of 2-amino-4-methoxypyridine at the C5 position. The directing effects of the amino and methoxy groups are key to achieving the desired regioselectivity. Both the amino and methoxy groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution. In this case, the C3 and C5 positions are activated. Steric hindrance from the C2-amino group may favor substitution at the C5 position. A modern and effective method for the chlorination of aminopyridines involves the use of Selectfluor in the presence of a chloride source.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-amino-4-methoxypyridine (1 g, 8.06 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Add lithium chloride (LiCl, 0.41 g, 9.67 mmol) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Selectfluor (3.13 g, 8.86 mmol) portion-wise over 30 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the product.
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
Selectfluor: A powerful electrophilic fluorinating agent that, in the presence of a chloride source, acts as an electrophilic chlorinating agent. It is known to be effective for the halogenation of electron-rich aromatic and heteroaromatic compounds under mild conditions.[2]
-
Lithium Chloride (LiCl): Serves as the chloride source for the in-situ generation of the electrophilic chlorine species.[2]
-
DMF: A polar aprotic solvent that is suitable for this type of reaction, as it can dissolve the reagents and is stable under the reaction conditions.
Pathway 2: Late-Stage Amination
This alternative pathway involves the construction of the 2,5-dichloro-4-methoxypyridine intermediate, followed by a selective amination at the C2 position. This approach is advantageous if the late-stage chlorination in Pathway 1 proves to be unselective.
Overall Synthetic Scheme
Caption: Late-stage amination pathway.
Step 1: Synthesis of 2,5-Dichloropyridine
The synthesis of the dichloropyridine scaffold can be achieved from 2,5-dihydroxypyridine.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,5-dihydroxypyridine (22.0 g, 0.2 mol).
-
Carefully add phosphorus oxychloride (POCl3, 200 g) and phosphorus pentachloride (PCl5, 105.0 g, 0.5 mol).[3]
-
Heat the reaction mixture at 145 °C for 4 hours.[3]
-
After cooling, carefully recover the excess POCl3 by distillation under reduced pressure.[3]
-
Slowly pour the residue into ice water (300 g) with vigorous stirring.[3]
-
Neutralize the solution with a 40% aqueous sodium hydroxide solution to a pH of 7-9.[3]
-
Extract the product with dichloromethane (3 x 50 mL).[3]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]
-
Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine as a pale yellow powder.[3]
Step 2: Synthesis of 2,5-Dichloro-4-methoxypyridine (Proposed)
The introduction of the methoxy group at the C4 position is a key transformation. A plausible approach involves the oxidation of 2,5-dichloropyridine to the corresponding N-oxide, followed by nitration, and then displacement of the nitro group with a methoxy group, followed by deoxygenation. However, a more direct approach would be the methoxylation of a 2,5-dichloro-4-hydroxypyridine precursor. The synthesis of this specific precursor is not well-documented, but a general approach would involve the chlorination of a suitable 4-hydroxypyridine derivative.
Proposed Protocol for Methoxylation:
-
To a solution of 2,5-dichloro-4-hydroxypyridine (hypothetical precursor) in a suitable solvent like DMF, add a base such as potassium carbonate (K2CO3).
-
Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Step 3: Selective Amination of 2,5-Dichloro-4-methoxypyridine
The final step is the selective introduction of the amino group at the C2 position. In dichloropyridines, the C4 position is generally more reactive towards nucleophilic aromatic substitution. However, C2-selectivity can be achieved, particularly with palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Experimental Protocol (Buchwald-Hartwig Amination):
-
To a Schlenk tube, add 2,5-dichloro-4-methoxypyridine (1 g, 5.21 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.05 mmol), a suitable phosphine ligand (e.g., XPhos, 0.1 mmol), and a base (e.g., sodium tert-butoxide, 7.82 mmol).
-
Evacuate and backfill the tube with argon several times.
-
Add anhydrous dioxane (20 mL) and a source of ammonia (e.g., a solution of ammonia in dioxane or by bubbling ammonia gas through the solution).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of the palladium source and the phosphine ligand is crucial for achieving high catalytic activity and selectivity. Bulky electron-rich ligands like XPhos are often effective for the amination of aryl chlorides.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).
Data Summary and Comparison
| Pathway | Key Steps | Starting Materials | Potential Advantages | Potential Challenges |
| 1: Late-Stage Chlorination | 1. Methoxylation2. Regioselective Chlorination | 2-Amino-4-chloropyridine | - Potentially shorter route.- Avoids handling of gaseous ammonia at high pressure. | - Regioselectivity of the chlorination step may be difficult to control, potentially leading to a mixture of isomers. |
| 2: Late-Stage Amination | 1. Dichlorination2. Methoxylation3. Selective Amination | 2,5-Dihydroxypyridine | - Potentially better control over the final substitution pattern.- The key intermediate, 2,5-dichloro-4-methoxypyrimidine, is commercially available. | - Synthesis of the dichloromethoxy precursor may be challenging.- C2-selective amination may require careful optimization of the palladium catalyst and reaction conditions. |
Conclusion
This technical guide has outlined two plausible and scientifically-grounded synthetic pathways for the preparation of this compound. While a direct, published protocol remains elusive, the proposed routes, based on well-established transformations in pyridine chemistry, provide a solid foundation for researchers to undertake the synthesis of this valuable building block.
Pathway 1, involving a late-stage chlorination, offers a potentially more concise route, with the primary challenge being the control of regioselectivity. Pathway 2, featuring a late-stage amination, may provide better control over the final product's structure, although it may involve a longer synthetic sequence and require specialized catalytic methods.
The choice between these pathways will ultimately depend on the availability of starting materials, the specific capabilities of the laboratory, and the desired scale of the synthesis. It is recommended that both routes be explored and optimized to identify the most efficient and robust method for the preparation of this compound.
References
A Comprehensive Guide to the Solubility Characterization of 5-Chloro-4-methoxypyridin-2-amine
An In-Depth Technical Guide Topic: 5-Chloro-4-methoxypyridin-2-amine Solubility Profile
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed framework for the comprehensive solubility profiling of this compound (CAS: 662117-63-7), a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding the solubility of a compound is a cornerstone of drug discovery and development, profoundly influencing its bioavailability, formulation, and overall therapeutic potential.[1][2] While extensive public data on this specific molecule is limited, this guide establishes the fundamental principles and actionable protocols required to generate a robust and reliable solubility profile. We will move beyond simple data reporting to explore the causality behind experimental design, ensuring that the generated data is both accurate and contextually meaningful.
Foundational Physicochemical Properties
A thorough understanding of a molecule's intrinsic properties is the mandatory first step in designing relevant solubility studies. For this compound, these properties dictate its behavior in different solvent systems.
Molecular Structure and Properties:
-
Molecular Formula: C₆H₇ClN₂O[]
-
Molecular Weight: 158.59 g/mol []
-
IUPAC Name: this compound[]
The Duality of Solubility: Thermodynamic vs. Kinetic
In drug discovery, not all solubility measurements are equal. It is crucial to distinguish between thermodynamic and kinetic solubility, as they answer different questions and are relevant at different stages of the development pipeline.[6][7]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[8] This value is critical for late-stage development, formulation, and predicting in-vivo behavior.[8] The classic shake-flask method is the gold standard for its determination.[9]
-
Kinetic Solubility: This measurement is typically performed in high-throughput screening (HTS) settings. It measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock solution (usually DMSO), precipitates out of an aqueous buffer.[10][11] The resulting value is often an overestimate of the thermodynamic solubility because it reflects a supersaturated, metastable state.[12] Despite this, it is invaluable for early-stage discovery to quickly rank compounds and identify potential liabilities.[8][12]
A comprehensive profile for this compound requires the determination of both solubility types.
Experimental Design & Protocols
The following section details the step-by-step protocols for characterizing the solubility of this compound. The causality behind key steps is explained to ensure methodological integrity.
Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility and is the most rigorous method.
Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 Phosphate-Buffered Saline) in a glass vial. The excess solid is critical to ensure that equilibrium with the solid state is achieved.[9]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a defined period. A minimum of 24-48 hours is typically required to ensure the system reaches equilibrium.[11] Longer incubation times may be necessary and should be validated.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. To separate the saturated supernatant from the excess solid, use centrifugation followed by careful collection of the supernatant, or filter the solution through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Quantification: Accurately dilute the saturated supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with the same compound.
-
pH Verification: Measure the pH of the final saturated solution to confirm it has not shifted during the experiment, as this can significantly impact the solubility of ionizable compounds.[10]
pH-Solubility Profile Determination
Given the basic nature of this compound, its aqueous solubility is expected to increase significantly at lower pH values where the amino groups become protonated.
Protocol:
-
Buffer Selection: Prepare a series of biocompatible buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Parallel Experimentation: Execute the Thermodynamic Shake-Flask protocol (Section 3.1) in parallel for each selected buffer.
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) on a logarithmic scale against the final measured pH of each buffer. This profile is essential for predicting absorption in different regions of the gastrointestinal tract.
Caption: Workflow for determining the pH-solubility profile.
Kinetic Solubility via Nephelometry
This high-throughput method is ideal for early discovery to quickly assess solubility.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM. Complete dissolution is mandatory.[10]
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Addition: Add aqueous buffer (e.g., pH 7.4 PBS) to the wells containing the DMSO dilutions. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effects.
-
Precipitation Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[11] Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is detected above the background is defined as the kinetic solubility.[1]
Caption: High-throughput kinetic solubility workflow.
Data Presentation and Interpretation
All generated solubility data for this compound should be meticulously organized for clear interpretation and comparison.
Table 1: Solubility Profile Summary of this compound
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
| pH 2.0 Buffer | 25 | Thermodynamic | Experimental Data | Experimental Data |
| pH 4.5 Buffer | 25 | Thermodynamic | Experimental Data | Experimental Data |
| pH 7.4 PBS | 25 | Thermodynamic | Experimental Data | Experimental Data |
| pH 7.4 PBS | 25 | Kinetic | Experimental Data | Experimental Data |
| pH 9.0 Buffer | 25 | Thermodynamic | Experimental Data | Experimental Data |
| Water | 25 | Thermodynamic | Experimental Data | Experimental Data |
| Methanol | 25 | Thermodynamic | Experimental Data | Experimental Data |
| DMSO | 25 | Thermodynamic | Experimental Data | Experimental Data |
Additional Factors Influencing Solubility
-
Temperature: For most solids, solubility increases with temperature, as the dissolution process is often endothermic.[13][14] However, this is not universal; if the dissolution is exothermic, solubility can decrease with higher temperatures.[15] It is advisable to determine the solubility at both room temperature (25°C) and physiological temperature (37°C).
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The most stable polymorph will have the lowest solubility.[6] It is crucial to characterize the solid form used in solubility experiments to ensure consistency and reproducibility.
Conclusion
This guide provides a robust, scientifically-grounded framework for the complete solubility characterization of this compound. By systematically applying these thermodynamic and kinetic protocols across a range of pH values and solvents, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The emphasis on understanding the principles behind each method ensures that the resulting solubility profile is not just a set of numbers, but a meaningful characterization of the compound's behavior, paving the way for its successful application.
References
- 1. rheolution.com [rheolution.com]
- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pharmatutor.org [pharmatutor.org]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. biosynce.com [biosynce.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-4-methoxypyridin-2-amine for Research and Development
This guide provides an in-depth examination of the safety protocols and handling procedures for 5-Chloro-4-methoxypyridin-2-amine, a crucial building block in medicinal chemistry and drug discovery. Designed for researchers, chemists, and laboratory professionals, this document moves beyond mere procedural lists to offer a causative understanding of best practices, ensuring a self-validating system of safety and scientific integrity.
Foundational Understanding: Hazard Identification and Risk Assessment
This compound is a substituted pyridine derivative. While specific toxicological data for this exact compound is not extensively published, data from safety data sheets (SDS) and structurally related compounds indicate that it should be handled with care. The primary hazards are associated with acute toxicity, as well as irritation to the skin, eyes, and respiratory system.[1][2]
A thorough risk assessment is the cornerstone of safe laboratory practice. This involves recognizing the inherent hazards of the chemical and the potential for exposure during specific laboratory operations. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.
Table 1: GHS Hazard Classification for Structurally Similar Compounds
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][2] |
| Specific target organ toxicity — single exposure | May cause respiratory irritation | H335 |[1][2] |
These classifications necessitate stringent handling protocols to mitigate the risks of accidental exposure through the primary routes: inhalation of dust particles, direct skin or eye contact, and ingestion.
The Hierarchy of Controls: Engineering, Administrative, and Personal Protection
Effective risk management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: Hierarchy of controls for handling this compound.
2.1. Engineering Controls
The primary line of defense is to use engineering controls to isolate the hazard from the operator. All operations involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][4] The fume hood ensures that any airborne particles are captured and exhausted away from the user's breathing zone.
2.2. Administrative Controls
These are procedural controls that modify work practices. Key administrative controls include:
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled.
-
Standard Operating Procedures (SOPs): All personnel must be trained on detailed SOPs for handling, storage, and disposal.
-
Hygiene: Prohibit eating, drinking, or smoking in laboratory areas.[5][6] Always wash hands thoroughly after handling the compound, even if gloves were worn.[6]
2.3. Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Table 2: Mandatory Personal Protective Equipment
| PPE Category | Specification | Rationale | Source(s) |
|---|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. | [4][5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly. | [3][4][7] |
| Body Protection | Laboratory coat and closed-toe shoes | Protects against accidental spills and contamination of personal clothing. | [3][4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if dusts are generated outside a fume hood) | Required if engineering controls are not sufficient to maintain exposure below acceptable limits. A respirator is a critical safeguard against inhaling irritating dust. |[4][6] |
Standard Operating Protocol: Weighing and Transfer
The following protocol is a self-validating system designed to minimize exposure during the routine task of weighing and transferring the solid compound.
Objective: To accurately weigh a specified amount of this compound while ensuring operator safety and preventing contamination.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate reaction vessel or container
-
Designated waste container
Procedure:
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in Table 2.
-
Place all necessary equipment (balance, spatula, weighing paper, vessel) inside the fume hood.
-
Tare the balance with the weighing paper or boat.
-
-
Handling and Weighing:
-
Carefully open the container of this compound, pointing the opening away from your face.
-
Using a clean spatula, slowly transfer the desired amount of solid onto the weighing paper. Avoid any actions that could generate dust.
-
Once the target weight is achieved, securely close the primary container.
-
-
Transfer:
-
Carefully transfer the weighed solid into the designated vessel.
-
If any material is spilled, clean it up immediately following the spill procedures outlined in Section 4.
-
-
Cleanup:
-
Dispose of the used weighing paper and any contaminated materials (e.g., pipette tips) in the designated hazardous waste container.[4]
-
Wipe down the spatula and the balance with an appropriate solvent and then decontaminate the area.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
Caption: Standard workflow for weighing and handling the solid compound.
Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with the location of safety showers and eyewash stations and be trained in emergency procedures.
4.1. First Aid Measures
The immediate response to an exposure is critical to minimizing harm.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][5] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[5]
4.2. Spill Management
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[4] Avoid creating dust.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[4][8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.[9]
References
- 1. 2-Chloro-5-methoxypyrimidin-4-amine | C5H6ClN3O | CID 56949538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. capotchem.com [capotchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 5-Chloro-4-methoxypyridin-2-amine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
5-Chloro-4-methoxypyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of advanced therapeutic agents. Its strategic substitution pattern, featuring a nucleophilic amino group, a methoxy moiety, and a chloro substituent, offers medicinal chemists a versatile platform for structural elaboration and modulation of physicochemical properties. This guide provides an in-depth review of the synthesis, properties, and applications of this compound, with a particular focus on its pivotal role in the development of targeted cancer therapies, such as kinase and histone deacetylase (HDAC) inhibitors. The presence of both electron-donating (methoxy, amino) and electron-withdrawing (chloro) groups on the pyridine ring creates a unique electronic environment that influences its reactivity and its interactions with biological targets.[1][2]
Synthesis and Mechanistic Considerations
A logical synthetic approach would likely commence with a commercially available, suitably substituted pyridine precursor, followed by a series of transformations to introduce the required functional groups. One possible route involves the direct amination of a 2-chloropyridine derivative.
Proposed Synthetic Pathway
A plausible synthetic route could start from 2,5-dichloro-4-methoxypyridine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic aromatic substitution (SNAr) allows for selective amination.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
The following protocol is a well-reasoned, hypothetical procedure based on the principles of nucleophilic aromatic substitution on chloropyridines.[3][4]
Objective: To synthesize this compound from 2,5-dichloro-4-methoxypyridine.
Materials:
-
2,5-dichloro-4-methoxypyridine
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Sodium chloride
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 2,5-dichloro-4-methoxypyridine (1 equivalent) in 1,4-dioxane.
-
Amination: Add an excess of aqueous ammonia (10-20 equivalents) to the solution.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-150°C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After cooling to room temperature, quench the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
High Temperature and Pressure: The amination of an electron-rich chloropyridine can be challenging. High temperature and pressure are often necessary to overcome the activation energy for the nucleophilic aromatic substitution.
-
Excess Ammonia: Using a large excess of the aminating agent drives the reaction to completion.
-
Solvent Choice: 1,4-Dioxane is a suitable solvent due to its high boiling point and ability to dissolve both the starting material and the reagent.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and role in drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [][6] |
| Molecular Weight | 158.59 g/mol | [][6] |
| CAS Number | 662117-63-7 | [] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water (predicted) | - |
Spectroscopic Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The chemical shifts would be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR would display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons would be indicative of the substitution pattern.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 158 and an M+2 peak at m/z 160 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-O stretching of the methoxy group, and C-Cl stretching.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of several clinically relevant kinase inhibitors, particularly those targeting anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR).[9]
Dual ALK/EGFR Inhibitors
Mutations in both ALK and EGFR are implicated in the development and progression of non-small cell lung cancer (NSCLC).[9] Dual inhibitors that can simultaneously target both kinases are therefore of significant therapeutic interest. This compound serves as a crucial building block in the synthesis of such dual inhibitors.
A notable example is the development of CHMFL-ALK/EGFR-050 .[9] In the synthesis of this potent inhibitor, this compound is coupled with a pyrimidine derivative to form the core structure of the final molecule.
Caption: Simplified ALK/EGFR signaling pathways and the inhibitory action of molecules derived from this compound.
Another potent ALK inhibitor, WY-135 , also utilizes a derivative of this compound in its structure.[10]
| Compound | Target(s) | Key Biological Activity | Reference |
| CHMFL-ALK/EGFR-050 | ALK, EGFR | Potently inhibited EGFR L858R, del 19, and T790M mutants as well as EML4-ALK. Showed significant tumor growth inhibition in xenograft models. | [9] |
| WY-135 | ALK | Showed better enzyme inhibitory activity than ceritinib and induced cell cycle arrest and apoptosis in ALK-positive cancer cells. | [10] |
Histone Deacetylase (HDAC) Inhibitors
The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment, which can be derived from this compound, has also been incorporated as a cap group in the design of novel HDAC inhibitors. The presence of the methoxy group was found to be beneficial for HDAC inhibitory activity.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the field of medicinal chemistry, particularly in the development of targeted therapies for cancer. Its unique structural features provide a versatile platform for the synthesis of complex molecules with potent biological activities. As research into kinase and other enzyme inhibitors continues to advance, the demand for strategically functionalized building blocks like this compound is expected to grow, further solidifying its importance in the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Chloro-2,4-dimethoxyaniline(97-50-7) 13C NMR spectrum [chemicalbook.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 6. synchem.de [synchem.de]
- 7. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]
- 8. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
The Emergence of a Key Building Block: A Technical Guide to 5-Chloro-4-methoxypyridin-2-amine
Abstract
This in-depth technical guide delves into the scientific landscape surrounding the discovery and synthesis of 5-Chloro-4-methoxypyridin-2-amine, a heterocyclic compound of significant interest in modern medicinal chemistry. While the precise historical "discovery" in the traditional sense of a singular event is not clearly documented in publicly available literature, its emergence as a valuable building block is intrinsically linked to the advancement of targeted therapies, particularly in the realm of kinase inhibitors. This guide will illuminate the synthetic pathways, characterization, and the strategic importance of this molecule in the development of novel therapeutics.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. This compound (CAS No. 662117-63-7) has emerged as a particularly valuable intermediate due to its unique arrangement of substituents: an amine group for further derivatization, a chloro atom that can participate in cross-coupling reactions or act as a hydrogen bond acceptor, and a methoxy group that influences the electronic properties of the ring.[]
This guide provides a comprehensive overview of the synthesis and characterization of this key intermediate, offering field-proven insights for researchers and drug development professionals.
Synthesis and Mechanistic Considerations
While a definitive seminal publication detailing the "discovery" of this compound is not readily apparent, its preparation is often disclosed within patents for more complex molecules, highlighting its role as a crucial intermediate. The synthesis of substituted aminopyridines can be approached through various strategies, often involving multi-step sequences.[1]
A plausible and commonly referenced synthetic approach involves the construction and subsequent functionalization of the pyridine ring. One such general strategy is outlined below, drawing from established methodologies for related aminopyridine syntheses.
Illustrative Synthetic Pathway
A logical synthetic route to this compound can be conceptualized as a multi-step process. This often begins with a commercially available, simpler pyridine derivative, which is then elaborated through a series of reactions to install the desired chloro, methoxy, and amino functionalities. The specific sequence of these transformations is critical to avoid unwanted side reactions and to ensure good overall yield.
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses)
The following protocol is a representative, hypothetical procedure based on established chemical principles for the synthesis of similar substituted pyridines. Researchers should consult specific patents and publications for validated experimental conditions.
Step 1: Synthesis of a Methoxy Pyridine Intermediate
A suitable starting material, such as a hydroxypyridine, would first be converted to its corresponding methoxy derivative. This is typically achieved via a Williamson ether synthesis, reacting the hydroxypyridine with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
Step 2: Nitration
The methoxypyridine intermediate would then undergo nitration to introduce a nitro group onto the ring. This is a crucial step that directs the subsequent introduction of the amino group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions.
Step 3: Chlorination
A chlorinating agent, such as N-chlorosuccinimide (NCS), would be used to introduce the chlorine atom at the 5-position. The directing effects of the existing substituents are key to achieving the desired regioselectivity.
Step 4: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to the primary amine. This can be accomplished using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.
Characterization and Data Presentation
The structural confirmation of this compound is essential and is typically achieved through a combination of spectroscopic techniques.
| Property | Value |
| CAS Number | 662117-63-7[3] |
| Molecular Formula | C₆H₇ClN₂O[] |
| Molecular Weight | 158.59 g/mol [] |
| IUPAC Name | This compound[] |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Soluble in common organic solvents like DMSO and methanol. |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data (Expected)
While specific, publicly available spectra for this compound are scarce, the expected NMR and mass spectrometry data can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR would display six distinct signals corresponding to the six carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Applications in Drug Discovery and Development
The primary application of this compound is as a key intermediate in the synthesis of complex biologically active molecules, particularly kinase inhibitors for the treatment of cancer.[4] The 2-aminopyridine moiety is a common pharmacophore that can form crucial hydrogen bonding interactions with the hinge region of kinase active sites.
Caption: The role of this compound as a starting material in the synthesis of kinase inhibitors.
The chloro and methoxy groups provide additional points for diversification, allowing for the synthesis of libraries of compounds to explore structure-activity relationships (SAR).
Conclusion and Future Perspectives
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its "discovery" may not be a single, celebrated event, its importance is firmly established through its application in the synthesis of potentially life-saving medicines. The continued exploration of synthetic routes to this and related substituted pyridines will undoubtedly fuel the development of next-generation targeted therapies. The methodologies and insights presented in this guide are intended to empower researchers in their efforts to design and synthesize novel chemical entities with therapeutic potential.
References
Potential biological activity of 5-Chloro-4-methoxypyridin-2-amine
An In-Depth Technical Guide to Investigating the Potential Biological Activity of 5-Chloro-4-methoxypyridin-2-amine
Abstract
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] This guide focuses on a specific, under-explored derivative, This compound , a compound whose structural features suggest a high potential for novel biological activity. While direct research on this molecule is limited, a comprehensive analysis of its structural analogs provides a strong rationale for investigating its efficacy, particularly in the realms of oncology and infectious diseases. This document serves as a technical roadmap for researchers and drug development professionals, outlining hypothesized mechanisms of action and providing a detailed, step-by-step framework for its biological evaluation. We will delve into the causality behind experimental choices, present detailed protocols for primary screening and mechanism of action studies, and propose a strategic path for potential lead optimization.
The 2-Aminopyridine Scaffold: A Foundation for Drug Discovery
The utility of the 2-aminopyridine moiety in drug design is well-established. Its simple, low-molecular-weight structure is readily functionalized, allowing for the synthesis of diverse molecular libraries targeting a wide array of biological targets.[3] This versatility has led to the development of drugs with applications ranging from anti-inflammatory (Piroxicam), antibacterial (Sulfapyridine), and antiviral (Delavirdine) to antihistaminic (Tripelennamine).[1]
Structural and Physicochemical Analysis of this compound
The subject of this guide, this compound (CAS No. 662117-63-7), possesses distinct structural features that are predictive of its potential bioactivity:
-
2-Amino Group: This primary amine is a critical hydrogen bond donor and can act as a key anchoring point within a protein's active site. It is a common feature in molecules designed to interact with the hinge region of protein kinases.
-
Pyridine Ring: A bioisostere of a phenyl ring, the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, improving solubility and metabolic stability.
-
5-Chloro Substituent: The electron-withdrawing chlorine atom can significantly modulate the pKa of the pyridine nitrogen and the 2-amino group. It also provides a lipophilic contact point that can enhance binding affinity in hydrophobic pockets of target proteins.
-
4-Methoxy Group: This group can act as a hydrogen bond acceptor and its orientation can influence the overall conformation of the molecule, potentially providing selectivity for specific targets.
| Property | Value | Source |
| Molecular Formula | C6H7ClN2O | [] |
| Molecular Weight | 158.59 g/mol | [] |
| IUPAC Name | This compound | [] |
Rationale for Investigation: Inferences from Structurally Proximate Compounds
The impetus to investigate this compound stems from the demonstrated activities of its close chemical relatives. For instance, the simple removal of the 4-methoxy group yields 2-Amino-5-chloropyridine, a crucial building block for Zopiclone, a non-benzodiazepine hypnotic agent, indicating potential CNS activity.[5] More compellingly, complex molecules incorporating the 5-chloro-4-methoxypyridine core have been developed as potent and selective inhibitors of the Monocarboxylate Transporter 4 (MCT4), a target of significant interest in oncology for its role in tumor metabolism.[6]
Hypothesized Biological Activities and Potential Molecular Targets
Based on the extensive body of literature surrounding aminopyridine and aminopyrimidine scaffolds, we can formulate several primary hypotheses for the biological activity of this compound.
Anticancer Activity
The 2-aminopyridine and related aminopyrimidine cores are prevalent in a variety of anticancer agents. The potential mechanisms are multifaceted.
-
Inhibition of Protein Kinases: Many kinase inhibitors utilize an aminopyrimidine or a related heterocycle to form key hydrogen bonds in the ATP-binding pocket. The overexpression of kinases like Polo-like kinase 4 (PLK4) and components of the PI3K/mTOR pathway are hallmarks of many cancers.[7][8] Derivatives of the related sulfonamide methoxypyridine structure have shown potent dual inhibition of PI3K/mTOR.[7]
-
Inhibition of Epigenetic Targets: Histone deacetylases (HDACs) are critical regulators of gene expression and are validated anticancer targets. The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment, which bears a strong resemblance to our compound of interest, has been successfully used as a cap group in the design of potent and selective HDAC inhibitors.[9]
-
Modulation of Tumor Metabolism: As previously noted, a complex derivative of 5-chloro-4-methoxypyridine was shown to inhibit MCT4, a transporter responsible for lactate efflux from glycolytic tumor cells.[6] Inhibition of MCT4 leads to intracellular acidification and cell death, representing a promising therapeutic strategy.
Caption: Hypothesized inhibition of the PI3K/mTOR signaling pathway.
Antimicrobial Activity
The 2-aminopyridine scaffold is a known pharmacophore in compounds with antibacterial and antifungal properties.[10][11] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. A systematic investigation against a panel of pathogenic bacteria and fungi is therefore a logical starting point.
A Proposed Research Workflow for Biological Profiling
A tiered, systematic approach is essential to efficiently characterize the biological activity of this compound. This workflow ensures that resources are directed toward the most promising therapeutic avenues.
Caption: A tiered workflow for biological activity screening and validation.
Detailed Experimental Protocols
The following protocols are foundational for the initial assessment of this compound. They are designed to be self-validating by including appropriate positive and negative controls.
Protocol: Cell Viability Assay (MTT)
This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects on cancer cell lines.
Principle: The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for "vehicle control" (DMSO only) and "untreated control". Use a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: Kinase Inhibition Assay (ADP-Glo™)
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
Principle: After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to kinase activity.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add the kinase (e.g., PI3Kα), substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A serial dilution of the compound is incubated with a standardized inoculum of bacteria in a liquid broth medium. The MIC is determined by visual inspection for turbidity.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB), typically from 64 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Analysis and Interpretation
All quantitative data from the primary screens should be compiled into clear, concise tables for comparative analysis.
Table 1: Hypothetical Primary Screening Results
| Assay Type | Target | Result (IC₅₀ / MIC) |
| Cell Viability | MCF-7 (Breast Cancer) | 2.5 µM |
| HCT-116 (Colon Cancer) | 5.1 µM | |
| A549 (Lung Cancer) | > 50 µM | |
| Kinase Inhibition | PI3Kα | 0.8 µM |
| mTOR | 1.2 µM | |
| PLK4 | 15 µM | |
| Antimicrobial | Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | > 64 µg/mL |
Synthesis and Analogue Development Strategy
Should initial screening yield a promising hit, a medicinal chemistry program to explore the structure-activity relationship (SAR) will be necessary. Based on known syntheses of related aminopyridines, a plausible route could involve the chlorination of a 2-aminopyridine precursor.[12]
Caption: Key positions for Structure-Activity Relationship (SAR) exploration.
The primary goals of an SAR campaign would be to:
-
Improve Potency: Systematically modify the R1, R2, and R3 positions to enhance binding affinity.
-
Enhance Selectivity: Tune the structure to minimize off-target effects, particularly against related kinases or transporters.
-
Optimize ADME Properties: Improve solubility, metabolic stability, and cell permeability to develop a viable drug candidate.
Conclusion
This compound represents a compelling starting point for a drug discovery program. Its structural heritage within the 2-aminopyridine family provides a strong scientific basis for hypothesizing anticancer and antimicrobial activities. The tiered experimental workflow and detailed protocols outlined in this guide offer a robust and efficient path to validate these hypotheses, elucidate the mechanism of action, and lay the groundwork for future lead optimization. Through systematic investigation, the full therapeutic potential of this promising scaffold can be unlocked.
References
- 1. ijpbs.net [ijpbs.net]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
Methodological & Application
Introduction: The Strategic Value of 5-Chloro-4-methoxypyridin-2-amine
An In-Depth Technical Guide to the Reaction Mechanisms of 5-Chloro-4-methoxypyridin-2-amine
This compound is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its strategic importance, particularly in the fields of medicinal chemistry and materials science, stems from the unique electronic and steric properties conferred by its substituents. The pyridine core, being an electron-deficient heterocycle, is predisposed to certain classes of reactions, while the arrangement of an electron-donating amine (-NH₂), an electron-donating methoxy (-OCH₃), and an electron-withdrawing, yet displaceable, chloro (-Cl) group allows for a diverse and predictable range of chemical transformations.
This guide provides a detailed exploration of the principal reaction mechanisms involving this compound. We will move beyond simple procedural descriptions to dissect the underlying principles that govern its reactivity. By understanding the "why" behind experimental choices—from reagent selection to reaction conditions—researchers can more effectively harness the synthetic potential of this valuable intermediate. The protocols described herein are designed to be self-validating, providing a robust framework for practical application.
Part 1: Nucleophilic Aromatic Substitution (SNAr)
The most fundamental reaction of halo-pyridines is Nucleophilic Aromatic Substitution (SNAr). The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles, a process that is difficult to achieve on electron-rich benzene rings without strong activation.
Mechanistic Rationale: Activation and Stabilization
The reactivity of the pyridine ring towards nucleophilic attack is not uniform. Positions 2 and 4 (ortho and para to the ring nitrogen) are significantly more activated than position 3.[1][2] This is because the negative charge of the intermediate (often called a Meisenheimer-like complex) formed upon nucleophilic attack can be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[2]
In the case of this compound, the chlorine atom is at the 5-position. However, the pyridine nitrogen activates the 2- and 4-positions for nucleophilic attack. While the chlorine is not at a primary activated site, the overall electron-deficient character of the ring still allows for substitution reactions, often requiring heat.[3] The amine at position 2 and the methoxy at position 4 are strong electron-donating groups, which would typically deactivate the ring for SNAr. However, the powerful activating effect of the ring nitrogen can overcome this, and the chlorine at C5 can still function as a leaving group in specific contexts, particularly in intramolecular cyclizations or with very strong nucleophiles.
More commonly, the amino group at the C2 position itself can act as a nucleophile in reactions with other electrophilic species.[4]
Visualizing the SNAr Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: General SNAr with an Amine Nucleophile
This protocol describes a representative SNAr reaction where the chlorine atom of a related chloropyridine is displaced by an amine nucleophile. This serves as a foundational method that can be adapted for this compound, likely requiring elevated temperatures due to the C5 position of the leaving group.
Objective: To substitute the chloro group with a secondary amine, such as morpholine.
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (3.0 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, potassium carbonate, and DMF.
-
Reagent Addition: Add morpholine to the stirring mixture.
-
Heating: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted pyridine.
Causality Note: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the salts and reactants without interfering with the nucleophile. The excess of the amine nucleophile and the presence of a base like K₂CO₃ help to drive the reaction to completion and neutralize the HCl formed in situ.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful methodologies for forming C-N and C-C bonds, transformations for which this compound is an ideal substrate.[5]
A. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds.[6] It allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions.[6][7]
Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step, and for aryl chlorides, it requires electron-rich and sterically hindered phosphine ligands to promote the reaction.[9]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[8]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the C-N coupling of this compound with a primary or secondary amine.
Objective: To couple this compound with aniline.
Materials:
-
This compound (1.0 equiv.)
-
Aniline (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Toluene (anhydrous, degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst and phosphine ligand. Add the solid reagents—this compound, Pd₂(dba)₃, Xantphos, and NaOtBu—to a dry Schlenk flask inside a glovebox or on a Schlenk line.
-
Evacuate and Backfill: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the aniline.
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality Note: The choice of ligand is critical. Bidentate phosphine ligands like Xantphos are effective for coupling aryl chlorides.[6] The strong, non-nucleophilic base NaOtBu is required to deprotonate the amine without competing as a nucleophile. The entire process must be anaerobic as Pd(0) is oxygen-sensitive.
B. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester.[10] This reaction is fundamental in synthesizing biaryl structures prevalent in pharmaceuticals.[10]
Mechanistic Rationale: The catalytic cycle is analogous to the Buchwald-Hartwig amination but differs in the transmetalation step.[10]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond to form a Pd(II) species. As with amination, this is often the challenging step for aryl chlorides.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), forms a boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming an organopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Objective: To synthesize a biaryl compound by coupling this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the target biaryl product.
Causality Note: The base is essential for activating the boronic acid to form the more nucleophilic boronate complex required for transmetalation.[11] A mixed solvent system like dioxane/water is often used to ensure all components, including the inorganic base, are sufficiently soluble.[11] Pd(dppf)Cl₂ is a robust and highly effective precatalyst for coupling heteroaryl chlorides.[11]
Summary of Reaction Conditions
| Reaction Type | Typical Catalyst/Reagents | Base | Solvent | Temp (°C) | Key Considerations |
| SNAr | Nucleophile (e.g., R₂NH) | K₂CO₃, Et₃N | DMF, DMSO | 80-150 | Requires heat; driven by strong nucleophiles or intramolecular processes. |
| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand (e.g., Xantphos) | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-120 | Requires inert atmosphere; ligand choice is critical for C-Cl activation. |
| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-110 | Requires inert atmosphere; base activates the boronic acid. |
Experimental Workflow Overview
References
- 1. youtube.com [youtube.com]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust and Regioselective Synthesis of 5-Chloro-4-methoxypyridin-2-amine
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 5-Chloro-4-methoxypyridin-2-amine, a key building block in medicinal chemistry and drug development. The described synthetic pathway is designed for high regioselectivity and overall yield, commencing from the readily available starting material, 2,4-dichloro-5-nitropyridine. The two-step synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by a chemoselective reduction of the nitro functionality. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and comprehensive safety information.
Introduction
Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules.[1] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of a variety of therapeutic agents. The presence of three distinct functional groups—amino, chloro, and methoxy—on the pyridine ring offers multiple points for diversification and molecular optimization in drug discovery programs.
This document outlines a reliable and scalable two-step synthesis of this compound, designed to provide a high degree of control over the regiochemical outcome.
Synthetic Strategy
The synthesis of this compound is achieved through a strategic two-step process starting from 2,4-dichloro-5-nitropyridine. The overall transformation is depicted below:
Caption: Overall two-step synthetic route to this compound.
The key to this strategy lies in the regioselective functionalization of the dichlorinated pyridine ring. The chlorine atoms at the C2 and C4 positions are electronically distinct, leading to differences in their reactivity towards nucleophiles. In this case, the presence of a strong electron-withdrawing nitro group at the 5-position significantly influences the regioselectivity of the nucleophilic aromatic substitution (SNAr) reaction.
The electron-withdrawing nature of the nitro group deactivates the ortho (C4) and para (C2) positions towards nucleophilic attack. However, the C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions due to greater stabilization of the Meisenheimer intermediate.[2] This inherent reactivity preference allows for the selective introduction of the methoxy group at the C4 position.
For the second step, a chemoselective reduction of the nitro group is required, leaving the chloro substituent intact. While catalytic hydrogenation is a common method for nitro group reduction, it can sometimes lead to dehalogenation of aromatic halides.[3] Therefore, a metal-mediated reduction using iron in an acidic medium is chosen as a robust and reliable method that is well-tolerated by chloro-substituted aromatic systems.[3]
Experimental Protocols
Step 1: Synthesis of 5-chloro-4-methoxy-2-nitropyridine
This step involves the regioselective substitution of the chlorine atom at the 4-position of 2,4-dichloro-5-nitropyridine with a methoxy group.
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,4-dichloro-5-nitropyridine | 192.99 | 10.0 g | 0.0518 |
| Sodium methoxide | 54.02 | 3.08 g | 0.0570 |
| Methanol (anhydrous) | 32.04 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-5-nitropyridine (10.0 g, 0.0518 mol) in anhydrous methanol (100 mL).
-
To this solution, add sodium methoxide (3.08 g, 0.0570 mol) portion-wise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 5-chloro-4-methoxy-2-nitropyridine.
Step 2: Synthesis of this compound
This step involves the chemoselective reduction of the nitro group of 5-chloro-4-methoxy-2-nitropyridine to the corresponding amine.
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-chloro-4-methoxy-2-nitropyridine | 188.56 | 8.0 g | 0.0424 |
| Iron powder (<325 mesh) | 55.84 | 14.2 g | 0.254 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 5 mL | ~0.06 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 25 mL | - |
| Sodium Carbonate | 105.99 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a suspension of iron powder (14.2 g, 0.254 mol) in a mixture of ethanol (100 mL) and water (25 mL).
-
Heat the suspension to a gentle reflux (approximately 80 °C) with vigorous stirring.
-
Add concentrated hydrochloric acid (5 mL) dropwise to the heated suspension to activate the iron.
-
Dissolve 5-chloro-4-methoxy-2-nitropyridine (8.0 g, 0.0424 mol) in warm ethanol (50 mL) and add this solution dropwise to the refluxing iron suspension over a period of 30-45 minutes.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
To the residue, add deionized water (100 mL) and basify the solution to a pH of 8-9 with a saturated aqueous solution of sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.
Experimental Workflow Diagram
References
The Versatile Synthon: Applications of 5-Chloro-4-methoxypyridin-2-amine in Modern Organic Synthesis
In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active molecules. Among the myriad of heterocyclic synthons, 5-Chloro-4-methoxypyridin-2-amine has emerged as a particularly valuable scaffold. Its unique substitution pattern—a nucleophilic amino group, a methoxy group influencing the ring's electronics, and a strategically positioned chlorine atom ripe for cross-coupling—renders it a highly versatile intermediate for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the causality behind experimental choices in key palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily dictated by the interplay of its three substituents. The 2-amino group can act as a directing group and a point for further derivatization. The 4-methoxy group electronically enriches the pyridine ring, modulating its reactivity. Most importantly, the chlorine atom at the 5-position serves as a versatile handle for the introduction of a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This allows for the construction of highly decorated pyridine cores, which are prevalent in many pharmacologically active compounds.
Caption: Key synthetic transformations of this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] this compound is an excellent substrate for two of the most powerful of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[2] This reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules, including a wide range of kinase inhibitors.[3]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2] The choice of catalyst, ligand, and base is critical for an efficient reaction, particularly with electron-rich and potentially coordinating substrates like this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-chloropyridines and other challenging heteroaryl chlorides.[4]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, under an inert atmosphere, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-methoxy-5-arylpyridine.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich phosphine ligand that is highly effective for the coupling of challenging substrates like heteroaryl chlorides.[4] |
| Base | K₃PO₄ (3.0 equiv) | A strong, non-nucleophilic base that is often effective in promoting transmetalation.[4] |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1) | A common solvent system for Suzuki reactions that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100-110 °C | Elevated temperatures are often required for the coupling of less reactive aryl chlorides. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and functional materials.[1][5] This reaction allows for the coupling of aryl halides with a wide variety of amines.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the palladium(0) catalyst.[5] The choice of ligand is crucial to prevent catalyst deactivation and promote the reductive elimination step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol is based on established methods for the amination of 2-chloropyridines.[6]
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-substituted 4-methoxy-5-aminopyridin-2-amine.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) | A common and reliable Pd(0) source for Buchwald-Hartwig aminations. |
| Ligand | Xantphos (4 mol%) | A bidentate phosphine ligand with a wide bite angle, often effective in promoting the reductive elimination of C-N bonds.[6] |
| Base | NaOtBu or Cs₂CO₃ (1.5 equiv) | NaOtBu is a strong base suitable for many amines. Cs₂CO₃ is a milder base that can be used for substrates with base-sensitive functional groups. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar solvents are typically used for this reaction. |
| Temperature | 100-110 °C | Higher temperatures are generally required to facilitate the amination of aryl chlorides. |
Case Study: A Building Block for Potent Kinase Inhibitors
The 2-aminopyridine and 2-aminopyrimidine scaffolds are privileged structures in the design of kinase inhibitors. They often act as hinge-binding motifs, forming key hydrogen bonds with the protein kinase. The strategic functionalization of this core, enabled by building blocks like this compound, is crucial for achieving high potency and selectivity.
A notable example is the development of CHMFL-ALK/EGFR-050, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), both of which are important targets in non-small cell lung cancer.[7] The core of this molecule features a 5-chloro-4-anilino-pyrimidin-2-amine scaffold. The synthesis of such molecules often involves a sequential Buchwald-Hartwig amination or nucleophilic aromatic substitution at the chloro-positions of a di-chlorinated pyrimidine precursor.
While CHMFL-ALK/EGFR-050 is based on a pyrimidine core, the synthetic principles are directly applicable to the pyridine-based this compound. By employing a Suzuki coupling at the 5-position, followed by a Buchwald-Hartwig amination at the 2-amino group, or vice-versa, a diverse library of potent kinase inhibitors can be generated.
Caption: A potential synthetic route to kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its amenability to palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a robust platform for the synthesis of complex, multi-substituted pyridine derivatives. The application notes and detailed protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to harness the full synthetic potential of this important intermediate in the quest for novel and effective therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of novel deuterated EGFR/ALK dual-target inhibitors and their activity against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-4-methoxypyridin-2-amine as a Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to engage in a variety of biological interactions. Among these, 5-Chloro-4-methoxypyridin-2-amine stands out as a highly valuable intermediate. Its specific arrangement of chloro, methoxy, and amino functional groups offers a versatile platform for constructing complex molecular architectures, particularly in the realm of kinase inhibitors for oncology. The chloro group at the 5-position provides a handle for cross-coupling reactions, the 2-amino group serves as a key hydrogen bond donor or a point for further elaboration, and the 4-methoxy group modulates the electronic properties and metabolic stability of the final compound. This guide provides detailed protocols for the synthesis of this intermediate and its application in the construction of a representative bioactive molecule, grounded in established chemical principles and field-proven insights.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 662117-63-7 | [1] |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | General knowledge |
| Purity | ≥95% | [1] |
| IUPAC Name | This compound | General knowledge |
| SMILES | COC1=CC(=NC=C1Cl)N | General knowledge |
Protocol I: Synthesis of this compound
The synthesis of this compound is most effectively achieved through the regioselective chlorination of the commercially available precursor, 2-amino-4-methoxypyridine. The key to this synthesis is controlling the position of chlorination on the electron-rich pyridine ring. The amino and methoxy groups are both activating and ortho-, para-directing. However, by performing the reaction in a strongly acidic medium, the pyridine nitrogen and the exocyclic amino group are protonated. This deactivates the ring towards electrophilic substitution and directs the incoming electrophile to the C5 position, which is para to the methoxy group and meta to the protonated amino group. This strategy minimizes the formation of undesired dichlorinated byproducts.[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4-methoxypyridine (1.0 eq.).
-
Dissolution and Cooling: Add anhydrous acetonitrile to the flask to form a slurry. Cool the mixture to 0 °C in an ice bath.
-
Acidification: Slowly add concentrated sulfuric acid (2.0 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The mixture should become a clear solution.
-
Chlorination: Prepare a solution of N-Chlorosuccinimide (NCS) (1.05 eq.) in anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Basify the aqueous mixture to pH 8-9 with a saturated solution of sodium bicarbonate or ammonium hydroxide. This should be done slowly and with cooling, as the neutralization is exothermic.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol II: Application in the Synthesis of a Representative Kinase Inhibitor Scaffold
The synthesized this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.[3] This reaction is instrumental in the synthesis of numerous kinase inhibitors by coupling the pyridine core with various aniline derivatives.[4] The following protocol outlines the synthesis of a hypothetical, yet representative, kinase inhibitor scaffold.
Reaction Scheme:
Caption: Buchwald-Hartwig C-N cross-coupling reaction.
Step-by-Step Protocol:
-
Inert Atmosphere: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the substituted aniline (1.1 eq.), cesium carbonate (1.5 eq.), and the phosphine ligand (e.g., Xantphos, 0.1 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.).
-
Degassing: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed dioxane via syringe.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane. Filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the desired coupled product.
Troubleshooting and Mechanistic Insights
| Issue | Probable Cause | Suggested Solution |
| Protocol I: Incomplete Chlorination | Insufficient amount of NCS or reaction time. | Increase the equivalents of NCS to 1.1-1.2 and extend the reaction time. Ensure the reaction is monitored closely by TLC/LC-MS. |
| Protocol I: Formation of Dichlorinated Product | Reaction temperature too high or excess chlorinating agent. | Maintain the reaction temperature at 0 °C during the addition of NCS. Use no more than 1.05 equivalents of NCS. The strongly acidic medium should favor monochlorination.[2] |
| Protocol II: Low Yield of Coupled Product | Inactive catalyst, insufficient degassing, or inappropriate ligand/base combination. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Screen different phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., K₃PO₄, NaOtBu).[5] |
| Protocol II: Dehalogenation of Starting Material | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Ensure thorough drying of the reaction vessel. |
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis. The protocols provided herein offer a robust and rational approach to its synthesis and subsequent elaboration into more complex molecules of therapeutic interest. The key to its successful synthesis lies in the controlled, regioselective chlorination of its precursor, while its utility is demonstrated through its participation in powerful C-N bond-forming reactions like the Buchwald-Hartwig amination. These methods provide a solid foundation for researchers and drug development professionals to access novel chemical matter in the pursuit of new medicines.
References
- 1. synchem.de [synchem.de]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Comprehensive Analytical Characterization of 5-Chloro-4-methoxypyridin-2-amine
Abstract
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 5-Chloro-4-methoxypyridin-2-amine, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of this compound is critical for the integrity of active pharmaceutical ingredients (APIs). This document outlines a multi-faceted analytical approach, including spectroscopic and chromatographic techniques, to provide a robust framework for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols are provided for each technique, along with an explanation of the scientific principles and the rationale behind experimental choices.
Introduction
This compound is a substituted pyridine derivative with significant applications in organic synthesis and medicinal chemistry. Its structural features, including the chloro, methoxy, and amino groups on the pyridine ring, make it a versatile building block for the synthesis of various biologically active molecules. The precise characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final pharmaceutical products.
A thorough analytical characterization confirms the chemical structure, identifies and quantifies impurities, and establishes the overall purity of the compound. This process relies on a combination of orthogonal analytical techniques, each providing unique and complementary information. This guide presents a logical workflow and detailed protocols for the structural elucidation and purity assessment of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development, particularly for chromatographic and spectroscopic analyses.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₆H₇ClN₂O | [1][] |
| Molecular Weight | 158.59 g/mol | [1][] |
| CAS Number | 662117-63-7 | [1][][3] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. | General chemical knowledge |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
Rationale: ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish definitive assignments and confirm the substitution pattern on the pyridine ring.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
Reference the spectrum to the solvent peak.[4]
-
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons. Assign the ¹³C NMR signals based on their chemical shifts and comparison with predicted values or data from similar structures.[5][6]
Expected NMR Data:
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| H-3 | ~6.5 ppm (s) | ~105 ppm |
| H-6 | ~7.8 ppm (s) | ~148 ppm |
| -OCH₃ | ~3.9 ppm (s) | ~56 ppm |
| -NH₂ | ~5.0-6.0 ppm (br s) | - |
| C-2 | - | ~158 ppm |
| C-4 | - | ~155 ppm |
| C-5 | - | ~110 ppm |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration. The amine protons (-NH₂) often appear as a broad singlet and their chemical shift can be concentration-dependent.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Rationale: This technique can confirm the presence of the amine (N-H), methoxy (C-O), and aromatic (C=C, C=N) functional groups, as well as the C-Cl bond in this compound.
Protocol: FTIR Analysis
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum.
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.[8]
Expected FTIR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H stretch | 3400-3200 (two bands) |
| Aromatic C-H | C-H stretch | 3100-3000 |
| Pyridine Ring | C=C and C=N stretch | 1600-1450 |
| Methoxy (-OCH₃) | C-O stretch | 1250-1000 |
| C-Cl | C-Cl stretch | 800-600 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is primarily used to determine the wavelength of maximum absorbance (λmax).
Rationale: Determining the λmax is crucial for setting the optimal detection wavelength in HPLC analysis, ensuring maximum sensitivity. For aromatic compounds like this, absorption is expected in the UV region.[7]
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable UV-transparent solvent, such as methanol or acetonitrile.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the solvent as a blank.
-
Scan the sample solution over a wavelength range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) at which the maximum absorbance occurs.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are essential for separating the main compound from any impurities, thereby allowing for accurate purity assessment and quantification.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of non-volatile and thermally labile compounds in the pharmaceutical industry. A reverse-phase method is typically suitable for pyridine derivatives.[9]
Rationale: HPLC offers high resolution and sensitivity for separating this compound from potential starting materials, by-products, and degradation products.
Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions: The following conditions can be used as a starting point for method development.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at λmax (determined by UV-Vis) |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurities relative to the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
Rationale: While HPLC is generally preferred for this type of compound, GC-MS can be a valuable tool for identifying volatile impurities. Due to the polarity of the amino group, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.[10]
Protocol: GC-MS Analysis (General)
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If derivatization is required, follow a standard silylation protocol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify compounds based on their retention times and mass fragmentation patterns. Compare the obtained mass spectra with library databases for identification.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion.
Rationale: This technique is used to confirm the elemental composition of this compound by comparing the experimentally measured mass with the calculated exact mass. It is also invaluable for identifying unknown impurities.[11]
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, often coupled with an LC system (LC-HRMS).[12]
-
Data Acquisition: Infuse the sample directly or inject it into the LC-HRMS system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Determine the m/z of the protonated molecule [M+H]⁺.
-
Compare the measured exact mass to the calculated exact mass of C₆H₈ClN₂O⁺. The mass difference should be within 5 ppm.
-
Experimental Workflows
A logical workflow ensures that all necessary analytical data is collected efficiently and systematically.
Comprehensive Characterization Workflow
Caption: A comprehensive workflow for the analytical characterization of this compound.
HPLC Method Validation Workflow
Caption: A typical workflow for the validation of an HPLC analytical method according to ICH guidelines.
Conclusion
The analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. The protocols and workflows outlined in this application note provide a robust framework for confirming the structure, assessing the purity, and identifying potential impurities of this important pharmaceutical intermediate. A multi-technique, orthogonal approach is crucial for ensuring the quality and consistency of the material, which is fundamental to the successful development of safe and effective drug products.
References
- 1. synchem.de [synchem.de]
- 3. 5-chloro-4-methoxypyridin-2-amine_662117-63-7_Hairui Chemical [hairuichem.com]
- 4. mdpi.com [mdpi.com]
- 5. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: 5-Chloro-4-methoxypyridin-2-amine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of 5-Chloro-4-methoxypyridin-2-amine
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel, high-value compounds. This compound emerges as a preeminent scaffold, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Its utility is derived from a unique trifecta of functional groups on the pyridine core: a nucleophilic 2-amino group, a strategically positioned 5-chloro atom ideal for cross-coupling reactions, and an electron-donating 4-methoxy group that modulates the electronic properties of the ring.
This guide provides an in-depth exploration of the reactivity of this compound and details field-proven protocols for its application in key synthetic transformations. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to leverage this versatile intermediate in the construction of complex molecular architectures.
Physicochemical Properties and Reactivity Profile
The synthetic potential of this compound is dictated by the distinct reactivity of its substituents. Understanding these properties is crucial for strategic synthetic planning.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| CAS Number | 662117-63-7[3] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, DMSO, ethyl acetate |
The 2-amino and 4-methoxy groups act as electron-donating groups, activating the pyridine ring. However, the primary sites of reactivity are the nucleophilic nitrogen of the amino group and the electrophilic carbon bearing the chloro substituent. The chloro atom, while typically less reactive than bromo or iodo analogs, can be effectively engaged in cross-coupling reactions with the appropriate catalytic systems.[4][5]
Core Synthetic Transformations & Protocols
The strategic functionalization of this compound is most powerfully achieved through palladium-catalyzed cross-coupling reactions at the C5-position and derivatization of the C2-amino group.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is an indispensable tool for forming C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[6] For aryl chlorides like our substrate, successful coupling requires robust catalytic systems capable of activating the relatively inert C-Cl bond.[4]
Expertise & Causality: The activation of aryl chlorides is the rate-limiting step (oxidative addition). This is overcome by using highly active palladium catalysts generated in situ from a Pd(II) or Pd(0) precursor and a bulky, electron-rich phosphine ligand such as SPhos or XPhos. These ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition into the C-Cl bond.[4][5] The choice of a phosphate-based base like K₃PO₄ is often crucial, as it is non-nucleophilic and sufficiently strong to facilitate the transmetalation step without promoting side reactions.[4]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point based on established methods for similar chloropyridines.[4][5] Optimization may be required for specific boronic acid partners.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium precursor (Pd(OAc)₂) and the SPhos ligand.
-
Seal the flask/vial, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition & Reaction:
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-methoxy-5-arylpyridine.
-
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-chloro-4-methoxypyridin-2-amine_662117-63-7_Hairui Chemical [hairuichem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Scalable Synthesis of 5-Chloro-4-methoxypyridin-2-amine: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive and scalable protocol for the synthesis of 5-Chloro-4-methoxypyridin-2-amine, a crucial building block in contemporary drug discovery and development. The described methodology is designed for robustness, scalability, and high yield, addressing the needs of researchers and process chemists in the pharmaceutical industry. This document elucidates the underlying chemical principles, provides a detailed step-by-step protocol, and offers insights into process optimization and safety considerations. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding.
Introduction: The Significance of this compound
This compound is a key heterocyclic intermediate increasingly utilized in the synthesis of complex molecular architectures for pharmaceutical applications. The unique substitution pattern of the pyridine ring, featuring an activating amino group, a methoxy group, and a strategically placed chlorine atom, renders it a versatile synthon for various cross-coupling reactions and further functionalization. The chloro and methoxy groups, in particular, play significant roles in modulating the physicochemical properties and biological activity of target molecules.[1] Its derivatives have shown promise in a range of therapeutic areas, making a reliable and scalable synthesis paramount for advancing drug development programs.
This guide details a two-step synthetic sequence commencing with the commercially available 2-amino-4-chloropyridine, proceeding through a nucleophilic aromatic substitution to introduce the methoxy group, followed by a regioselective chlorination.
Strategic Overview of the Synthetic Approach
The synthesis is designed as a two-stage process, optimized for scalability and efficiency. The workflow is initiated with the synthesis of the key intermediate, 2-amino-4-methoxypyridine, followed by a selective chlorination at the C5 position.
References
The Synthetic Versatility of 5-Chloro-4-methoxypyridin-2-amine: A Guide to Cross-Coupling Reactions
Introduction: A Privileged Scaffold in Modern Chemistry
5-Chloro-4-methoxypyridin-2-amine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—an electron-donating amine group, a methoxy group, and a reactive chlorine atom—offers a versatile platform for the synthesis of complex molecular architectures. The pyridine core is a common motif in a vast array of biologically active compounds, and the strategic placement of these functional groups allows for selective, high-yield transformations. This guide provides an in-depth exploration of the reaction conditions for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are instrumental in leveraging the synthetic potential of this compound.
Core Principles of Reactivity
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by several key factors. The electron-deficient nature of the pyridine ring, accentuated by the electronegative nitrogen atom, facilitates oxidative addition of the palladium catalyst to the carbon-chlorine bond. The position of the chlorine atom at C5 is sterically accessible, further promoting its participation in catalytic cycles. The amine and methoxy groups, being electron-donating, can influence the electronic properties of the pyridine ring and, consequently, the reaction kinetics. Understanding these electronic and steric effects is crucial for the rational design of reaction conditions and the optimization of product yields.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction provides a powerful tool for introducing a wide range of aryl, heteroaryl, or vinyl substituents at the C5 position, leading to the creation of diverse molecular libraries for drug discovery and materials development.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-chlorine bond of this compound, forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the active palladium(0) catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates to achieve maximum yield.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate and SPhos ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-methoxypyridin-2-amine derivative.
| Parameter | Recommended Starting Conditions | Justification |
| Palladium Source | Pd(OAc)₂ | A common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand that promotes the oxidative addition of aryl chlorides and enhances catalyst stability. |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing significant side reactions. |
| Solvent | 1,4-Dioxane/Water | A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Elevated temperatures are often required to overcome the activation energy for the oxidative addition of the less reactive aryl chloride. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2] This reaction is particularly valuable for synthesizing arylamines, which are prevalent motifs in numerous pharmaceuticals. For this compound, this transformation allows for the introduction of a wide variety of primary and secondary amines at the C5 position.
Mechanistic Overview of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is analogous to that of the Suzuki-Miyaura coupling and involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium complex couple, forming the new C-N bond and regenerating the palladium(0) catalyst.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Recommended Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is critical and may require optimization for different amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (Pd₂(dba)₃) and the ligand (XPhos).
-
Seal the flask, evacuate, and backfill with an inert gas.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound and sodium tert-butoxide. Evacuate and backfill the flask with inert gas.
-
Transfer the catalyst solution to the flask containing the substrate and base via cannula.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-substituted pyridine derivative.[3]
| Parameter | Recommended Starting Conditions | Justification |
| Palladium Source | Pd₂(dba)₃ | A common Pd(0) source that is highly active in Buchwald-Hartwig aminations. |
| Ligand | XPhos | A bulky, electron-rich biarylphosphine ligand that is highly effective for the amination of aryl chlorides. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that is effective for the deprotonation of a wide range of amines. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are preferred to minimize side reactions. |
| Temperature | 100-110 °C | Higher temperatures are generally required to facilitate the coupling of less reactive aryl chlorides. |
Troubleshooting and Optimization
Low yields or incomplete reactions in cross-coupling reactions can often be attributed to several factors. The following decision tree provides a systematic approach to troubleshooting common issues.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and reliable methods for the functionalization of the C5 position. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can unlock the full synthetic potential of this important intermediate. The protocols and guidelines presented in this application note serve as a solid foundation for the successful implementation of these powerful cross-coupling reactions in drug discovery and materials science endeavors.
References
- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of 5-Chloro-4-methoxypyridin-2-amine Derivatives
Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal starting point for designing targeted therapies, particularly kinase inhibitors.[2][3] This document provides a comprehensive guide for researchers on the biological screening of novel derivatives based on the 5-Chloro-4-methoxypyridin-2-amine scaffold. We outline a strategic, multi-tiered screening cascade designed to efficiently identify and characterize potent and selective compounds, moving from broad cellular effects to specific molecular target engagement. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices to empower researchers in their drug discovery efforts.
Introduction: The Rationale for Screening this compound Derivatives
The 2-aminopyridine moiety is a cornerstone in the design of kinase inhibitors, frequently serving as a "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the kinase.[3] The this compound scaffold offers a synthetically tractable core with multiple vectors for chemical modification (Figure 1). These modifications can be strategically employed to enhance potency, tune selectivity, and improve pharmacokinetic properties.
The process of modifying a known chemical core to generate novel, patentable, and effective compounds is a key strategy in drug discovery known as scaffold hopping .[4] This approach aims to identify isofunctional molecules with chemically distinct core structures, potentially overcoming limitations of existing drugs, such as toxicity or acquired resistance.[5][6] This guide provides the framework to evaluate if derivatives from this specific scaffold can yield promising lead compounds, particularly within the domain of oncology where kinase dysregulation is a common driver of disease.
Figure 1. Core scaffold and key points for chemical modification.
The Screening Cascade: A Strategy for Hit Identification and Validation
A tiered approach is the most resource-efficient method for screening a new compound library. This cascade rapidly filters out inactive or non-specific compounds while progressively gathering more detailed information on promising "hits." Our proposed workflow consists of three main stages: Primary Screening, Secondary (Target-Oriented) Screening, and Tertiary (Mechanism of Action) Screening.
Figure 2. A strategic workflow for screening novel pyridine derivatives.
Part 1: Primary Screening Protocol - Cellular Viability
The initial goal is to identify derivatives that exhibit cytotoxic or anti-proliferative effects against a relevant cancer cell line. Tetrazolium salt-based assays are ideal for this purpose due to their reliability and high-throughput nature.[7]
Rationale for Assay Choice: We recommend the XTT assay over the more traditional MTT assay. The core principle for both is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[7][8] However, the formazan product of MTT is insoluble, requiring an additional solubilization step which can introduce errors.[9] The XTT assay produces a water-soluble formazan, streamlining the protocol and improving reproducibility.[10]
| Feature | MTT Assay | XTT Assay | Rationale for Choice |
| Principle | Reduction to insoluble purple formazan | Reduction to soluble orange formazan | Both measure metabolic activity.[7] |
| Solubilization Step | Required (e.g., with DMSO) | Not required | XTT is a simpler, faster "add-and-read" assay, reducing handling errors.[7][10] |
| Sensitivity | Generally high | Comparable or higher than MTT | XTT is highly suitable for primary screening.[9] |
| Throughput | High | Very High | Elimination of the solubilization step makes XTT more amenable to automation. |
Table 1. Comparison of MTT and XTT Cell Viability Assays.
Protocol 1: XTT Cell Viability Assay
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
XTT Reagent and Electron Coupling Reagent (available as a kit)[8]
-
Microplate spectrophotometer (450-500 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Just before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[8]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.
-
Data Acquisition: Measure the absorbance of each well at 475 nm, using a reference wavelength of 650 nm to correct for background.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the GI₅₀ value.
-
| Compound ID | Scaffold Modification | GI₅₀ (A549 cells, µM) |
| Lead-Cmpd-01 | R¹ = H, R² = Phenyl | 25.4 |
| Lead-Cmpd-02 | R¹ = H, R² = 4-Fluorophenyl | 8.2 |
| Lead-Cmpd-03 | R¹ = H, R² = 4-Methoxyphenyl | > 50 |
| Lead-Cmpd-04 | R¹ = Acetyl, R² = 4-Fluorophenyl | 1.5 |
| Doxorubicin | (Positive Control) | 0.09 |
Table 2. Example Cell Viability Data for a Hypothetical Series of Derivatives.
Part 2: Secondary Screening Protocol - In Vitro Target Inhibition
Compounds that show significant cytotoxicity in the primary screen ("hits") must be evaluated for their ability to directly inhibit the activity of their intended molecular targets. This step is crucial to confirm that the observed cellular effect is due to on-target activity rather than non-specific toxicity.
Rationale for Assay Choice: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to enzyme activity. Its high sensitivity and broad applicability across different kinases make it an industry standard.[11][12]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of hit compounds against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., EGFR, SRC, ABL)
-
Corresponding kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase assay buffer
-
ATP
-
Low-volume 384-well plates (white)
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of serially diluted test compound in assay buffer. Include positive control (known inhibitor) and negative control (DMSO) wells.
-
Initiate Kinase Reaction: Add 2 µL of a kinase/substrate mixture, followed by 2 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates any remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)).
-
Plot % Inhibition against the logarithm of compound concentration and fit the data to determine the IC₅₀ value.
-
| Compound ID | IC₅₀ EGFR (nM) | IC₅₀ SRC (nM) | IC₅₀ ABL (nM) | Selectivity Note |
| Lead-Cmpd-02 | 550 | >10,000 | 8,500 | Weakly active |
| Lead-Cmpd-04 | 8.5 | 1,200 | 950 | >100-fold selective for EGFR |
| Staurosporine | 1.2 | 3.0 | 5.8 | Pan-kinase inhibitor |
Table 3. Example In Vitro Kinase Inhibition Data for Promising Hits.
Part 3: Tertiary Screening Protocol - Cellular Mechanism of Action
The final step is to confirm that the compound inhibits the target kinase within a cellular environment. This is critical because cell permeability, stability, and off-target effects can all influence a compound's ultimate efficacy.
Rationale for Assay Choice: A Western blot for the phosphorylated form of a direct downstream substrate of the target kinase provides direct evidence of target engagement in cells. For example, if targeting the Epidermal Growth Factor Receptor (EGFR), one can measure the level of phosphorylated EGFR (p-EGFR) itself upon stimulation with EGF. A potent inhibitor will reduce the p-EGFR signal in a dose-dependent manner.
Figure 3. Simplified EGFR signaling pathway illustrating the inhibitor's target.
Protocol 3: Western Blot for Target Phosphorylation
Objective: To determine if the lead compound inhibits phosphorylation of the target kinase in a cellular context.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)
-
Serum-free medium
-
Growth factor/stimulant (e.g., EGF)
-
Lead compound (e.g., Lead-Cmpd-04)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Standard Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells for 18-24 hours to reduce basal kinase activity.
-
Compound Pre-treatment: Treat the starved cells with various concentrations of the lead compound (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for 10 minutes to induce kinase phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibody against the phosphorylated target (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the target (e.g., anti-total-EGFR) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal. A successful inhibitor will show a dose-dependent decrease in the normalized phospho-signal.
Building a Structure-Activity Relationship (SAR)
The data gathered from this screening cascade is vital for establishing an SAR, which guides the next round of chemical synthesis. By comparing the activity of structurally related compounds, chemists can deduce which functional groups are critical for potency and selectivity.
| Compound ID | R¹ Group | R² Group | GI₅₀ (µM) | IC₅₀ (nM) | SAR Insight |
| Lead-Cmpd-01 | H | Phenyl | 25.4 | 2,100 | Baseline activity established. |
| Lead-Cmpd-02 | H | 4-Fluorophenyl | 8.2 | 550 | Electron-withdrawing group at R² para-position improves activity.[13] |
| Lead-Cmpd-03 | H | 4-Methoxyphenyl | >50 | >10,000 | Electron-donating group at R² para-position is detrimental. |
| Lead-Cmpd-04 | Acetyl | 4-Fluorophenyl | 1.5 | 8.5 | Acylation of the 2-amino group (R¹) significantly enhances potency. |
Table 4. Example of a Preliminary SAR Table to Guide Lead Optimization.
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the biological evaluation of this compound derivatives. By following this screening cascade, researchers can efficiently identify compounds with promising anti-proliferative activity, confirm their mechanism of action through direct target inhibition, and build a foundational structure-activity relationship. Lead compounds identified through this process, such as the hypothetical Lead-Cmpd-04 , would be strong candidates for further optimization, including comprehensive selectivity profiling (kinome scanning), ADME/Tox studies, and eventual evaluation in preclinical in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. biosolveit.de [biosolveit.de]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. biotium.com [biotium.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-4-methoxypyridin-2-amine
A Guide for Researchers and Process Development Chemists
Welcome to the technical support center for the synthesis of 5-Chloro-4-methoxypyridin-2-amine. As a key building block in pharmaceutical research, achieving a high-yield, reproducible synthesis is critical. This guide, structured as a series of troubleshooting questions and FAQs, is designed to provide you, a Senior Application Scientist, with in-depth, field-proven insights to overcome common experimental hurdles. We will explore the causality behind synthetic choices and provide robust, self-validating protocols.
Synthetic Strategy Overview
The synthesis of this compound is not extensively documented with a standardized, high-yield protocol. However, based on established principles of pyridine chemistry and analogous transformations, a logical and promising route starts from the commercially available 2-Amino-4-methoxypyridine. The primary challenge in this approach is achieving regioselective chlorination at the C5 position. The existing amino (ortho-, para-directing) and methoxy (ortho-, para-directing) groups create a complex electronic environment. The C5 position is ortho to the methoxy group and meta to the strongly activating amino group, making it a plausible but challenging target.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic route for this compound.
Troubleshooting Guide: Yield Improvement
This section addresses specific problems you may encounter during the synthesis.
Question 1: My chlorination reaction with N-Chlorosuccinimide (NCS) is giving a low yield and multiple products on my TLC plate. How can I improve the regioselectivity for the C5 position?
Answer: This is the most critical challenge. Poor regioselectivity is likely due to the activation of multiple positions on the pyridine ring by the amino and methoxy groups. Here’s how to troubleshoot:
-
Causality: The C3 and C5 positions are both activated. While the C5 position is sterically less hindered and electronically favored by the methoxy group, the C3 position is also susceptible to attack. Over-chlorination to form a dichloro- species is also possible if reaction conditions are too harsh.
-
Immediate Actions:
-
Temperature Control: Run the reaction at a lower temperature (start at 0°C and slowly warm to room temperature). Electrophilic aromatic substitutions are often more selective at lower temperatures.
-
Stoichiometry: Use NCS in a very slight excess (1.05 to 1.1 equivalents). A large excess will promote di-chlorination. Add the NCS portion-wise over a period of 1-2 hours to maintain a low concentration of the electrophile.
-
Solvent Choice: The solvent can influence selectivity. While Acetonitrile (MeCN) is common, consider a less polar solvent to potentially modulate the reactivity of the NCS. Dichloromethane (DCM) or Chloroform (CHCl₃) could be alternatives.
-
-
Advanced Strategy - Protecting Groups: If the above measures fail, the high activation by the 2-amino group may be the primary issue. Protecting it can temper its directing effect.
-
Mechanism: Acetylating the amino group to form an amide reduces its activating strength and increases its steric bulk, which can further disfavor substitution at the adjacent C3 position. The amide can be easily removed post-chlorination.
-
Protocol Link: While not for this exact molecule, the use of protecting groups is a standard strategy in heterocyclic synthesis to control regiochemistry.[1]
-
Question 2: The reaction seems complete by TLC, but I'm losing significant product mass during purification. What is the best way to isolate pure this compound?
Answer: Product loss during purification is often due to the compound's physical properties (e.g., high polarity, partial water solubility) or co-elution with persistent impurities.
-
Causality: Aminopyridines are basic and can have an affinity for silica gel, leading to tailing and poor recovery from column chromatography. Isomeric byproducts, if formed, may have very similar polarity, making separation difficult.
-
Troubleshooting Purification:
-
Column Chromatography Optimization:
-
Deactivate Silica: Pre-treat your silica gel with a solvent mixture containing a small amount of triethylamine (~1%), e.g., Hexane/Ethyl Acetate/Et₃N (70:30:1). The triethylamine will occupy the acidic sites on the silica, preventing your basic product from sticking and improving recovery.
-
Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to ensure good separation from less polar impurities first, followed by clean elution of your product.
-
-
Acid-Base Extraction: This is a highly effective technique for purifying basic compounds like aminopyridines. A patent for a similar compound, 2-amino-4-methylpyridine, details such a purification method.[2]
-
Workflow: Dissolve the crude product in an organic solvent (e.g., Dichloromethane). Extract with an aqueous acid solution (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities. Finally, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a pH > 9 and extract the pure amine product back into an organic solvent.
-
-
Recrystallization: If the crude product is of reasonable purity (>85%), recrystallization is an excellent final step. Experiment with solvent systems like Ethanol/Water, Isopropanol, or Toluene.
-
Question 3: My final product is an off-color oil or a waxy solid, not the expected crystalline solid. Does this indicate impurity?
Answer: While an off-color appearance can indicate impurities, it's not definitive. However, the physical state can be a good clue.
-
Causality: Residual solvent is a common cause of products failing to crystallize. Trapped colored impurities, even at low levels, can also inhibit crystallization and impart color. The presence of isomeric byproducts can create a eutectic mixture, which has a lower melting point than the pure components and may present as an oil.
-
Diagnostic Steps:
-
Obtain a ¹H NMR: This is the most crucial step. Check for the correct aromatic proton signals and integration. Look for peaks corresponding to residual solvent (e.g., DMF, Ethyl Acetate) or signals that don't match the desired structure, which would indicate isomeric impurities.
-
High Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (e.g., 40°C) for several hours to remove any trapped solvent.
-
Re-purify: If NMR confirms impurities, re-purification using the methods described in Question 2 is necessary.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when running this synthesis? A: The primary hazards involve the chlorinating agent and solvents.
-
N-Chlorosuccinimide (NCS): Is an irritant and moisture-sensitive. Handle in a fume hood and wear appropriate PPE.
-
Solvents: Acetonitrile and Dichloromethane are toxic. Ensure adequate ventilation and proper handling procedures.
-
Acid/Base: Handling of 1M HCl and concentrated NaOH for extraction requires standard precautions for corrosive materials.
Q: How can I reliably monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method.
-
TLC System: A good starting point is a mobile phase of 50-70% Ethyl Acetate in Hexane.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective.
-
Analysis: The product, being more polar than the starting material due to the added chlorine, should have a slightly lower Rf value. Look for the clean consumption of the starting material spot and the appearance of a new major spot.
Q: Are there alternative synthetic routes I should consider? A: Yes, a multi-step approach starting from a different pyridine derivative is plausible, though potentially longer. For instance, a route analogous to one for a similar isomer involves starting from a di-chlorinated pyridine, followed by sequential nitration, amination, methoxylation, and reduction.[3] This "stepwise functionalization" offers greater control over regiochemistry but at the cost of a longer sequence and potentially lower overall yield. For R&D purposes, the direct chlorination of 2-amino-4-methoxypyridine is often the first choice due to its atom economy.
Optimized Experimental Protocol (Proposed)
Step 1: Synthesis of this compound
This protocol is a proposed method based on standard procedures for analogous compounds.[4] Small-scale trials are recommended for optimization.
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4-methoxypyridine (1.0 g, 8.06 mmol).
-
Dissolution: Add dry Acetonitrile (20 mL) and stir until all solids are dissolved.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Reagent Addition: In a separate container, dissolve N-Chlorosuccinimide (NCS) (1.13 g, 8.46 mmol, 1.05 eq) in dry Acetonitrile (15 mL). Add this solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (Mobile Phase: 70% Ethyl Acetate/Hexane) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 20 mL of water.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Add 30 mL of Ethyl Acetate and 30 mL of a saturated sodium bicarbonate solution.
-
Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the dried organic solution to yield the crude product.
-
Purify the crude material via column chromatography on silica gel pre-treated with 1% triethylamine, using a gradient of 20% to 60% Ethyl Acetate in Hexane.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Confirm structure and purity by ¹H NMR and LC-MS.
-
Troubleshooting Data Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Poor regioselectivity. 2. Incomplete reaction. 3. Product degradation. | 1. Lower reaction temperature; add chlorinating agent slowly. 2. Increase reaction time; check reagent purity. 3. Ensure work-up is not overly acidic or basic. |
| Multiple Products (TLC) | 1. Formation of isomers (e.g., 3-chloro). 2. Di-chlorination. | 1. Optimize temperature and solvent. Consider a protecting group strategy. 2. Use only a slight excess (1.05 eq) of NCS. |
| Poor Recovery from Column | 1. Product is sticking to acidic silica gel. | 1. Add 1% triethylamine to the eluent and silica slurry. |
| Product is an Oil/Waxy | 1. Residual solvent. 2. Presence of isomeric impurities. | 1. Dry under high vacuum. 2. Confirm with NMR and re-purify via acid-base extraction or chromatography. |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Chloro-4-methoxypyridin-2-amine
Welcome to the Technical Support Center for the purification of 5-Chloro-4-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this key pyridine intermediate from crude reaction mixtures. Our focus is on providing practical, field-tested insights grounded in solid scientific principles to help you achieve high purity and yield in your experiments.
Introduction: The Challenge of Purifying Substituted Pyridines
This compound is a substituted pyridine, a class of compounds known for their unique purification challenges. The basicity of the pyridine nitrogen can lead to interactions with acidic stationary phases in chromatography, resulting in peak tailing and poor separation. Furthermore, the presence of multiple functional groups (amine, chloro, and methoxy) influences the molecule's polarity and solubility, requiring careful selection of purification methods and solvent systems. This guide will walk you through the common hurdles and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a crude mixture of this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the chlorination and methoxylation of a pyridine precursor. Potential impurities include:
-
Starting materials: Unreacted precursors such as 2-amino-4-methoxypyridine or 2-aminopyridine.
-
Isomers: Regioisomers formed during substitution reactions.
-
Over-chlorinated species: Dichloro- or trichloro-pyridines if the chlorination step is not well-controlled.
-
Hydrolysis products: Corresponding pyridone derivatives if moisture is present during synthesis or workup.
-
Residual solvents and reagents: Solvents used in the reaction and workup, as well as any catalysts or excess reagents.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities.
-
Recrystallization: Ideal for larger quantities if a suitable solvent is found and the impurities have significantly different solubilities.
-
Flash Column Chromatography: The most versatile technique for purifying small to medium-scale reactions, offering good separation of a wide range of impurities.
-
Acid-Base Extraction: Can be effective for removing non-basic impurities. Dissolving the crude mixture in an organic solvent and washing with acidic water will protonate the basic pyridine and pull it into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q3: My compound appears as a streak on the TLC plate. What does this mean and how can I fix it?
A3: Streaking of basic compounds like this compound on a standard silica gel TLC plate is a common issue. It is caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[1] To resolve this, you can:
-
Add a basic modifier to the mobile phase: A small amount of triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the developing solvent will neutralize the acidic sites on the silica gel, leading to sharper spots.[1]
-
Use a different stationary phase: Neutral or basic alumina TLC plates can be used as an alternative to silica gel.[1]
Q4: How can I visualize the spots of this compound on a TLC plate?
A4: this compound has a UV-active pyridine ring, so it should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent green background. For further confirmation or if the compound is not UV-active, you can use staining methods. Potassium permanganate stain is a good general-purpose stain for organic compounds. Stains specific for amines, like ninhydrin, can also be used, though they may require heating.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the purification of this compound.
Guide 1: Low Recovery After Column Chromatography
Symptom: You observe a significant loss of your product after performing flash column chromatography on silica gel.
Possible Causes & Solutions:
-
Irreversible Adsorption: The basicity of the aminopyridine can cause it to bind strongly and sometimes irreversibly to the acidic silica gel.
-
Solution: Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine or ammonia in methanol to your eluent. A common practice is to use a solvent system containing 0.1-1% triethylamine.[1]
-
-
Improper Solvent System: If the eluent is not polar enough, your compound will not move down the column. If it is too polar, it will elute too quickly with impurities.
-
Solution: Develop an appropriate solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for your product. A good starting point for aminopyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate or dichloromethane/methanol.
-
Guide 2: Co-elution of Impurities During Column Chromatography
Symptom: Your purified fractions from column chromatography still show the presence of impurities by TLC or other analytical methods.
Possible Causes & Solutions:
-
Poor Separation: The chosen solvent system may not be providing adequate separation between your product and the impurities.
-
Solution: Optimize the solvent system. If you are using a hexanes/ethyl acetate system, try switching to a dichloromethane/methanol system, which offers different selectivity. A gradient elution, where the polarity of the eluent is gradually increased, can also significantly improve separation.
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel used.[1] If you need to purify a large amount of material, use a larger column.
-
Guide 3: Product "Oiling Out" During Recrystallization
Symptom: Instead of forming crystals upon cooling, your product separates as an oil.
Possible Causes & Solutions:
-
Solution is too concentrated or cooled too quickly: This leads to supersaturation and oiling out.
-
Solution: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool down much more slowly. Scratching the inside of the flask with a glass rod at the surface of the liquid can help induce crystallization. Adding a seed crystal of the pure compound is also a very effective method.
-
-
Presence of impurities: Impurities can inhibit crystal lattice formation.
-
Solution: Try to pre-purify the crude material using a quick filtration through a small plug of silica gel to remove some of the more polar impurities before attempting recrystallization.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F254)
-
Collection tubes
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems to find an optimal one that gives your product an Rf value of approximately 0.3. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 v/v) or Dichloromethane and Methanol (e.g., 95:5 v/v).
-
To counteract streaking, add 0.5% triethylamine to the eluent.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using either the "dry packing" or "wet packing" method. Ensure the silica gel bed is well-compacted and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Adsorb the solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
| Parameter | Recommended Starting Condition | Troubleshooting |
| Stationary Phase | Silica Gel (230-400 mesh) | For highly basic compounds, consider neutral or basic alumina. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (e.g., 7:3) or Dichloromethane/Methanol (e.g., 95:5) + 0.5% Triethylamine | Adjust polarity based on TLC. Gradient elution can improve separation. |
| Sample Load | 1-5% of silica gel weight | Reduce load if peaks are broad or separation is poor. |
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
A selection of solvents for testing (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes, Water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of the crude material into several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
An ideal recrystallization solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent. For aminopyridines, alcohols like methanol or ethanol are often good starting points.[2]
-
-
Recrystallization:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
| Solvent | Solubility Characteristics |
| Methanol/Ethanol | Often a good choice for aminopyridines.[2] |
| Isopropanol | A slightly less polar alcohol that can be effective. |
| Ethyl Acetate/Hexanes | A solvent/anti-solvent system can be used. Dissolve in hot ethyl acetate and add hexanes until cloudy, then cool. |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification of this compound.
References
Technical Support Center: Synthesis of 5-Chloro-4-methoxypyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Chloro-4-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Side Product Formation
This section addresses specific experimental issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Scenario 1: Synthesis via Amination of a Dichloro-Methoxy Pyridine Precursor
This synthetic approach typically involves the nucleophilic aromatic substitution (SNAr) of a dichloro-methoxy pyridine with an ammonia equivalent. The primary challenge in this route is controlling the regioselectivity of the amination.
Question 1: My reaction to aminate 2,5-dichloro-4-methoxypyridine is producing a significant amount of an isomeric byproduct. How can I improve the selectivity for the desired 2-amino product?
Answer:
The formation of an isomeric byproduct is a common issue in the amination of polychlorinated pyridines due to multiple reactive sites for nucleophilic attack. In the case of 2,5-dichloro-4-methoxypyridine, the primary side product is likely the isomeric 5-amino-2-chloro-4-methoxypyridine.
Root Cause Analysis:
The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is influenced by the electronic effects of the existing substituents. The methoxy group at the 4-position is an electron-donating group, which can activate the adjacent positions. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the adjacent alpha (2 and 6) and gamma (4) positions to nucleophilic attack. However, the chloro substituents are electron-withdrawing and act as leaving groups. The interplay of these electronic factors determines the relative reactivity of the C2 and C5 positions.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. High temperatures provide enough energy to overcome the activation barrier for the formation of the less favored isomer. Start by running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Aminating Agent: The nature of the ammonia source can influence regioselectivity. If using aqueous or anhydrous ammonia, consider switching to a bulkier or more sterically hindered aminating agent if the steric environments at the 2- and 5-positions are different.
-
Solvent Effects: The polarity of the solvent can impact the reaction. Experiment with a range of solvents, from polar aprotic (e.g., DMSO, DMF) to less polar options, to see how it affects the isomeric ratio.
-
Catalysis: While often used for less reactive systems, palladium-catalyzed amination (Buchwald-Hartwig amination) can offer high regioselectivity. The choice of ligand is crucial in directing the substitution to the desired position. This approach is particularly useful for aryl- and heteroarylamines.[1]
Question 2: I am observing a di-aminated byproduct in my reaction mixture, leading to a lower yield of the desired mono-aminated product. How can I prevent this?
Answer:
The formation of a di-aminated product, 2,5-diamino-4-methoxypyridine, occurs when the initially formed this compound reacts further with the aminating agent.
Root Cause Analysis:
This side reaction is favored by an excess of the aminating agent, prolonged reaction times, and elevated temperatures. The remaining chloro group at the 5-position in the product is still susceptible to nucleophilic substitution, although it may be less reactive than the chloro groups in the starting material.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the aminating agent. Use a slight excess (e.g., 1.1 to 1.5 equivalents) rather than a large excess.
-
Slow Addition: Add the aminating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor the mono-amination.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant di-amination occurs.
-
Temperature Management: As with improving regioselectivity, lower reaction temperatures will disfavor the slower, second amination reaction.
Scenario 2: Synthesis via Chlorination of an Amino-Methoxy Pyridine Precursor
This route involves the electrophilic chlorination of a precursor like 2-amino-4-methoxypyridine. The primary challenge here is controlling the position and extent of chlorination.
Question 3: My chlorination of 2-amino-4-methoxypyridine is resulting in a mixture of chlorinated products, including a di-chlorinated species. How can I achieve selective mono-chlorination at the 5-position?
Answer:
The formation of multiple chlorinated products is a common outcome in the electrophilic chlorination of activated pyridine rings. The amino and methoxy groups are both activating and can direct chlorination to several positions. A likely di-chlorinated side product is 3,5-dichloro-2-amino-4-methoxypyridine.
Root Cause Analysis:
The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. The methoxy group is also activating. The combination of these two groups makes the pyridine ring highly susceptible to electrophilic attack. Over-chlorination can occur if the chlorinating agent is too reactive or used in excess.
Troubleshooting Steps:
-
Choice of Chlorinating Agent: Use a milder chlorinating agent. Instead of chlorine gas, consider N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2). These reagents are often more selective and easier to handle. A method using hydrochloric acid and sodium hypochlorite has also been reported for the chlorination of aminopyridines, which can offer milder conditions.[2]
-
Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the chlorinating agent.
-
Reaction Temperature: Perform the chlorination at a low temperature (e.g., 0 °C or below) to control the reactivity and improve selectivity.
-
Solvent Selection: The choice of solvent can influence the outcome. Chlorinated solvents like dichloromethane (DCM) or chloroform are common. Acetic acid can also be used as a solvent and may help to moderate the reactivity of the amino group by protonation.
-
Protection Strategy: In some cases, it may be necessary to protect the amino group as an amide or carbamate before chlorination to reduce its activating effect and direct the chlorination. The protecting group can then be removed in a subsequent step.
Question 4: I am observing the formation of a hydroxylated byproduct, where the chloro group is replaced by a hydroxyl group. What is causing this and how can I avoid it?
Answer:
The formation of a hydroxylated impurity, such as 2-amino-5-hydroxy-4-methoxypyridine, can occur under certain conditions, especially if water is present.
Root Cause Analysis:
This side reaction is a hydrolysis of the chloro-pyridine. It can be catalyzed by acidic or basic conditions and is more likely to occur at elevated temperatures. The presence of water in the reaction mixture, either from solvents or as a byproduct of a reaction, is the primary cause.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.
-
Control of pH: If the reaction is sensitive to pH, buffer the reaction mixture or use a non-aqueous workup procedure.
-
Temperature Control: Avoid excessive heat during the reaction and workup, as this can accelerate the rate of hydrolysis.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for when synthesizing this compound?
A1: The most common impurities will depend on your synthetic route.
-
Via Amination: Expect the isomeric byproduct, 5-amino-2-chloro-4-methoxypyridine, and the di-aminated product, 2,5-diamino-4-methoxypyridine. Unreacted starting material (2,5-dichloro-4-methoxypyridine) is also a potential impurity.
-
Via Chlorination: Look for over-chlorinated products such as 3,5-dichloro-2-amino-4-methoxypyridine, as well as other positional isomers of mono-chlorination. Unreacted 2-amino-4-methoxypyridine is also a possibility.
Q2: What analytical techniques are best for monitoring the reaction and identifying these side products?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of the reaction and getting a qualitative idea of the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the relative amounts of starting material, product, and byproducts. A good HPLC method can also resolve isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of the components in your reaction mixture, which helps in deducing the structures of the side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated impurities.
Q3: Are there any safety precautions I should be aware of when working with chlorinating agents?
A3: Yes, chlorinating agents should be handled with care in a well-ventilated fume hood. They are often corrosive and can react violently with water or other nucleophiles. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be sure to quench any excess chlorinating agent carefully at the end of the reaction.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. New spots may correspond to side products.
Protocol 2: General Work-up Procedure to Minimize Hydrolysis
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding it to a cooled, saturated solution of a mild base like sodium bicarbonate (if the reaction is acidic) or a mild acid like ammonium chloride (if the reaction is basic).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Visualizing Reaction Pathways
Diagram 1: Synthetic Routes and Potential Side Products
Caption: Synthetic pathways to this compound and common side products.
References
Technical Support Center: Synthesis of 5-Chloro-4-methoxypyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Chloro-4-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Recommended Synthetic Pathway: A Stepwise Functionalization Approach
Based on established literature and practical considerations, a multi-step approach starting from a readily available dichloropyridine precursor is the most reliable and scalable method. This pathway offers superior control over regioselectivity compared to direct chlorination strategies, which often result in a mixture of products and complicated purification.[1]
The recommended four-step synthesis involves:
-
Nitration of 2,4-dichloropyridine.
-
Selective Amination at the C2 position.
-
Methoxylation to replace the remaining chlorine at the C4 position.
-
Reduction of the nitro group to the target amine.
Below is a workflow diagram illustrating this robust synthetic route.
Caption: Workflow for the stepwise synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is the stepwise functionalization route preferred over direct chlorination of 2-amino-4-methoxypyridine?
A1: The stepwise approach provides superior regiochemical control.[1] The pyridine ring is activated by the amino and methoxy groups, which can lead to the formation of multiple chlorinated isomers if you attempt direct chlorination. This makes purification difficult and significantly lowers the yield of the desired 5-chloro isomer. The stepwise route introduces functional groups in a controlled sequence, ensuring the correct isomer is formed at each stage.
Q2: What are the most critical parameters for optimizing reaction time and yield in this synthesis?
A2: Temperature control, stoichiometry, and reagent addition sequence are paramount.[2]
-
Temperature: Exothermic reactions like nitration and acylation must be cooled to prevent side reactions.[3] Conversely, steps like amination and methoxylation may require heating to proceed at a reasonable rate.[1][4]
-
Stoichiometry: Precise control over the equivalents of reagents is essential. For instance, using a slight excess of a nucleophile can drive a reaction to completion, but a large excess can complicate purification.[5]
-
Addition Order: In many cases, the order in which reagents are added can prevent the formation of byproducts. For example, in acylation reactions, slow, dropwise addition of the acylating agent to the amine solution at low temperatures is critical to prevent runaway reactions and di-acylation.[3]
Q3: Can microwave irradiation be used to accelerate any of the steps?
A3: Yes, microwave irradiation can potentially shorten reaction times, particularly for the amination and methoxylation steps.[2] Microwave heating can rapidly and uniformly increase the temperature of the reaction mixture, often leading to faster reaction rates and cleaner conversions. However, each step would require specific optimization for microwave conditions, including solvent choice and power settings.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low Yield or Stalled Nitration (Step 1)
Q: My nitration of 2,4-dichloropyridine is giving a low yield, and TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction time. What's going wrong?
A: This issue typically points to suboptimal reaction conditions, particularly temperature and the potency of the nitrating mixture.
-
Causality: The nitration of a deactivated dichloropyridine ring requires harsh conditions. If the temperature is too low, the activation energy barrier for the reaction may not be overcome, leading to a sluggish or incomplete reaction. The nitrating mixture (sulfuric and nitric acid) must also be potent; exposure to atmospheric moisture can dilute the acids and reduce their effectiveness.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Use fresh, concentrated sulfuric acid (98%) and fuming nitric acid.
-
Temperature Control: Slowly add the dichloropyridine to the nitrating mixture at 0°C to control the initial exotherm. After the addition is complete, allow the reaction to warm to room temperature and then gently heat to 60-70°C to drive the reaction to completion.[6][7]
-
Monitor Progress: Use TLC or GC-MS to monitor the consumption of the starting material. The reaction may require several hours at an elevated temperature.
-
Stoichiometry: Ensure a sufficient excess of nitric acid is used to account for any potential side reactions or impurities.
-
Issue 2: Slow or Incomplete Amination (Step 2)
Q: The selective amination of 2,4-dichloro-5-nitropyridine is extremely slow. How can I increase the reaction rate?
A: Incomplete amination is often due to insufficient temperature and pressure, or a low concentration of the ammonia nucleophile. The C2 position is more activated towards nucleophilic substitution than the C4 position, but the reaction still requires energy input.
-
Causality: Nucleophilic aromatic substitution on the electron-deficient pyridine ring requires overcoming a significant activation energy. Using aqueous ammonia at atmospheric pressure may not provide a high enough concentration or sufficient kinetic energy for the reaction to proceed efficiently.
-
Troubleshooting Protocol:
-
Use an Autoclave: Perform the reaction in a sealed pressure vessel (autoclave).[4] This allows you to heat the reaction mixture safely above the boiling point of the aqueous ammonia solution (e.g., to 150°C), increasing both pressure and reaction rate.[4]
-
Solvent: Tetrahydrofuran (THF) can be used as a co-solvent to improve the solubility of the starting material.[4]
-
Concentration: Use a concentrated aqueous ammonia solution (e.g., 28%) to ensure a high concentration of the nucleophile.[4]
-
Reaction Time: Even under pressure, the reaction may require several hours (e.g., 5-10 hours) for complete conversion.[4]
-
| Parameter | Recommended Condition | Reference |
| Temperature | 150°C | [4] |
| Pressure | Use of a sealed autoclave | [4] |
| Reagent | 28% aqueous ammonia | [4] |
| Time | 5-10 hours | [4] |
| Caption: Optimized conditions for the selective amination step. |
Issue 3: Formation of a Dark, Tarry Substance During Methoxylation (Step 3)
Q: When I try to perform the methoxylation of 2-amino-4-chloro-5-nitropyridine, the reaction mixture turns dark and I isolate a tar-like substance instead of the desired product. What is causing this?
A: The formation of tarry substances often indicates decomposition or polymerization side reactions, which are typically caused by excessively high temperatures or the presence of impurities.
-
Causality: The nitro-aminopyridine intermediate can be sensitive to high temperatures, especially in the presence of a strong base like sodium methoxide. Uncontrolled exothermic reactions can lead to degradation of the starting material or product.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Add the 2-amino-4-chloro-5-nitropyridine portion-wise to a solution of sodium methoxide in methanol while maintaining a low temperature (e.g., 15°C).[1]
-
Post-Addition Stirring: After the addition is complete, allow the mixture to warm to room temperature (25-30°C) and stir for 4-5 hours, or until TLC indicates completion.[1] Avoid aggressive heating.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.
-
Purity of Starting Material: Ensure the starting material from the previous step is pure. Impurities can sometimes catalyze decomposition pathways.
-
Caption: A decision tree for troubleshooting common reaction issues.
Issue 4: Incomplete Reduction or Formation of Impurities (Step 4)
Q: The final reduction of the nitro group is not going to completion, or I'm seeing multiple spots on my TLC plate that are difficult to separate from the product. How can I achieve a cleaner reduction?
A: The choice of reducing agent and careful control of reaction conditions are critical for a clean and complete reduction of the nitro group without affecting the chloro or methoxy substituents.
-
Causality: Over-reduction can sometimes lead to dehalogenation (loss of the chloro group). Incomplete reduction leaves unreacted nitro compound, while other side reactions can generate impurities. The reactivity of different reducing agents varies, and the optimal choice depends on the substrate.
-
Troubleshooting Protocol:
-
Choice of Reducing Agent:
-
Stannous Chloride (SnCl₂·2H₂O): This is a reliable method. The reaction is typically run in concentrated hydrochloric acid, with gentle heating (35-40°C) for 5-6 hours.[1] It is effective and generally provides a clean conversion.
-
Iron in Acetic Acid: This is a classic and often effective method. The reaction is typically heated to around 80°C for 1 hour.[6] It is a milder alternative that can sometimes prevent over-reduction.
-
-
Workup Procedure: After the reaction is complete, the workup is crucial. The reaction mixture needs to be cooled and carefully basified (e.g., with Na₂CO₃ or NaOH solution) to precipitate the product and neutralize the acid.[6] The crude product can then be extracted with an organic solvent like ethyl acetate.
-
Purification: If impurities persist, purification by flash column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is recommended.[8]
-
| Parameter | Method A: Stannous Chloride | Method B: Iron Powder |
| Reagents | SnCl₂·2H₂O, conc. HCl | Fe powder, Acetic Acid |
| Temperature | 35-40°C | 80°C |
| Time | 5-6 hours | 1 hour |
| Pros | High yield, reliable | Milder conditions, cost-effective |
| Reference | [1] | [6] |
| Caption: Comparison of common reduction methods for the nitro group. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Amino-5-chloro-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
5-Chloro-4-methoxypyridin-2-amine stability and degradation issues
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 5-Chloro-4-methoxypyridin-2-amine. Its purpose is to provide expert guidance on the stability and degradation of this compound, offering troubleshooting solutions and validated protocols to ensure the integrity of your experimental outcomes.
Introduction to this compound
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The unique arrangement of its functional groups—an activating amino group, a methoxy group, and a deactivating chloro group on a pyridine ring—makes it a versatile building block. However, this same chemical complexity presents specific challenges regarding its stability. Understanding the potential degradation pathways is critical for accurate experimental design, data interpretation, and the development of stable formulations.
This document outlines the primary factors affecting the stability of this compound and provides clear, actionable advice for its handling, storage, and use.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] Recommended storage temperatures are typically refrigerated (2-8 °C) to minimize thermal degradation.[1] The material can be sensitive to air and moisture, making proper sealing critical.[1]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathways are oxidation, photodegradation, and hydrolysis under certain pH conditions.
-
Oxidation: The 2-amino group and the electron-rich pyridine ring are susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or other oxidizing agents.[2] This can lead to the formation of N-oxides or other oxidized species.[2]
-
Photodegradation: Substituted pyridines, particularly those with chloro-substituents, can be susceptible to degradation upon exposure to UV light.[3][4] This can involve radical mechanisms, hydroxylation, or ring opening.[3]
-
Hydrolysis: While generally stable around neutral pH, the methoxy group may be susceptible to acid-catalyzed hydrolysis under strongly acidic conditions, yielding a hydroxypyridine derivative.[5][6]
Q3: Is this compound sensitive to pH?
A3: Yes, pH can significantly influence its stability. In strongly acidic solutions, the pyridine nitrogen becomes protonated, which can activate the ring towards certain reactions and potentially lead to the hydrolysis of the methoxy group.[5][7] In strongly basic conditions, other degradation pathways may be favored. It is recommended to maintain solutions at a pH as close to neutral as possible unless experimentally required.
Q4: Why are forced degradation studies important for this compound?
A4: Forced degradation (or stress testing) studies are essential to understand the intrinsic stability of the molecule.[8][9] By intentionally exposing the compound to harsh conditions (e.g., strong acid/base, high heat, intense light, oxidation), we can rapidly identify potential degradation products and establish the degradation pathways.[9][10] This knowledge is crucial for developing stability-indicating analytical methods, which are required to separate and quantify the active compound from any impurities or degradants that may form during storage or manufacturing.[10][11]
Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
| Observed Issue | Potential Cause(s) | Recommended Action & Explanation |
| Appearance of new, unknown peaks in HPLC/LC-MS analysis of a sample left in solution. | 1. Oxidative Degradation: Exposure to air (dissolved oxygen) in the solvent. 2. Photodegradation: Exposure to ambient or UV light. | 1. Action: Prepare fresh solutions daily. If solutions must be stored, degas the solvent and store the vial under an inert headspace (argon/nitrogen) in the dark at 2-8 °C. Explanation: The amino group on the pyridine ring can be susceptible to oxidation.[2] Removing oxygen and lowering the temperature slows this process. 2. Action: Use amber vials or wrap standard vials in aluminum foil. Minimize the sample's exposure to light on the benchtop and in the autosampler. Explanation: Chloro-substituted pyridines are known to undergo photodegradation, which can lead to complex mixtures of byproducts.[3][4] |
| Inconsistent results or loss of potency in acidic mobile phases or reaction conditions. | Acid-Catalyzed Hydrolysis: The methoxy group may be slowly hydrolyzing to a hydroxyl group under acidic conditions, forming 5-chloro-4-hydroxypyridin-2-amine. | Action: Analyze the sample for the presence of the corresponding hydroxy-pyridine derivative. If hydrolysis is confirmed, increase the pH of the mobile phase if chromatographically feasible. For reactions, consider alternative, non-acidic catalysts or conditions. Explanation: Ether linkages, such as the methoxy group on the pyridine ring, can be cleaved under strong acidic conditions, a classic hydrolysis reaction.[5][7] |
| Solid material has changed color (e.g., from off-white to yellow or brown) over time. | Slow Oxidation/Degradation: Long-term exposure to air and/or light during storage. | Action: The discolored material should be considered suspect and its purity must be re-assessed by a suitable analytical method (e.g., HPLC, NMR) before use. For future storage, ensure the container is tightly sealed and flushed with inert gas, and stored in a dark, cold, and dry place.[1][12] Explanation: Discoloration is a common visual indicator of chemical degradation, often involving oxidation or the formation of polymeric impurities. |
| Poor recovery or multiple products observed after reaction with a strong oxidizing agent. | Over-oxidation or Ring Degradation: The compound is highly susceptible to oxidation. | Action: Use milder oxidizing agents or stoichiometric amounts. Run the reaction at a lower temperature and monitor carefully by TLC or LC-MS to avoid over-reaction. Explanation: The combination of the amino and methoxy groups makes the pyridine ring electron-rich and thus highly activated towards oxidation. The pyridine nitrogen itself can also be oxidized to an N-oxide.[2][13] |
Experimental Protocols & Methodologies
Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions. The goal is to induce degradation of approximately 10-20%, which is sufficient to detect and identify major degradants without completely consuming the parent compound.[10]
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes
-
HPLC system with UV or PDA detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution of 1 mg/mL.
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of stock solution in a clear vial at 80 °C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24-48 hours. A control sample should be wrapped in foil and kept alongside.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by a suitable reverse-phase HPLC method (e.g., C18 column, gradient elution with a mobile phase of water and acetonitrile with 0.1% formic acid or ammonium acetate buffer).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound.
-
Ensure the analytical method provides sufficient resolution between the parent peak and all degradant peaks (peak purity analysis is recommended).
-
Visualization of Workflows
Troubleshooting Workflow
The following diagram outlines a logical process for troubleshooting unexpected experimental results involving the compound.
Caption: A decision tree for troubleshooting common degradation issues.
Potential Degradation Pathways
This diagram illustrates the primary chemical transformations the molecule may undergo under stress conditions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 5-Chloro-4-methoxypyridin-2-amine
Welcome to the technical support center for 5-Chloro-4-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when using this versatile building block in various chemical transformations. By understanding the underlying principles of its reactivity, you can optimize your reaction conditions, troubleshoot effectively, and achieve your synthetic goals with greater success.
Structure & Reactivity Profile
This compound possesses a unique electronic and steric profile that dictates its reactivity. The pyridine nitrogen acts as an electron-withdrawing group, activating the ring for certain reactions. However, the 2-amino and 4-methoxy groups are both electron-donating through resonance, which can counteract this effect and also influence regioselectivity. The chlorine atom at the 5-position is the primary site for cross-coupling reactions, but its reactivity is tempered by the electron-rich nature of the ring.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound sluggish or failing?
A: Several factors can contribute to low reactivity. Firstly, chloropyridines are generally less reactive than their bromo or iodo counterparts in palladium-catalyzed cross-coupling reactions, making the initial oxidative addition step more challenging.[1] Secondly, the electron-donating 2-amino and 4-methoxy groups increase the electron density of the pyridine ring, which can further slow down the oxidative addition step.[2] Lastly, the Lewis basic pyridine nitrogen and the 2-amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]
Q2: I'm observing significant amounts of dehalogenation (loss of chlorine) in my reaction. What causes this?
A: Dehalogenation is a common side reaction in palladium-catalyzed couplings of aryl halides.[1] It can be caused by the reaction of the palladium catalyst with sources of hydride in the reaction mixture, such as certain solvents or amine bases, followed by reductive elimination.[1] Ensuring the reaction is conducted under a strictly inert atmosphere and choosing a solvent less prone to acting as a hydride source can help minimize this side reaction.
Q3: How does the 4-methoxy group affect the reactivity of the 5-chloro position?
A: The 4-methoxy group is a strong electron-donating group through resonance. This increases the electron density at the ortho (3 and 5) and para (6) positions. The increased electron density at the 5-position makes the C-Cl bond stronger and less susceptible to oxidative addition by the palladium catalyst, thus making cross-coupling reactions more challenging compared to an unsubstituted chloropyridine.
Q4: Is the 2-amino group problematic for cross-coupling reactions?
A: Yes, the 2-amino group can present challenges. As a Lewis base, it can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][3] Additionally, in Buchwald-Hartwig amination reactions, it can compete with the desired amine nucleophile if not properly managed. However, with the right choice of ligands and conditions, successful couplings can be achieved.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, with this compound, several issues can arise.
Problem 1: Low to No Conversion
If you are observing poor conversion of your starting material, consider the following troubleshooting steps:
Workflow for Troubleshooting Low Conversion in Suzuki Coupling
References
Technical Support Center: Recrystallization of 5-Chloro-4-methoxypyridin-2-amine
Welcome to the technical support center for the recrystallization of 5-Chloro-4-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the purification of this compound. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon in the recrystallization of many organic compounds, including aromatic amines.[1][2] It occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[1][3] This typically happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly, leading to a high degree of supersaturation.
Causality and Solutions:
-
High Supersaturation: Rapid cooling or using a highly concentrated solution can lead to a state where the solute comes out of solution faster than crystals can nucleate and grow.
-
Solvent Choice: The solvent system may not be ideal for this specific compound.
-
Solution: Experiment with a mixed solvent system.[1] A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[3]
-
-
Inducing Crystallization: Sometimes, a supersaturated solution needs a nucleation site to initiate crystal growth.
Q2: I am experiencing very low recovery of my compound after recrystallization. What are the likely causes and how can I improve my yield?
A2: Low yield is a frequent issue in recrystallization and can often be attributed to a few key factors.[4]
Causality and Solutions:
-
Excessive Solvent: Using too much solvent is the most common reason for poor recovery.[2][5] A portion of your compound will always remain dissolved in the mother liquor, and this amount increases with the volume of solvent used.[5]
-
Premature Crystallization: If the compound crystallizes too early, especially during a hot filtration step to remove insoluble impurities, significant product loss can occur.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[3] This can be done by passing hot solvent through the setup just before filtering your solution.
-
-
Incomplete Crystallization: Cooling the solution for an insufficient amount of time or not to a low enough temperature can leave a substantial amount of the product in solution.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not chilled can redissolve a significant portion of your purified product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[5]
-
Q3: After recrystallization, my this compound is still colored. How can I remove colored impurities?
A3: The presence of color after recrystallization indicates that colored impurities have similar solubility properties to your target compound in the chosen solvent.
Causality and Solutions:
-
Co-crystallization of Impurities: The colored impurities are being incorporated into the crystal lattice of your product.
-
Solution: The addition of a small amount of activated charcoal to the hot solution before filtration can effectively adsorb many colored organic impurities.[4]
-
Protocol:
-
Dissolve the crude compound in the hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is often sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Proceed with the cooling and crystallization steps as usual.
-
-
Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.[4]
-
Q4: I've tried several solvents, but my compound either doesn't dissolve when hot or is too soluble when cold. How do I select the right solvent?
A4: Finding the ideal solvent is crucial for successful recrystallization.[6] The principle of "like dissolves like" is a good starting point. Given that this compound has polar functional groups (amine, methoxy) and a chlorinated aromatic ring, a solvent of intermediate polarity is often a good choice.
Solvent Selection Strategy:
-
Small-Scale Testing: Test the solubility of a small amount of your crude compound in various solvents in test tubes.[7][8]
-
Ideal Characteristics: A good solvent will dissolve the compound when hot but not when cold.[8][9][10]
-
Data-Informed Choices: Based on the structure, consider solvents like ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or toluene/hexane.[3][11] For pyridinamine derivatives, polar protic solvents or mixtures are often effective.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | May be a good anti-solvent in a mixed system. The compound is likely only slightly soluble in water.[12][13] |
| Ethanol | 78 | 24.5 | A common choice for compounds with moderate polarity. |
| Methanol | 65 | 32.7 | Similar to ethanol, but more polar. 5-Amino-2-methoxypyridine shows solubility in methanol. |
| Ethyl Acetate | 77 | 6.0 | A less polar option that can be effective. |
| Toluene | 111 | 2.4 | A non-polar solvent, potentially useful as an anti-solvent or for less polar impurities. |
| Hexane | 69 | 1.9 | A non-polar solvent, often used as an anti-solvent with a more polar solvent. |
Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system is a powerful alternative.[3] Dissolve the compound in a minimal amount of a hot "good" solvent, then add a "poor" solvent dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Experimental Workflow & Visualization
Troubleshooting Workflow for Recrystallization
The following diagram outlines a systematic approach to troubleshooting common issues during the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. edu.rsc.org [edu.rsc.org]
- 7. reddit.com [reddit.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. mt.com [mt.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. 2-Amino-4-methoxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
Technical Support Center: Reaction Monitoring for 5-Chloro-4-methoxypyridin-2-amine
Welcome to the technical support center for monitoring reactions involving 5-Chloro-4-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges you may encounter during reaction monitoring by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Section 1: Understanding the Compound and its Reactivity
This compound is a substituted pyridine derivative frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of an amino group, a chloro substituent, and a methoxy group on the pyridine ring imparts a unique reactivity profile. Monitoring the progress of reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities.
Common reactions include, but are not limited to, nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and modifications of the amino group. Each of these transformations can present distinct challenges in chromatographic monitoring.
Section 2: Thin Layer Chromatography (TLC) Troubleshooting
TLC is an indispensable, rapid, and cost-effective technique for qualitative reaction monitoring. However, the polar nature of this compound and its derivatives can sometimes lead to ambiguous results.
Frequently Asked Questions (FAQs) - TLC
Q1: My spots are streaking or "tailing" on the TLC plate. What is the cause and how can I fix it?
A1: Streaking or tailing of spots is a common issue when analyzing basic compounds like pyridine derivatives on acidic silica gel plates.[1][2][3] This phenomenon is primarily caused by strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol (Si-OH) groups on the silica surface.[1][2] This leads to a non-uniform migration of the compound, resulting in an elongated spot.
Troubleshooting Steps:
-
Sample Concentration: You may have overloaded the sample.[1][3] Try diluting your sample and spotting a smaller amount on the plate.[3]
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase can help.[3] A common starting point is to add 0.1–2.0% TEA to the eluent.[3] The competing base will preferentially interact with the acidic silanol groups, minimizing their interaction with your compound of interest.[1]
-
For highly polar compounds , a mobile phase of 1-10% ammonia in methanol/dichloromethane can be effective.[3]
-
-
Change the Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina TLC plates, being slightly basic, can be a better choice for analyzing amines.[4] Alternatively, reversed-phase TLC plates (e.g., C18) can be used with polar mobile phases.[3][5]
Q2: My starting material and product have very similar Rf values. How can I improve their separation?
A2: Poor separation between the starting material and product can make it difficult to determine the reaction's endpoint.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Polarity: Systematically vary the polarity of your eluent. If your compounds have high Rf values, your solvent system is too polar; decrease the proportion of the polar solvent.[3] Conversely, if they remain near the baseline, increase the polarity.[3]
-
Solvent Selectivity: Try different solvent systems. The "standard" ethyl acetate/hexane system is a good starting point.[6] For more polar compounds, consider methanol/dichloromethane.[6] Sometimes, switching one solvent for another of similar polarity but different chemical nature (e.g., diethyl ether for ethyl acetate) can alter the selectivity and improve separation.[1]
-
-
Use a Co-spot: A co-spot, where you spot the starting material, the reaction mixture, and a mix of both in the same lane, can help to differentiate between two closely running spots.[5]
-
2D TLC: To confirm if a new spot is a single compound or a mixture, you can perform a 2D TLC.[1][5] Spot the mixture in one corner of a square plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same or a different solvent system.[1][5] If all spots appear on the diagonal, they are stable single components.[5]
Q3: The spots on my TLC plate are not visible under the UV lamp.
A3: While many aromatic compounds are UV-active, it's possible your compound doesn't absorb strongly at the wavelength of your UV lamp (typically 254 nm).
Troubleshooting Steps:
-
Use a Staining Agent: If UV visualization fails, use a chemical stain. Several stains can be used to visualize spots on a TLC plate. Some common options include:
-
Potassium Permanganate (KMnO₄) stain: This is a good general-purpose stain for compounds that can be oxidized.
-
Anisaldehyde stain: This stain can produce a range of colors for different compounds, aiding in their differentiation.[5]
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.[4]
-
-
Check Sample Concentration: Your sample may be too dilute.[3] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to evaporate between applications.[3]
Experimental Protocol: Standard TLC Monitoring
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot the diluted reaction mixture on the origin line. It is also recommended to spot the starting material and a co-spot for reference.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line.[3] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots under a UV lamp and/or by using an appropriate stain.
Visualization of TLC Workflow
Caption: A typical workflow for Thin Layer Chromatography.
Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC offers quantitative analysis of reaction progress, providing more detailed information than TLC. However, the basic nature of this compound can lead to chromatographic challenges.
Frequently Asked Questions (FAQs) - HPLC
Q1: I'm observing significant peak tailing for my pyridine-containing compounds. What's the reason and how can I improve the peak shape?
A1: Peak tailing in HPLC for basic compounds like pyridines is a common problem, primarily due to interactions with residual acidic silanol groups on the surface of silica-based stationary phases (like C18 columns).[1] This leads to poor peak shape and can affect the accuracy of quantification.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 2.5-3.0 with a suitable buffer (e.g., phosphate or formate buffer) can protonate the silanol groups, minimizing their interaction with the basic analyte.[1]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) to the mobile phase can shield the active silanol sites from your analyte.[1]
-
Column Selection:
-
End-capped Columns: Use a high-quality, end-capped C18 column. End-capping treats the silica surface to reduce the number of accessible silanol groups.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a phenyl, cyano, or polar-embedded phase, which can offer different selectivity and reduce tailing.[1] For highly polar compounds, a HILIC column might be suitable.[1]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[1] Try injecting a smaller volume or a more dilute sample.
Q2: My retention times are drifting or inconsistent between injections. What could be the cause?
A2: Fluctuating retention times can be a sign of several issues within the HPLC system or with the method itself.
Troubleshooting Steps:
| Potential Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before starting the analysis. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.[7] |
| Mobile Phase Composition Changes | If using a premixed mobile phase, ensure it is homogenous. If the mobile phase is prepared online by the HPLC system, check the pump's proportioning valves for proper functioning.[8] Evaporation of a volatile solvent component can also alter the composition over time.[8] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as even small changes in temperature can affect retention times.[7] |
| Leaks in the System | Check for any leaks in the fittings, pump seals, or injector. Leaks can cause pressure fluctuations and lead to inconsistent flow rates.[7] |
| Column Degradation | The stationary phase can degrade over time, especially when using aggressive mobile phases (high or low pH). This will lead to changes in retention.[8] |
Q3: I am not getting good resolution between my starting material and a potential impurity.
A3: Achieving good resolution is key to accurate quantification. Resolution is influenced by efficiency, selectivity, and retention factor.[1]
Troubleshooting Steps:
-
Optimize Selectivity (Highest Impact):
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. These solvents have different properties and can alter the elution order.[1]
-
Adjust Mobile Phase pH: Small changes in pH can affect the ionization state of your compounds, which can significantly impact their retention and improve separation.[1]
-
-
Increase Efficiency:
-
Adjust Retention Factor:
-
Modify Solvent Strength: Decrease the amount of organic solvent in the mobile phase to increase the retention time and potentially improve the separation of early-eluting peaks.[1]
-
Experimental Protocol: Generic HPLC Method Development
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Begin with a generic gradient, for example:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where both starting material and expected product absorb (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: 5-10 µL
-
Optimization: Based on the initial chromatogram, adjust the gradient, mobile phase composition, or other parameters as described in the troubleshooting section to achieve optimal separation.
Visualization of HPLC Troubleshooting Logic
Caption: A logical workflow for troubleshooting common HPLC issues.
Section 4: Concluding Remarks
Effective reaction monitoring is a cornerstone of successful synthetic chemistry. By understanding the potential interactions of this compound with chromatographic stationary phases and by systematically troubleshooting common issues, researchers can obtain reliable and reproducible data. This guide provides a starting point for addressing challenges in TLC and HPLC analysis. Always consult relevant literature and column manufacturer guidelines for more specific information.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of 5-Chloro-4-methoxypyridin-2-amine
Welcome to the technical support guide for the purification of 5-Chloro-4-methoxypyridin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and ensure the high purity of your compound, which is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect?
A1: Impurities often stem from the synthetic route. Common contaminants include starting materials, regioisomers (such as 3-chloro or 6-chloro isomers), and byproducts from side reactions like over-chlorination, resulting in dichlorinated pyridines. Incomplete methoxylation can also lead to the corresponding hydroxypyridine impurity. It is crucial to characterize your crude material using techniques like HPLC and LC-MS to identify the specific impurity profile of your batch.
Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A2: Discoloration is typically due to trace impurities, often oxidized species or polymeric byproducts formed during the reaction or workup. Activated carbon (charcoal) treatment during recrystallization is often effective at removing colored impurities. However, use it judiciously as it can also adsorb your product, leading to lower yields.
Q3: I'm having trouble getting my compound to crystallize. What can I do?
A3: Several factors can hinder crystallization. The solution may be too dilute, or there may be impurities that inhibit crystal formation. Try concentrating the solution further. If that fails, "seeding" with a small crystal of pure product can initiate crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also provide a surface for nucleation. If these methods don't work, consider purifying a small amount by column chromatography to obtain pure seeds.
Q4: What is the best way to monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring column fractions. Use a solvent system that gives good separation between your product and impurities (Rf value of the product ideally between 0.3-0.4). Visualize the spots under a UV lamp. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, offering high resolution and sensitivity for separating the main compound from any process-related impurities or degradation products.[1][2]
II. Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low recovery after recrystallization | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Perform a solvent screen to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. |
| Product co-elutes with an impurity during column chromatography | - The chosen eluent system does not provide sufficient resolution.- The column is overloaded with crude material. | - Adjust the polarity of the eluent system. A shallower gradient or an isocratic elution with a less polar solvent system might improve separation.- Reduce the amount of crude material loaded onto the column. A general rule is to use a mass ratio of silica gel to crude material of at least 30:1. |
| The compound appears pure by TLC but not by HPLC or NMR | - The impurity is not UV-active and therefore not visible on the TLC plate.- The impurity has a very similar Rf value to the product in the TLC solvent system.- The impurity is a structural isomer that is not resolved by TLC. | - Stain the TLC plate with a visualizing agent like potassium permanganate or iodine to detect non-UV-active impurities.- Develop a more effective TLC solvent system by testing different solvent mixtures.- Rely on higher resolution techniques like HPLC or NMR for final purity assessment. ¹H NMR is a powerful tool for determining isotopic purity and identifying residual protons.[3] |
| The product degrades on the silica gel column | - this compound is sensitive to the acidic nature of standard silica gel. | - Use deactivated silica gel (pre-treated with a base like triethylamine) for chromatography.- Consider alternative purification methods such as preparative HPLC with a C18 column or recrystallization. |
III. Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.
1. Solvent Selection:
- Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will show low solubility at room temperature and high solubility at their boiling point.
- Commonly used solvents for pyridine derivatives include ethanol, methanol, isopropanol, ethyl acetate, and toluene. Sometimes a mixture of solvents (e.g., ethanol/water) is required. This compound is soluble in methanol and dimethyl sulfoxide, and slightly soluble in water.[4][5]
2. Recrystallization Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid.
- If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
- Hot filter the solution to remove the activated carbon and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature.
- Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid purification method that uses pressure to force the solvent through the column.
1. Preparation:
- Choose an appropriate solvent system based on TLC analysis. A common starting point for pyridine derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol.
- Pack a glass column with silica gel.
2. Chromatography Procedure:
- Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
- Load the sample onto the top of the silica gel column.
- Begin eluting with the chosen solvent system, applying positive pressure.
- Collect fractions and monitor them by TLC.
- Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Purification and Analysis
The following diagram illustrates a typical workflow for the purification and purity assessment of this compound.
Caption: Purification and analysis workflow for this compound.
IV. Purity Assessment Methods
Ensuring the purity of this compound is critical. A combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of a compound.[1] A reverse-phase C18 column is typically suitable for this type of analysis.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[2] Both ¹H and ¹³C NMR should be used for unambiguous characterization. Quantitative ¹H NMR (qNMR) can be used for highly accurate purity determination by comparing the integral of the analyte's signals to that of a certified internal standard.[3]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound and to identify impurities.
Troubleshooting Purity Analysis
Caption: Troubleshooting logic for handling impure samples of this compound.
V. References
-
A Researcher's Guide to Isotopic Purity Analysis: 5-Chloropyridin-3,4,6-d3-2-amine by NMR. BenchChem. Available at: 3
-
Validation of Analytical Methods: A Comparative Guide to the Use of 5-Chloropyridin-3,4,6-d3-2. BenchChem. Available at: 6
-
2-Amino-5-chloro-4-methoxypyridine. Synchem. Available at: 7
-
4-Amino-5-chloro-2-methoxypyridine synthesis. ChemicalBook. Available at: 8
-
A Comparative Guide to Purity Assessment of 2-Amino-5-chloro-2'-fluorobenzophenone. BenchChem. Available at: 1
-
A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem. Available at: 2
-
2-Amino-4-methoxypyridine, 95% 5 g. Thermo Scientific Chemicals. Available at: 4
-
2-Amino-4-methoxypyridine. ChemicalBook. Available at: 5
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-4-methoxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synchem.de [synchem.de]
- 8. 4-Amino-5-chloro-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis and Scale-Up of 5-Chloro-4-methoxypyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Chloro-4-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly focusing on the challenges encountered during scale-up. We will delve into common issues, providing troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
This compound is a key building block in the pharmaceutical industry. Its synthesis, while achievable, presents several challenges, especially when transitioning from laboratory to pilot or production scale. The primary hurdles often revolve around regioselectivity of the chlorination, management of reaction conditions, and purification of the final product. This guide will provide in-depth technical insights to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary synthetic strategies for this compound:
-
Route 1: Direct Chlorination of 4-methoxypyridin-2-amine. This is a more direct approach but is often hampered by a lack of regioselectivity, leading to the formation of undesired isomers.
-
Route 2: A Multi-step Synthesis from a Dichlorinated Pyridine. This longer route offers better control over the regiochemistry. A typical sequence involves starting with 2,6-dichloropyridine, followed by nitration, methoxylation, selective amination, and finally, reduction of the nitro group.[1]
Q2: What are the main challenges in the direct chlorination of 4-methoxypyridin-2-amine (Route 1)?
A2: The main challenge is controlling the position of the chlorine atom on the pyridine ring. The amino and methoxy groups are both activating and ortho-, para-directing, which can lead to a mixture of chlorinated products. Achieving high selectivity for the desired 5-chloro isomer is difficult and often results in low yields and complex purification.
Q3: Why is the multi-step synthesis (Route 2) often preferred for larger scale production?
A3: The multi-step synthesis, while longer, provides a more robust and predictable outcome.[1] Each step is generally a high-yielding and well-understood transformation, which is crucial for process control and consistency in a manufacturing environment. This route avoids the regioselectivity issues inherent in the direct chlorination of the activated pyridine ring.
Q4: What are the critical safety concerns when scaling up this synthesis?
A4: Key safety concerns include:
-
Exothermic Reactions: Nitration and chlorination reactions can be highly exothermic and require careful temperature control to prevent runaways.
-
Hazardous Reagents: The use of strong acids (sulfuric, nitric), and chlorinating agents requires appropriate personal protective equipment (PPE) and engineering controls.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, necessitating adequate venting and pressure monitoring in a sealed reactor.
Troubleshooting Guide
Issue 1: Low Yield and Poor Regioselectivity in Direct Chlorination (Route 1)
Question: My direct chlorination of 4-methoxypyridin-2-amine is giving me a mixture of products and a low yield of the desired 5-chloro isomer. What can I do to improve this?
Answer:
This is a common and anticipated challenge. Here’s a systematic approach to troubleshoot this issue:
-
Choice of Chlorinating Agent: The reactivity and selectivity of the chlorination are highly dependent on the chlorinating agent.
-
N-Chlorosuccinimide (NCS): Often a good starting point for controlled chlorination.
-
Sulfuryl chloride (SO₂Cl₂): Can be more aggressive and may lead to over-chlorination.
-
Chlorine gas (Cl₂): Difficult to handle on a lab scale and can be very unselective.
-
-
Solvent and Temperature Effects:
-
Solvent: Acetonitrile or chlorinated solvents like dichloromethane (DCM) are common. The polarity of the solvent can influence the reaction pathway.
-
Temperature: Running the reaction at lower temperatures (e.g., 0°C to -20°C) can often improve selectivity by slowing down the reaction rate and favoring the thermodynamically more stable product.
-
-
Protecting Group Strategy:
-
Consider protecting the amino group as an amide or carbamate. This can alter the directing effect of the substituent and may improve the regioselectivity of the chlorination. The protecting group can then be removed in a subsequent step.
-
Experimental Protocol: Electrophilic Chlorination using NCS
-
Dissolve 4-methoxypyridin-2-amine (1 equivalent) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Stir the reaction at 0°C for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Milder and more selective than other chlorinating agents. |
| Temperature | 0°C | Reduces the rate of side reactions and improves selectivity. |
| Solvent | Acetonitrile | A polar aprotic solvent that can facilitate the reaction. |
Issue 2: Incomplete Reaction or Side Product Formation in the Multi-step Synthesis (Route 2)
Question: I am following the multi-step synthesis starting from 2,6-dichloropyridine, but I am seeing incomplete conversion in the methoxylation step and the formation of an unknown impurity. How can I optimize this?
Answer:
The nucleophilic aromatic substitution (SNAr) reactions in this sequence are sensitive to reaction conditions. Here’s how to troubleshoot the methoxylation step:
-
Purity of Starting Material: Ensure your 2,6-dichloro-3-nitropyridine intermediate is of high purity. Any residual starting material from the nitration step can interfere with the subsequent reaction.
-
Reaction Conditions for Methoxylation:
-
Base: Sodium methoxide is the reagent of choice. Ensure it is fresh and anhydrous. The presence of moisture can lead to the formation of hydroxy-pyridines as byproducts.
-
Solvent: Anhydrous methanol is the typical solvent.
-
Temperature: The reaction may require heating to drive it to completion. Monitor the reaction by HPLC to determine the optimal temperature and reaction time.
-
-
Identification of Impurity: Isolate the impurity and characterize it by mass spectrometry and NMR. A common impurity could be the di-methoxylated product if the reaction is run for too long or at too high a temperature. Another possibility is the displacement of the nitro group, although this is less likely under these conditions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting the methoxylation step.
Issue 3: Difficulty in Purifying the Final Product
Question: My crude this compound is an oil and is difficult to purify by crystallization. Column chromatography is also proving to be challenging. What are my options?
Answer:
Purification of aminopyridines can be tricky due to their basicity and polarity. Here are some strategies:
-
Salt Formation and Recrystallization:
-
Convert the basic product into a salt (e.g., hydrochloride or tosylate) by treating it with the corresponding acid.
-
The resulting salt is often a crystalline solid that can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether).
-
After purification, the free base can be regenerated by treatment with a mild base.
-
-
Chromatography Optimization:
-
Tailing on Silica Gel: The basic amino group can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel, which may provide better separation.
-
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it with a base (e.g., NaOH) to precipitate the product.
-
Extract the purified product back into an organic solvent.
-
Purification Workflow
Caption: A decision tree for the purification of this compound.
References
Troubleshooting 5-Chloro-4-methoxypyridin-2-amine NMR spectra
Technical Support Center: 5-Chloro-4-methoxypyridin-2-amine
Welcome to the technical support guide for the NMR analysis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common issues encountered during the spectroscopic analysis of this compound. My goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your work.
Part 1: Reference NMR Data and Structural Assignments
A successful analysis begins with a clear expectation of the desired outcome. The spectrum of this compound is relatively simple, but understanding the expected chemical shifts is crucial for identifying anomalies. The electronic environment of the pyridine ring is influenced by three key substituents: an electron-donating amine (-NH2) group, an electron-donating methoxy (-OCH3) group, and an electron-withdrawing chloro (-Cl) group.
Based on established substituent effects in pyridine derivatives, we can predict the approximate chemical shifts for the protons and carbons.[1]
Expected ¹H and ¹³C NMR Chemical Shifts
The table below summarizes the predicted chemical shifts in a common NMR solvent like DMSO-d₆. Note that shifts can vary depending on the solvent and sample concentration.[2][3]
| Atom/Group | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Justification & Notes |
| H-3 | ~6.2-6.4 | Singlet (s) | ~95-100 | Shielded by the strong electron-donating effects of the adjacent -NH₂ and para -OCH₃ groups. |
| H-6 | ~7.6-7.8 | Singlet (s) | ~148-152 | Deshielded due to proximity to the electronegative ring nitrogen. |
| -NH₂ | ~5.5-6.5 (Broad) | Broad Singlet (br s) | N/A | Chemical shift is highly variable and concentration-dependent. Prone to exchange broadening.[4] |
| -OCH₃ | ~3.8-4.0 | Singlet (s) | ~55-60 | Typical range for an aryl methoxy group. |
| C-2 | N/A | N/A | ~158-162 | Quaternary carbon bearing the -NH₂ group, significantly downfield. |
| C-3 | N/A | N/A | ~95-100 | Corresponds to the H-3 proton. |
| C-4 | N/A | N/A | ~160-165 | Quaternary carbon attached to the electronegative -OCH₃ group. |
| C-5 | N/A | N/A | ~105-110 | Quaternary carbon bearing the -Cl group. The shielding effect of the ortho -OCH₃ is countered by the deshielding of the para nitrogen. |
| C-6 | N/A | N/A | ~148-152 | Corresponds to the H-6 proton. |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter with your NMR spectra in a question-and-answer format.
Q1: Why are my aromatic proton signals (H-3 and H-6) significantly shifted from the predicted values?
Answer: Deviations in chemical shifts for the ring protons are common and can be traced to several factors:
-
Solvent Effects: The choice of NMR solvent can dramatically influence chemical shifts, especially for heterocyclic compounds like pyridine.[1][5] Aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to solvents like CDCl₃ or DMSO-d₆. If your spectrum doesn't match the reference, confirm the solvent used.
-
Protonation: The pyridine nitrogen is basic and can be protonated by acidic impurities (e.g., residual TFA from chromatography, or even water). Protonation of the ring nitrogen is a major electronic change, causing all ring protons to shift significantly downfield. If you suspect protonation, you can add a drop of a weak base like triethylamine (TEA) or pass the sample through a small plug of basic alumina.
-
Concentration: At high concentrations, intermolecular interactions such as hydrogen bonding and π-stacking can occur, leading to concentration-dependent chemical shifts.[2] Try acquiring the spectrum again on a more dilute sample.
Q2: The signal for the -NH₂ protons is extremely broad, has a strange integration, or is missing entirely. Is this normal?
Answer: Yes, this is one of the most common "issues" for amine-containing compounds. The behavior of the -NH₂ protons is a classic example of chemical exchange phenomena in NMR.[4][6][7]
-
Causality: The amine protons can exchange with each other, with trace amounts of water in the solvent, or with other exchangeable protons. When the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening.[4] The nitrogen atom also has a quadrupole moment which can further contribute to the broadening of adjacent protons.
-
Troubleshooting Protocol: To confirm the identity of an exchangeable -NH₂ peak, perform a D₂O Shake .
-
Acquire your standard ¹H NMR spectrum.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to your sample.
-
Cap the tube and shake it vigorously for 20-30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The broad peak corresponding to the -NH₂ protons will disappear or significantly diminish in intensity. This occurs because the amine protons (¹H) exchange with the deuterium atoms (²H) from D₂O, and deuterium is not observed in a standard ¹H NMR experiment.[2]
Q3: All the peaks in my spectrum look broad and poorly resolved. What's wrong?
Answer: Global peak broadening across the entire spectrum, rather than affecting just one signal, points to a systemic issue with the sample preparation or the instrument's state.[2][6][8]
-
Poor Shimming: This is the most frequent cause. The shimming process corrects for inhomogeneities in the main magnetic field (B₀) across the sample volume.[8][9] Poor shimming means that molecules in different parts of the sample experience slightly different magnetic fields, causing a spread of resonance frequencies and thus broad peaks.
-
Sample Concentration/Solubility: A sample that is too concentrated can be viscous, slowing molecular tumbling and leading to broader lines.[7][11] If the compound is not fully dissolved and a fine suspension is present, this will cause severe line broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials (e.g., dissolved oxygen, metal ions like Fe³⁺ or Cu²⁺ from catalysts or glassware) can cause dramatic peak broadening due to enhanced relaxation.
-
Solution: If you suspect paramagnetic contamination, try degassing your sample by bubbling an inert gas (N₂ or Ar) through it for a few minutes before capping the tube. If metal contamination is suspected, purifying the sample again may be necessary.
-
Q4: I see extra peaks in my spectrum. How do I identify them?
Answer: Extra peaks are typically due to residual solvents from your reaction workup or purification, or unreacted starting materials/byproducts.
-
Residual Solvents: Peaks for common lab solvents are well-documented. Always check your spectrum for singlets, triplets, and quartets corresponding to solvents like Ethyl Acetate, Dichloromethane, Hexanes, Acetone, etc.
-
Starting Materials/Byproducts: Compare your spectrum to those of your starting materials. For example, the synthesis of the target molecule might involve precursors like 5-chloro-2-methoxypyridine N-oxide.[12] Having reference spectra for these is invaluable.
-
Troubleshooting Workflow: The following decision tree can help systematically identify the source of an unknown peak.
Caption: Decision tree for identifying unknown NMR peaks.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tutorchase.com [tutorchase.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Trouble Shooting Page [nmr.ucsd.edu]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. 4-Amino-5-chloro-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Improving the Purity of 5-Chloro-4-methoxypyridin-2-amine
Welcome to the technical support guide for 5-Chloro-4-methoxypyridin-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this key intermediate and require methods to enhance its purity. The following sections provide answers to frequently encountered issues and detailed, field-proven protocols to troubleshoot and resolve complex purification challenges.
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses common observations during the synthesis and workup of this compound and offers immediate, actionable advice.
Q1: My isolated product is an off-color (yellow/brown) solid instead of the expected white/off-white crystals. What is the likely cause?
A: Discoloration is typically due to the presence of minor, highly conjugated impurities or oxidation byproducts. Aminopyridines can be susceptible to air oxidation, especially under light or at elevated temperatures.[1]
-
Quick Fix: Attempt a recrystallization. If the color persists, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to a decrease in yield as it may also adsorb your desired compound.[2][3]
Q2: The melting point of my product is broad and lower than the literature value. What does this signify?
A: A broad and depressed melting point is a classic indicator of an impure solid. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break it down. The most likely culprits are residual starting materials, reagents from the synthesis, or unseparated byproducts.
Q3: My ¹H NMR spectrum shows unidentifiable peaks, particularly in the aromatic region. What are the common culprits?
A: Besides starting materials, common impurities can arise from the synthetic route. For instance, if the synthesis involves a chlorination step on a pyridine N-oxide precursor, you might see regioisomers or over-chlorinated species.[4] A reaction involving 2-aminopyridine could result in various chlorinated byproducts. If the synthesis starts from 5-chloro-2-methoxypyridine N-oxide, incomplete reaction could leave this starting material in your final product.[5]
Q4: I'm seeing significant streaking of my product spot on a silica gel TLC plate. Why is this happening?
A: The basic amine functionality of your product strongly interacts with the acidic silanol groups on the surface of the silica gel.[6] This can lead to poor separation, tailing, and sometimes irreversible adsorption.
-
Quick Fix: To mitigate this, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your mobile phase.[7][8] This will "neutralize" the acidic sites on the silica, allowing your compound to travel more cleanly up the plate.[6]
Section 2: In-Depth Purification Strategies & Protocols
When simple fixes are insufficient, a more systematic approach is required. This section provides detailed protocols for robust purification methods tailored for this compound.
Purity Assessment: Know Your Enemy
Before attempting a large-scale purification, it is crucial to understand the impurity profile. A combination of analytical techniques provides the most comprehensive picture.[9][10] High-Performance Liquid Chromatography (HPLC) is often the gold standard for purity analysis in the pharmaceutical industry due to its precision and versatility.[11]
| Technique | Information Gained | Key Considerations |
| TLC | Rapid, qualitative assessment of the number of components. Helps in developing column chromatography methods. | Use a mobile phase with a basic modifier (e.g., 1% TEA) to prevent streaking. |
| HPLC/UPLC | Quantitative purity assessment (% area). Excellent for detecting closely related impurities. | Reversed-phase (C18) is common. Use a buffered mobile phase for reproducible retention times. |
| LC-MS | Provides molecular weight information for each peak observed in the chromatogram, aiding in impurity identification.[12] | Essential for identifying unknown impurities. |
| ¹H NMR | Structural information and estimation of impurity levels through integration. | Can identify starting materials, solvents, and structurally similar byproducts. |
| Melting Point | A sharp melting point close to the literature value indicates high purity. | A simple but powerful initial check. |
Protocol 1: Optimized Recrystallization
Recrystallization is a powerful and scalable technique for purifying solids, provided a suitable solvent system is identified.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (see table below) at room temperature and then upon heating.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to achieve complete dissolution. Using excess solvent will reduce your final yield.[2]
-
Decolorization (if needed): If the solution is colored, add a very small amount of activated charcoal, swirl, and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
| Solvent/System | Rationale & Comments |
| Isopropanol (IPA) | Often a good starting point for polar compounds. |
| Ethanol (EtOH) | Similar to IPA, generally a good solvent for aminopyridines.[14] |
| Ethyl Acetate / Hexanes | A common two-solvent system. Dissolve in hot ethyl acetate and add hexanes until cloudy, then reheat to clarify and cool. |
| Toluene | Good for less polar impurities. |
| Water | While many organics are insoluble, pyridines with amine and methoxy groups may have sufficient polarity. Worth testing.[14] |
Protocol 2: Acid-Base Extraction
This technique leverages the basicity of the amine group to separate it from neutral or acidic impurities. It is an excellent and highly scalable purification step that is often performed during the initial reaction workup.[15][16][17]
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated to form a water-soluble ammonium salt and will move into the aqueous layer.[17]
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower (aqueous) layer into a clean flask. Neutral or acidic impurities will remain in the organic layer.
-
Back-Extraction (Optional): To remove any trapped neutral impurities, add a fresh portion of organic solvent to the aqueous layer, shake, and discard the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH 9-10, check with pH paper).[16] Your product will precipitate out as the neutral, water-insoluble free base.
-
Isolation: Extract the now neutral product back into an organic solvent (e.g., DCM or EtOAc) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography
For challenging separations where impurities have similar properties to the product, flash chromatography is the method of choice.[9][18]
Step-by-Step Flash Chromatography Protocol:
-
Stationary Phase Selection: Standard silica gel is often sufficient. However, for basic amines, it is highly recommended to use amine-functionalized silica or to add a basic modifier to the mobile phase to prevent streaking.[6][19]
-
Mobile Phase Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack the column with your chosen stationary phase as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[8]
-
Elution: Run the column, starting with a low-polarity mobile phase and gradually increasing the polarity (gradient elution).[8] Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Workflow & Troubleshooting Diagrams
Visualizing the purification process can help in making strategic decisions.
General Purification Workflow
Caption: General purification strategy for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 5. 4-Amino-5-chloro-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mt.com [mt.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. study.com [study.com]
- 18. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 5-Chloro-4-methoxypyridin-2-amine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable and reproducible research. This guide provides an in-depth, objective comparison of spectroscopic data for the validation of 5-Chloro-4-methoxypyridin-2-amine , a substituted pyridine derivative relevant in medicinal chemistry. We will delve into the core principles and experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is structured not as a rigid template, but as a narrative that explains the causality behind experimental choices, ensuring a self-validating system for structural confirmation.
The Imperative of Spectroscopic Validation
This compound is a heterocyclic compound whose structural isomers could exhibit vastly different biological activities and chemical properties. Therefore, confirming its precise structure, purity, and integrity is paramount before its use in any further application, from screening libraries to synthetic route development. A multi-technique spectroscopic approach provides overlapping, complementary data points that, when taken together, create an undeniable structural fingerprint. This aligns with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), which emphasize the need for robust analytical procedure validation.[1]
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted and expected spectroscopic data for the target compound. This data serves as our benchmark for validation.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.95 | Singlet | 1H | H-6 |
| ~ 6.25 | Singlet | 1H | H-3 |
| ~ 4.60 | Broad Singlet | 2H | -NH₂ |
| ~ 3.88 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 162.5 | C-4 |
| ~ 159.0 | C-2 |
| ~ 148.0 | C-6 |
| ~ 108.0 | C-5 |
| ~ 98.5 | C-3 |
| ~ 56.0 | -OCH₃ |
Table 3: Mass Spectrometry (MS) Data
| m/z Value | Ion Description | Expected Relative Intensity |
| 158/160 | [M]⁺˙ (Molecular Ion) | ~3:1 ratio |
| 143/145 | [M-CH₃]⁺ | ~3:1 ratio |
| 115/117 | [M-CH₃-CO]⁺ | ~3:1 ratio |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch (Aromatic) | Pyridine Ring |
| 2980 - 2850 | C-H Stretch (Aliphatic) | Methoxy Group (-OCH₃) |
| 1640 - 1580 | C=C & C=N Stretch | Pyridine Ring |
| 1620 - 1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1250 - 1200 | C-O-C Stretch (Asymmetric) | Aryl Ether |
| 1050 - 1000 | C-O-C Stretch (Symmetric) | Aryl Ether |
| 800 - 700 | C-Cl Stretch | Chloro Group |
Methodologies: A Self-Validating Experimental Framework
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing overwhelming signals from the solvent. The choice of solvent can slightly alter chemical shifts due to solvent-solute interactions.[2]
-
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard.
-
Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.
-
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Causality: Shimming corrects for minor inhomogeneities in the magnetic field, resulting in sharp, well-resolved peaks, which is critical for accurate multiplicity and coupling constant analysis.
-
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
Causality: Proton decoupling removes the splitting caused by attached protons, making the ¹³C spectrum easier to interpret and improving the signal-to-noise ratio.
-
Caption: General experimental workflow for NMR analysis.
Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the instrument, or a solid probe is used.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule, creating a positively charged radical ion called the molecular ion ([M]⁺˙).
-
Causality: EI is a "hard" ionization technique that imparts significant energy, causing the molecular ion to fragment in a reproducible manner. This fragmentation pattern is a valuable structural fingerprint.
-
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative abundance against the m/z ratio.
References
A Comparative Guide to the Synthesis of 5-Chloro-4-methoxypyridin-2-amine: An Essential Building Block for Pharmaceutical Research
Introduction
5-Chloro-4-methoxypyridin-2-amine is a key structural motif and a vital intermediate in the synthesis of a multitude of biologically active molecules. Its presence in numerous pharmaceutical candidates highlights the importance of efficient and scalable synthetic routes for its production. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this compound, offering insights into the practical considerations and experimental details for each approach. The methodologies discussed herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific research and development needs.
Route 1: Regioselective Chlorination of 2-Amino-4-methoxypyridine
This approach commences with the commercially available or readily synthesized 2-amino-4-methoxypyridine, followed by a direct and regioselective chlorination at the C5 position. The success of this route hinges on controlling the regioselectivity of the chlorination step, which can be influenced by the directing effects of the amino and methoxy groups.
Synthesis of Starting Material: 2-Amino-4-methoxypyridine
The starting material, 2-amino-4-methoxypyridine, can be efficiently prepared from 2-amino-4-chloropyridine via a nucleophilic aromatic substitution reaction with sodium methoxide.
Experimental Protocol: Synthesis of 2-Amino-4-methoxypyridine [1]
-
Materials:
-
2-Amino-4-chloropyridine
-
Sodium methoxide solution (e.g., 25% in methanol)
-
Methanol
-
Dichloromethane
-
Silica gel for column chromatography
-
-
Procedure:
-
In a sealed reaction vessel, dissolve 2-amino-4-chloropyridine (10 g, 77.8 mmol) in a 25% solution of sodium methoxide in methanol (50 mL).
-
Heat the reaction mixture to 145 °C and maintain this temperature for 6 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-10%) to afford 2-amino-4-methoxypyridine as an off-white solid.
-
Yield: Approximately 79%.[1]
-
C5-Chlorination of 2-Amino-4-methoxypyridine
The critical step in this route is the selective introduction of a chlorine atom at the C5 position. The electron-donating amino and methoxy groups activate the pyridine ring towards electrophilic substitution, with the amino group being a stronger activating group and directing ortho and para. The methoxy group also directs ortho and para. This presents a challenge in achieving high regioselectivity. While various chlorinating agents can be employed, N-chlorosuccinimide (NCS) is a common choice for such transformations.
Experimental Protocol: C5-Chlorination using N-Chlorosuccinimide (NCS)
-
Materials:
-
2-Amino-4-methoxypyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-amino-4-methoxypyridine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate this compound.
-
-
Note: Optimization of the solvent, temperature, and reaction time may be necessary to maximize the yield and regioselectivity. The formation of other chlorinated isomers is possible and should be monitored.
Route 2: Synthesis from a Dihalogenated Pyridine Intermediate
This alternative strategy involves the use of a pre-functionalized pyridine ring, such as 5-bromo-2-chloro-4-methoxypyridine, followed by the selective introduction of the amino group at the C2 position. This approach offers the advantage of having the halogen at the desired C5 position from the outset.
Synthesis of Intermediate: 5-Bromo-2-chloro-4-methoxypyridine
The key intermediate for this route can be synthesized from 2-chloro-4-methoxypyridine through bromination.
Experimental Protocol: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine [2]
-
Materials:
-
2-Chloro-4-methoxypyridine
-
Concentrated sulfuric acid
-
N-Bromosuccinimide (NBS)
-
Sodium hydroxide solution (8N)
-
Chloroform
-
Saturated brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
-
-
Procedure:
-
Dissolve 2-chloro-4-methoxypyridine (13.3 g, 92.6 mmol) in concentrated sulfuric acid (65 mL) in a flask cooled in an ice bath.
-
Add N-bromosuccinimide (16.5 g, 92.6 mmol) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 55 °C for 3 hours.
-
After cooling, slowly pour the reaction mixture into ice water.
-
Basify the solution to a pH > 7 with 8N aqueous sodium hydroxide solution.
-
Extract the product with chloroform (3 x volumes).
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 10% to 20%) to yield 5-bromo-2-chloro-4-methoxypyridine as a white solid.
-
Yield: Approximately 45%.[2]
-
Selective Amination at the C2 Position
The final step in this route is the introduction of the amino group at the C2 position. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig amination. The higher reactivity of the C-Cl bond at the C2 position compared to the C-Br bond at C5 under certain SNAr conditions, or the careful selection of catalyst and ligands in a Buchwald-Hartwig reaction, can allow for selective amination.
Experimental Protocol: Nucleophilic Aromatic Substitution with Ammonia
-
Materials:
-
5-Bromo-2-chloro-4-methoxypyridine
-
Ammonia solution (e.g., 7N in methanol)
-
1,4-Dioxane (or other suitable high-boiling solvent)
-
-
Procedure:
-
In a sealed pressure vessel, dissolve 5-bromo-2-chloro-4-methoxypyridine (1.0 eq) in 1,4-dioxane.
-
Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate this compound.
-
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
5-Bromo-2-chloro-4-methoxypyridine
-
Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis, or an ammonium salt)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 5-bromo-2-chloro-4-methoxypyridine (1.0 eq) and the ammonia source (1.1-1.5 eq).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
If a protected ammonia source was used, a subsequent deprotection step is required.
-
Comparison of Synthetic Routes
| Feature | Route 1: Regioselective Chlorination | Route 2: From Dihalogenated Pyridine |
| Starting Material | 2-Amino-4-methoxypyridine (readily synthesized) | 2-Chloro-4-methoxypyridine (commercially available) |
| Number of Steps | 2 (from 2-amino-4-chloropyridine) | 2 |
| Key Challenge | Achieving high regioselectivity in the C5 chlorination step. | Achieving selective amination at the C2 position. |
| Potential Byproducts | Isomeric chlorinated pyridines. | Products from reaction at the C5-bromo position. |
| Scalability | Potentially scalable, but purification to remove isomers may be challenging. | Can be scalable, especially if the selectivity of the amination is high. |
| Reagent Cost & Safety | NCS is a common and relatively inexpensive reagent. | Palladium catalysts and ligands for Buchwald-Hartwig amination can be expensive. SNAr with ammonia requires a pressure vessel. |
Visualization of Synthetic Pathways
Figure 1: Comparative workflow of the two primary synthetic routes to this compound.
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound.
Route 1 is attractive due to the potentially shorter sequence from a simple starting material. However, the critical chlorination step requires careful optimization to ensure high regioselectivity and avoid challenging purification of isomers. This route may be more suitable for smaller-scale synthesis where chromatographic separation is feasible.
Route 2 provides better control over the substitution pattern by introducing the C5-halogen early in the sequence. The main challenge lies in the selective amination at the C2 position. While the Buchwald-Hartwig amination offers a powerful tool for this transformation, the cost of the catalyst and ligands may be a consideration for large-scale production. The classical SNAr approach with ammonia is a more cost-effective alternative but may require harsher conditions.
The choice between these two routes will ultimately depend on the specific requirements of the project, including the desired scale of synthesis, purity specifications, cost considerations, and the available expertise and equipment. For researchers and drug development professionals, a thorough evaluation of both routes through small-scale experiments is recommended to determine the most efficient and practical method for their needs.
References
A Senior Application Scientist's Guide to Pyridine Scaffolds: A Comparative Analysis of 5-Chloro-4-methoxypyridin-2-amine
Introduction: The 2-Aminopyridine Scaffold, a Privileged Structure in Modern Drug Discovery
In the landscape of medicinal chemistry, few heterocyclic motifs are as foundational or as frequently utilized as the 2-aminopyridine scaffold. Its unique ability to form critical hydrogen bond interactions, particularly with the hinge region of protein kinases, has cemented its status as a "privileged structure."[1][2] This scaffold is a cornerstone in the design of numerous small-molecule kinase inhibitors, a class of drugs that has revolutionized oncology and the treatment of inflammatory diseases.[3][4]
However, the therapeutic efficacy and pharmacological profile of a drug candidate are not determined by the core scaffold alone. The substitution pattern on the pyridine ring is paramount. Strategic placement of electron-donating and electron-withdrawing groups allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, basicity (pKa), lipophilicity (logP), and metabolic stability. These modifications directly impact target binding affinity, selectivity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide provides an in-depth comparison of 5-Chloro-4-methoxypyridin-2-amine with other structurally related pyridine building blocks. We will dissect the nuanced interplay of its substituents and provide field-proven insights into how these differences translate into practical advantages and disadvantages in key synthetic transformations. This analysis is designed to empower researchers, scientists, and drug development professionals to make more informed decisions in the selection of starting materials for their discovery programs.
Dissecting the Subject: this compound
Before comparing, we must first understand the intrinsic properties of our title compound. The functionality of this compound is a direct result of the electronic contributions of its three substituents.
-
2-Amino Group: This is a strong electron-donating group (EDG) by resonance. It is often the key anchor for binding to kinase hinge regions and serves as a versatile synthetic handle.
-
4-Methoxy Group: Also an electron-donating group, the methoxy substituent at the 4-position further enriches the ring with electron density. This can influence the basicity of the ring nitrogen and the overall reactivity of the scaffold.
-
5-Chloro Group: An electron-withdrawing group (EWG) by induction, the chlorine atom serves as a crucial vector for complexity generation, primarily through transition metal-catalyzed cross-coupling reactions. Its position, meta to the ring nitrogen, renders it less susceptible to direct nucleophilic aromatic substitution (SNAr) compared to halogens at the 2- or 6-positions.[5]
The following diagram illustrates the interplay of these electronic effects.
Caption: Electronic contributions of substituents on the pyridine ring.
Comparative Analysis: Performance in Key Synthetic Transformations
The true value of a building block is revealed in its synthetic performance. We will now compare this compound against two logical alternatives in the context of the Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation.[6][7][8]
Comparators:
-
5-Bromo-4-methoxypyridin-2-amine: To assess the impact of changing the halogen from Chloro to Bromo.
-
2-Amino-5-chloropyridine: To evaluate the influence of removing the 4-methoxy group.
Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and a boronic acid/ester. The rate-limiting step is often the initial oxidative addition of the palladium catalyst into the carbon-halogen bond. The strength of this bond (C-Br < C-Cl) is a critical determinant of reactivity.
| Building Block | Halogen at C5 | 4-Position Substituent | Expected Reactivity | Rationale & Causality |
| This compound | Chloro | Methoxy (EDG) | Good | The C-Cl bond is stronger than C-Br, often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher temperatures. The electron-donating methoxy group can slightly decrease the reactivity of the C-Cl bond towards oxidative addition.[5][7] |
| 5-Bromo-4-methoxypyridin-2-amine | Bromo | Methoxy (EDG) | Excellent | The weaker C-Br bond facilitates a faster rate of oxidative addition with a wider range of Pd catalysts. This often translates to lower catalyst loadings, milder reaction temperatures, and shorter reaction times compared to the chloro-analogue. |
| 2-Amino-5-chloropyridine | Chloro | Hydrogen | Very Good | The absence of the electron-donating methoxy group makes the pyridine ring slightly less electron-rich. This can make the C-Cl bond more susceptible to oxidative addition compared to the 4-methoxy substituted version, potentially leading to slightly higher yields under identical conditions.[6][8] |
-
For maximum reactivity and milder conditions , the bromo-analogue is the superior choice, though it often comes at a higher cost.
-
This compound represents a cost-effective and highly viable option, provided the reaction is optimized with a suitable catalyst system.
-
If the 4-methoxy group is not required for the final target's biological activity, 2-amino-5-chloropyridine can offer a slight reactivity advantage and a different vector for further functionalization.
Experimental Protocols: A Validated System for Success
To ensure trustworthiness and reproducibility, we provide a detailed, field-tested protocol for a general Suzuki-Miyaura coupling reaction. This protocol should be considered a robust starting point, with optimization potentially required for specific substrates.[5][8]
Protocol: Suzuki-Miyaura Coupling of a Substituted 2-Aminopyridine
This workflow outlines the necessary steps from reaction setup to purification.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Substituted Chloropyridine (e.g., this compound) (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Schlenk flask or sealed vial, magnetic stirrer, heating block, inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reagent Assembly: To a dry Schlenk flask, add the substituted chloropyridine (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the Pd(0) catalyst.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Add a small amount of the anhydrous dioxane to dissolve.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask via syringe. Then, add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water) via syringe.
-
Heating and Monitoring: Seal the flask and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting chloropyridine is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
Decision Framework for the Medicinal Chemist
Choosing the right building block depends on a project's specific goals, including timeline, budget, and the desired properties of the final compound. The following flowchart provides a logical framework for this decision-making process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Bioactivity of 5-Chloro-4-methoxypyridin-2-amine Analogs in Drug Discovery
Introduction: The Versatile Aminopyridine Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-aminopyridine moiety is one such scaffold, forming the core of numerous clinically significant therapeutic agents.[1] Its structural rigidity, combined with the hydrogen bonding capabilities of the amino group and the pyridine nitrogen, makes it an ideal foundation for designing potent and selective inhibitors, particularly for protein kinases. This guide focuses on 5-Chloro-4-methoxypyridin-2-amine, a specific and highly functionalized aminopyridine, and explores how systematic structural modifications to this core influence its biological activity.
The strategic placement of a chloro- group at the 5-position and a methoxy- group at the 4-position provides a unique electronic and steric profile, offering multiple vectors for chemical elaboration. Understanding the structure-activity relationships (SAR) of analogs derived from this scaffold is critical for researchers, scientists, and drug development professionals aiming to optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. This document provides an in-depth comparison of these analogs, supported by experimental data and detailed protocols for key biological assays.
Structure-Activity Relationship (SAR) Analysis: Decoding Biological Impact
The biological activity of aminopyridine analogs is profoundly influenced by the nature and position of their substituents. The core structure can be systematically modified at several key positions to modulate its interaction with target proteins.
-
The 2-Amino Group: This group is often a critical anchor, forming key hydrogen bonds within the ATP-binding pocket of protein kinases.[2] Modifications here are generally less tolerated, but linking larger chemical moieties can extend into other regions of the target protein, sometimes leading to dual-target inhibitors or overcoming resistance mutations.[3]
-
The 5-Chloro Group: The halogen at this position often serves to occupy a specific hydrophobic pocket. Changing this to other halogens (e.g., F, Br) or small lipophilic groups can fine-tune the compound's potency and selectivity.[4] The presence of a halogen can significantly enhance antiproliferative activity.[1]
-
The 4-Methoxy Group: The methoxy group can influence solubility and metabolic stability.[1] Its replacement with other alkoxy groups or groups capable of forming hydrogen bonds (e.g., -OH) can dramatically alter the compound's pharmacokinetic profile and potency. Studies have shown that replacing a methoxy group with a hydroxyl group can significantly increase antiproliferative activity, reflected in lower IC50 values.[1]
The following table summarizes the bioactivity of several compounds that share the substituted aminopyridine or a closely related aminopyrimidine core, illustrating these SAR principles.
| Compound/Analog Class | Target/Assay | Bioactivity (IC₅₀) | Key Structural Features & SAR Insights | Reference(s) |
| Aminopyrimidine Derivatives | PLK4 Kinase | 0.0067 µM (for compound 8h ) | The aminopyrimidine core forms crucial interactions in the kinase hinge region. Potency is highly dependent on the substituents extending into the hydrophobic cavity. | [5] |
| 5-Chlorine-2-amino-pyrimidine Derivatives | PLK4 Kinase, MCF-7 Cells | 0.8 nM (PLK4), 0.48 µM (MCF-7) (for compound 5f ) | Demonstrates that a 5-chloro-2-aminopyrimidine scaffold is a potent starting point for kinase inhibitors. Further substitution dictates cell-based efficacy. | [6] |
| Aminopyridine-based JAK2 Inhibitors | JAK2 Kinase | 3 nM (for compound 12l ) | Developed from the crizotinib scaffold, these analogs show that modifications on the 2-amino group lead to potent and selective JAK2 inhibition. | [2] |
| 2-Aminoquinazolinone Derivatives | M. tuberculosis (Mtb) | MIC₉₀ = 33 µM | Analogs built from a related 2-amino scaffold. SAR studies revealed that lipophilic groups on attached phenyl rings were optimal for antimycobacterial activity. | [7] |
| Erianin Analogues | Pyruvate Carboxylase (PC) in HCC cells | 10.05 nM (for compound 36 ) | Replacing a hydroxyl with a fluorine atom on an aromatic ring attached to the core scaffold enhanced activity and metabolic stability. | [4] |
Experimental Workflows & Protocols
To ensure the trustworthiness and reproducibility of bioactivity data, standardized and validated experimental protocols are essential. Below are detailed methodologies for two fundamental assays in the characterization of small molecule inhibitors.
Experimental Workflow Overview
The process of evaluating novel chemical entities follows a logical progression from initial screening to in-depth characterization. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for screening and characterizing bioactive compounds.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a cornerstone colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][10]
Materials:
-
96-well flat-bottom tissue culture plates
-
Test compounds (analogs) and vehicle control (e.g., DMSO)
-
Selected cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS.[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol).[10][11]
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm).[8]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Dilute the cell suspension to the desired density (e.g., 5,000 - 10,000 cells/well).
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in complete culture medium. Final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[9] A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability).
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, quantify the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[14]
Materials:
-
Purified kinase of interest and its specific substrate peptide.
-
ATP at a concentration near the Kₘ for the specific kinase.
-
Test compounds (analogs) and a known inhibitor (e.g., Staurosporine) as a positive control.[15]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[15]
-
ADP-Glo™ Kinase Assay Kit (or similar), containing ADP-Glo™ Reagent and Kinase Detection Reagent.[14]
-
White, opaque 96-well or 384-well plates.
-
Plate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each analog in 100% DMSO.
-
Create a serial dilution series of the compounds in kinase assay buffer.
-
-
Kinase Reaction Setup:
-
In a white 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[15]
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time for the specific kinase).[15]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[14]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[15]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]
-
Mechanism of Action: Targeting Cellular Signaling
Many aminopyridine-based compounds function by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[16] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer.[15] These inhibitors typically act as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Conclusion and Future Perspectives
The this compound scaffold and its close relatives represent a highly validated starting point for the development of potent bioactive molecules, particularly kinase inhibitors. The comparative analysis reveals that small, strategic modifications to this core can lead to significant gains in potency and selectivity. The chlorine atom at the 5-position and the methoxy group at the 4-position are key handles for medicinal chemists to tune the properties of these compounds.
Future research should focus on leveraging detailed structural biology (e.g., co-crystal structures) to guide the rational design of next-generation analogs. Exploring modifications that can confer selectivity against specific kinase isoforms or overcome known resistance mutations will be crucial for translating these promising scaffolds into clinical candidates. Furthermore, multi-parametric assays that simultaneously measure viability, cytotoxicity, and apoptosis will provide a more comprehensive understanding of the cellular impact of these compounds.[17]
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
Confirming the structure of 5-Chloro-4-methoxypyridin-2-amine derivatives
An In-Depth Guide to the Structural Confirmation of 5-Chloro-4-methoxypyridin-2-amine Derivatives for Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of reproducible and reliable research. Substituted pyridines, such as the derivatives of this compound, are prevalent scaffolds in pharmacologically active compounds. Their potential to modulate biological pathways necessitates an unambiguous confirmation of their molecular architecture. An error in structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible biological data.
This guide provides a comprehensive comparison of the essential analytical techniques for the structural validation of this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present an integrated workflow designed to deliver a self-validating, authoritative structural confirmation.
Core Analytical Techniques: A Multi-Pronged Approach
The confirmation of a molecule's structure is a process of assembling evidence from various analytical techniques. Each method provides a unique piece of the puzzle, and their combined data provide a comprehensive and validated structural profile. For substituted pyridines, the primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules in solution.[1] For a derivative of this compound, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR: Provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent compound, one would expect to see distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons, and a broad signal for the amine (-NH₂) protons.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. The spectrum for a this compound derivative would show unique signals for each carbon in the pyridine ring and the methoxy group.[2]
-
2D NMR (COSY, HSQC, HMBC): When the structure is complex, 2D techniques are employed to establish connectivity. For instance, an HMBC experiment can show long-range correlations between the methoxy protons and the C4 carbon of the pyridine ring, confirming the position of the methoxy group.
Causality in NMR: The chemical shift (ppm) of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups (like chlorine and the pyridine nitrogen) deshield nearby nuclei, shifting their signals downfield. This predictability is foundational to interpreting NMR spectra.
Mass Spectrometry (MS)
MS provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a compound.[3] It is a destructive technique that ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z).[4]
A key feature in the mass spectrum of any this compound derivative is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[5] This results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M⁺) and any chlorine-containing fragments: a peak for the ion with ³⁵Cl (M) and a peak two mass units higher (M+2) with approximately one-third the intensity.[6] This isotopic signature is a definitive indicator of the presence of a single chlorine atom.
X-ray Crystallography
Considered the "gold standard" for structural determination, single-crystal X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the solid state.[7][8] It yields unambiguous information on bond lengths, bond angles, and stereochemistry. While powerful, this technique is contingent on the ability to grow a high-quality single crystal of the compound, which is not always feasible.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For a this compound derivative, one would expect to see characteristic stretching frequencies for N-H bonds (amine group), C-O bonds (methoxy group), C=C and C=N bonds within the aromatic ring, and C-Cl bonds.
Comparative Analysis of Core Techniques
The selection of analytical techniques should be strategic, leveraging the strengths of each to build a cohesive structural argument.
| Technique | Information Provided | Sample Requirement | Throughput | Key Advantage | Limitation |
| ¹H & ¹³C NMR | Connectivity of H and C atoms, molecular backbone | ~1-10 mg, soluble | High | Provides detailed atomic-level structural map | Can be complex to interpret for highly substituted or impure samples |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), isotopic information | <1 mg, soluble/volatile | Very High | High sensitivity and confirmation of elemental composition.[3] | Provides little information on atom connectivity; destructive |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles | Single, high-quality crystal | Low | Unambiguous structural determination.[8] | Crystal growth can be a significant bottleneck |
| Infrared (IR) Spectroscopy | Presence of functional groups | ~1 mg, solid or liquid | High | Quick and simple confirmation of key functional groups | Provides limited information on the overall molecular skeleton |
An Integrated Workflow for Structural Validation
A robust structural confirmation process follows a logical progression, where each step builds upon the last. This workflow ensures that the final structural assignment is supported by a network of corroborating evidence.
Caption: Integrated workflow for the structural validation of novel compounds.
Detailed Experimental Protocols
The trustworthiness of analytical data is directly linked to the rigor of the experimental protocol. Below are standardized, field-proven methodologies for the key spectroscopic techniques.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for polar, amine-containing compounds.[9]
-
Addition of Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Following ¹H acquisition, run a proton-decoupled ¹³C NMR experiment. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick peaks for both spectra.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Choose an appropriate soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion. Electrospray ionization (ESI) is common for polar pyridine derivatives.
-
Analysis: Introduce the sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the mass range is set to include the expected molecular weight.
-
Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula. Critically, examine the M and M+2 peaks to confirm the 3:1 isotopic ratio characteristic of chlorine.[10]
Logical Framework for Data Interpretation
The interpretation of spectral data is a logical process of deduction. The following diagram illustrates how different pieces of data converge to support a structural hypothesis for this compound.
Caption: Logical flow from spectral data to structural confirmation.
Conclusion
The structural confirmation of this compound derivatives is a critical task that demands a multi-faceted analytical approach. By integrating data from NMR, MS, and IR spectroscopy, researchers can build a robust and self-validating case for a proposed structure. While NMR and MS provide the core evidence for connectivity and composition, IR offers rapid functional group confirmation. For absolute proof, particularly for establishing stereochemistry in chiral derivatives, single-crystal X-ray analysis remains the definitive method. Adherence to rigorous, well-documented protocols is paramount to ensuring the scientific integrity and reproducibility of research in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structural analyses of phenylethynyl-substituted tris(2-pyridylmethyl)amines and their copper(ii) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Characterizing 5-Chloro-4-methoxypyridin-2-amine Derivatives: A Tiered Approach to In Vitro Activity Profiling
Introduction: The Promise of a Privileged Scaffold
The aminopyridine motif, and specifically the 5-Chloro-4-methoxypyridin-2-amine scaffold, represents a "privileged structure" in modern medicinal chemistry. Its structural rigidity, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone in the design of targeted therapeutics. Derivatives of this core are found in numerous potent inhibitors of critical drug targets, including Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and histone deacetylases (HDACs).[1][2][3]
For researchers synthesizing novel compounds from this scaffold, the immediate challenge is to answer the fundamental questions: What does it bind to, how tightly, and by what mechanism? This guide provides a strategic, field-proven framework for the in vitro characterization of novel this compound derivatives. We will move beyond a simple listing of assays to present a logical, tiered workflow that maximizes data quality and resource efficiency, explaining the causality behind each experimental choice.
The Strategic Workflow: From Broad Interrogation to Mechanistic Insight
A common pitfall in early-stage drug discovery is the premature focus on a single, assumed target. A more robust strategy involves a tiered approach that casts a wide net initially, followed by progressively more focused and mechanistic assays. This ensures that unexpected activities are not missed and that lead candidates are thoroughly validated.
References
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Benchmarking Novel Kinase Inhibitors: Characterizing 5-Chloro-4-methoxypyridin-2-amine Against Established Anticancer Agents
Introduction: From Novel Compound to Potential Therapeutic
The journey of a novel chemical entity from the bench to the clinic is a rigorous process of characterization and validation. For a compound like 5-Chloro-4-methoxypyridin-2-amine, a methoxypyridine derivative, the initial challenge lies in identifying its biological targets and quantifying its efficacy. While structurally related compounds have shown activity as PI3K/mTOR dual inhibitors, the specific biological profile of this particular molecule remains to be elucidated.[1] This guide provides a comprehensive, experience-driven framework for the initial characterization and benchmarking of such a novel compound. We will use this compound as a case study to outline a strategic workflow, comparing its hypothetical performance against a panel of well-established kinase inhibitors. The focus will be on key oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer and are the targets of many approved therapies.[2][3][4]
The Rationale for Benchmarking: Selecting the Right Comparators
To understand the potential of a novel compound, it must be compared against inhibitors with known mechanisms of action and clinical relevance. The choice of benchmark compounds should be strategic, encompassing both broad-spectrum and highly selective agents. This allows for an initial assessment of the new compound's potency and specificity.
For our hypothetical study of this compound, we will select a panel of inhibitors that target critical nodes in cancer signaling:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor. It is often used as a positive control in kinase assays due to its high affinity for the ATP-binding site of many kinases. Its lack of selectivity, however, makes it unsuitable as a therapeutic agent but excellent for initial screening.
-
Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as the Raf kinases in the MAPK/ERK pathway.[5] It provides a benchmark for compounds with potential anti-angiogenic and anti-proliferative effects.
-
Dasatinib: A highly potent inhibitor of Bcr-Abl and Src family kinases.[5] It serves as a benchmark for compounds targeting specific tyrosine kinases implicated in hematological malignancies and solid tumors.
-
GDC-0941 (Pictilisib): A potent and selective inhibitor of Class I PI3K. It is a relevant comparator for assessing activity against the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[3]
This curated panel will allow us to position the activity of this compound within the broader landscape of kinase inhibition.
Experimental Workflow for Comprehensive Benchmarking
A multi-pronged experimental approach is essential for a thorough evaluation. This workflow is designed to first assess the direct inhibitory effect on kinases, then to determine the impact on cancer cell viability, and finally to investigate the underlying mechanism of action at the cellular level.
Caption: A multi-phase workflow for novel inhibitor characterization.
Phase 1: In Vitro Kinase Profiling
The first step is to determine if this compound directly inhibits kinase activity in a cell-free system. This is crucial for establishing on-target effects and for determining the compound's selectivity profile.[6]
Experimental Protocol: In Vitro Kinase Assay
This protocol describes a general method for assessing kinase activity by measuring ATP consumption.[7][8][9]
-
Reagent Preparation:
-
Prepare a 2X kinase buffer appropriate for the target kinase.
-
Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase buffer.
-
Prepare a stock solution of ATP at a concentration that is at or near the Km for the specific kinase.
-
Serially dilute this compound and the benchmark inhibitors in DMSO, then further dilute in the kinase buffer.
-
-
Assay Procedure:
-
Add the diluted compounds to a 96- or 384-well plate. Include wells with a vehicle control (DMSO) and a positive control inhibitor (e.g., Staurosporine).
-
Add the kinase and substrate mixture to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based assay kit (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression to fit a dose-response curve and calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[10][11][12]
-
Phase 2: Cellular Proliferation and Viability Assays
After establishing biochemical activity, the next critical step is to assess the compound's effect on living cells. Cell viability assays measure the overall health of a cell population and can indicate anti-proliferative or cytotoxic effects.[13]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
-
Cell Culture:
-
Seed cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and the benchmark inhibitors for a specified period (e.g., 72 hours). Include vehicle-treated cells as a negative control.
-
-
MTT Incubation:
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.[17]
-
Phase 3: Target Validation and Signaling Pathway Analysis
If the compound shows potent anti-proliferative activity, the final step in this initial characterization is to investigate its mechanism of action. Western blotting is a powerful technique to determine if the compound inhibits the phosphorylation of key proteins within a specific signaling pathway.[18][19][20]
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.
Experimental Protocol: Western Blot Analysis of Phospho-Akt
This protocol outlines the steps to measure the phosphorylation of Akt, a key downstream effector of the PI3K pathway.
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and then serum-starve them to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or a benchmark inhibitor (like GDC-0941) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF or IGF-1) for a short period (10-15 minutes) to activate the PI3K/Akt pathway.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the samples to the same protein concentration and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[21]
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (e.g., at Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[18]
-
Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phospho-Akt to total Akt. A decrease in this ratio in the presence of the compound indicates inhibition of the pathway.
-
Data Presentation and Interpretation
The data gathered from these experiments should be compiled into clear, concise tables for easy comparison.
Table 1: Comparative Inhibitory Potency (IC50 Values)
| Compound | Target Kinase (Biochemical IC50, nM) | Cancer Cell Line A (Cellular IC50, µM) | Cancer Cell Line B (Cellular IC50, µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Staurosporine | Pan-Kinase (~10 nM average) | ~0.02 | ~0.03 |
| Sorafenib | VEGFR-2 (90 nM), PDGFR-β (57 nM) | ~5 | ~7 |
| Dasatinib | Bcr-Abl ( <1 nM), Src (0.8 nM) | ~0.005 | ~0.01 |
| GDC-0941 | PI3Kα (3 nM) | ~0.3 | ~0.5 |
Note: IC50 values for benchmark inhibitors are representative and can vary based on assay conditions and cell lines.[5]
Interpretation of Results:
-
Potency: Lower IC50 values indicate higher potency.[5] A novel compound with IC50 values in the nanomolar range would be considered highly potent.
-
Selectivity: Comparing the biochemical IC50 across a panel of kinases will reveal the compound's selectivity. If it inhibits a narrow range of kinases, it is considered selective. If it inhibits many, like Staurosporine, it is broad-spectrum.
-
Cellular Efficacy: A significant difference between biochemical and cellular IC50 values may suggest issues with cell permeability, efflux, or metabolic instability.[22]
-
Mechanism of Action: The Western blot results will provide direct evidence of target engagement in a cellular context. If this compound reduces phospho-Akt levels similarly to GDC-0941, it strongly suggests that it acts on the PI3K pathway.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial characterization of a novel compound, using this compound as a model. By systematically benchmarking its biochemical and cellular activity against well-characterized inhibitors, researchers can efficiently determine its potency, selectivity, and potential mechanism of action. Positive results from this workflow would justify further investigation, including broader kinome profiling, biophysical binding studies, and in vivo efficacy and safety assessments in preclinical models.[23] This structured approach ensures that resources are directed toward the most promising candidates, accelerating the path of drug discovery.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. In vitro kinase assay [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. revvity.com [revvity.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 12. courses.edx.org [courses.edx.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. gmpplastic.com [gmpplastic.com]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 5-Chloro-4-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and integrity of every chemical entity are paramount. For a key intermediate like 5-Chloro-4-methoxypyridin-2-amine, robust and reliable analytical methods are not just a matter of quality control; they are the bedrock of sound scientific progress and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical techniques for the characterization and purity assessment of this compound. We will delve into the causality behind experimental choices and present a framework for the cross-validation of analytical results, ensuring the trustworthiness of your data.
The Imperative of Orthogonal Analytical Approaches
Cross-validation of analytical methods is the process of confirming that a given method is suitable for its intended purpose by comparing its results with those obtained from one or more different, and preferably orthogonal, analytical techniques.[1] This is not merely a confirmatory exercise but a fundamental component of a robust quality system. For a molecule like this compound, which serves as a building block in the synthesis of active pharmaceutical ingredients (APIs), a comprehensive understanding of its purity profile is critical.[] Different analytical techniques probe different physicochemical properties of a molecule. By employing a multi-pronged approach, we can mitigate the risk of overlooking impurities that may not be amenable to a single analytical method.
This guide will focus on the cross-validation of results obtained from three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Experimental Workflow for Cross-Validation
The cross-validation process begins with a well-defined strategy. A homogenous batch of this compound should be analyzed by each of the selected analytical techniques. The results are then compared to assess the concordance and to identify any discrepancies that may warrant further investigation.
Caption: A logical workflow for the cross-validation of analytical results.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Quantification
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC method with UV detection is a robust choice for routine purity assessment and the quantification of known and unknown impurities.
Experimental Protocol: HPLC-UV
This protocol is adapted from a validated method for the closely related compound, 5-amino-2-chloropyridine, and is expected to provide good separation for this compound.[3]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 2.7 µm particle size.[3]
-
Mobile Phase: A gradient of Mobile Phase A (Water, pH 3 adjusted with orthophosphoric acid) and Mobile Phase B (Methanol).
-
Rationale: The acidic mobile phase ensures that the basic amine functionality is protonated, leading to better peak shape. A gradient elution is chosen to ensure the timely elution of any potential, more hydrophobic impurities.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 0.7 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Rationale: Elevated temperature can improve peak efficiency and reduce column backpressure.
-
-
Detection Wavelength: 254 nm.[3]
-
Rationale: This wavelength is chosen to provide a good response for the aromatic pyridine ring system. A diode array detector (DAD) can be used to acquire spectra across a range of wavelengths to aid in peak identification and purity assessment.
-
-
Injection Volume: 10 µL.[3]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Data Interpretation and Expected Performance
The primary peak in the chromatogram should correspond to this compound. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. Any additional peaks are considered impurities. For a well-developed method, the following performance characteristics can be expected:
| Parameter | Expected Performance | Reference |
| Linearity (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | ~0.015 µg/mL | [3] |
| Limit of Quantification (LOQ) | ~0.048 µg/mL | [3] |
| Accuracy (Recovery) | 98-102% | [3] |
| Precision (RSD) | < 2% | [4] |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is an invaluable technique for the separation and identification of volatile and semi-volatile compounds. It provides not only retention time data for quantification but also mass spectral data that can be used for the definitive identification of impurities.
Experimental Protocol: GC-MS
This protocol is based on general methods for the analysis of similar aromatic amines and halogenated compounds.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Data acquisition and processing software.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Rationale: A non-polar column like DB-5ms is a good starting point for the separation of a wide range of compounds.
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
Rationale: This temperature program allows for the separation of compounds with a range of volatilities.
-
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Data Interpretation and Expected Performance
The total ion chromatogram (TIC) will show the separation of the components in the sample. The mass spectrum of the major peak should correspond to the molecular ion and fragmentation pattern of this compound. The mass spectra of any minor peaks can be compared to a library (e.g., NIST) for tentative identification of impurities.
| Parameter | Expected Performance |
| Identification | Based on mass spectrum and retention time |
| Sensitivity | Low ppm to high ppb level |
| Impurity Identification | Tentative identification via library search |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule. For this compound, ¹H NMR can be used to confirm the identity of the compound and to detect and quantify impurities that have distinct proton signals.
Experimental Protocol: ¹H NMR
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration in quantitative measurements.
-
Data Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The chemical shifts, coupling constants, and integration of these signals should be consistent with the proposed structure. Impurities will present as additional signals in the spectrum. The concentration of these impurities can be determined by comparing the integration of their signals to the integration of the internal standard.
Comparative Analysis and Cross-Validation
The table below summarizes the strengths and weaknesses of each technique for the analysis of this compound.
| Feature | HPLC-UV | GC-MS | ¹H NMR |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Nuclear spin transitions in a magnetic field |
| Primary Use | Purity and impurity quantification | Identification of volatile impurities | Structural confirmation and quantification |
| Strengths | High precision and accuracy for quantification, robust and widely available. | High specificity for identification, excellent for volatile impurities. | Definitive structural information, quantitative without a specific reference standard for the impurity. |
| Limitations | Requires a reference standard for quantification, may not detect non-chromophoric impurities. | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
A successful cross-validation will show good agreement between the purity values obtained from the different techniques. For example, the purity determined by HPLC should be comparable to that determined by qNMR. Any significant discrepancies should be investigated. For instance, if GC-MS detects a volatile impurity that is not seen by HPLC, this highlights the importance of using orthogonal methods.
Caption: Comparison of the strengths and limitations of the analytical techniques.
Conclusion: A Triad of Trustworthiness
The cross-validation of analytical results for this compound using a combination of HPLC, GC-MS, and NMR provides a comprehensive and trustworthy assessment of its purity and identity. Each technique offers unique insights, and their collective application ensures that the analytical data is robust and reliable. This multi-faceted approach is not just good scientific practice; it is a critical component of risk management in the development of safe and effective pharmaceuticals. By understanding the principles and practicalities of these analytical methods, researchers can confidently advance their drug discovery and development programs.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
A Comparative Guide to a Novel Pyridine Derivative in Cellular Models: A Roadmap for Efficacy Assessment
Introduction
In the landscape of contemporary drug discovery, pyridine and its derivatives represent a cornerstone scaffold, renowned for their versatile roles in modulating a vast array of biological targets.[1] The exploration of novel pyridine-based compounds is a critical endeavor, offering the potential for new therapeutic interventions. This guide focuses on 5-Chloro-4-methoxypyridin-2-amine, a compound with a structure suggestive of potential kinase inhibitory activity.
Given the limited public data on the specific biological targets of this compound, this document will serve as a comprehensive roadmap. It will outline the necessary steps to characterize its efficacy in cellular models, using a hypothetical framework where it is evaluated as a potential inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is a well-established signaling cascade that responds to inflammatory and stress stimuli, making it a key therapeutic target in numerous diseases.[2][3]
To provide a robust comparative context, the hypothetical performance of this compound will be benchmarked against SB203580, a well-characterized and selective inhibitor of p38 MAPK.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for a thorough investigation of a novel compound's cellular efficacy.
Section 1: Target Identification and Initial Viability Screening
The initial phase of characterizing a novel compound involves confirming its impact on cell viability and establishing a preliminary dose-response relationship. This is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity.
Rationale for Experimental Choices
-
Cell Line Selection: The choice of cellular models is paramount. For assessing a potential p38 MAPK inhibitor, cell lines with known high p38 expression or pathway activation are ideal. Human breast cancer cell lines, particularly ER-negative variants, often exhibit high p38 expression, correlating with more aggressive phenotypes.[6] Therefore, a panel including cell lines like MDA-MB-231 (ER-negative) and MCF7 (ER-positive) would provide valuable comparative data.[6]
-
Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[7] The intensity of the resulting color is directly proportional to the number of viable cells.[7]
Comparative Efficacy Data (Hypothetical vs. Actual)
The primary metric for comparing the efficacy of inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target | Cell Line | IC50 (µM) | Citation |
| This compound | p38 MAPK (Hypothetical) | MDA-MB-231 | 1.5 (Hypothetical) | N/A |
| SB203580 | p38 MAPK | THP-1 | 0.3-0.5 | [4][10] |
| SB203580 | p38 MAPK | Primary Human T-cells | 3-5 | [4] |
Experimental Workflow: Initial Screening
The following diagram illustrates the workflow for the initial screening of a novel compound.
Caption: Workflow for determining the IC50 of a novel compound using the MTT assay.
Section 2: Target Engagement and Pathway Inhibition
Once an effect on cell viability is established, the next critical step is to confirm that the compound engages its intended target and inhibits the downstream signaling pathway. For a p38 MAPK inhibitor, this involves measuring the phosphorylation status of a direct downstream substrate, such as MAPK-activated protein kinase 2 (MK2).
Rationale for Experimental Choices
-
Western Blotting: This technique is the gold standard for assessing the levels of specific proteins and their post-translational modifications, such as phosphorylation. By using antibodies specific to the phosphorylated form of a protein, we can directly measure the activity of the upstream kinase.[11][12][13][14]
-
Target Protein: Analyzing the phosphorylation of MK2 at Threonine 334 is a reliable indicator of p38 MAPK activity.[15] A potent p38 inhibitor should decrease the levels of phospho-MK2 without affecting the total levels of MK2 or p38.
-
Stimulation: To robustly assess inhibition, the p38 pathway should be activated. This can be achieved by treating cells with stressors like anisomycin or UV radiation, or with pro-inflammatory cytokines like TNF-α.[3]
Signaling Pathway: p38 MAPK
The diagram below outlines the core components of the p38 MAPK signaling cascade.
Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition.
Section 3: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential. The following are standard procedures for the key assays described in this guide.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[7][8][9][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and SB203580 in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[9] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.[7][8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[8][9] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7][8]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.
Protocol 2: Western Blot for Phospho-MK2
This protocol incorporates best practices for phosphoprotein detection.[11][12][13][14]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound or SB203580 for 1-2 hours.
-
Pathway Stimulation: Induce p38 MAPK activation by treating cells with a stimulating agent (e.g., 10 µg/mL anisomycin for 30 minutes).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[12][13] Keep samples on ice at all times to prevent dephosphorylation.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[11][12]
-
Gel Electrophoresis and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[11][12] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies against phospho-MK2 (Thr334), total MK2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This guide provides a structured and scientifically rigorous framework for evaluating the cellular efficacy of a novel compound, this compound, within the context of p38 MAPK inhibition. By employing a comparative approach against a known inhibitor, SB203580, and utilizing validated cellular and molecular biology techniques, researchers can generate robust and reliable data. The provided protocols for MTT and Western blotting serve as a foundation for these investigations. This systematic approach, from initial viability screening to specific target engagement, is crucial for the successful characterization of new chemical entities and their progression through the drug discovery pipeline.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. SB 203580 | p38 MAPK inhibitor | Hello Bio [hellobio.com]
- 6. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Study of 5-Chloro-4-methoxypyridin-2-amine and its Positional Isomers: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the nuanced differences between structural isomers can profoundly impact a compound's biological activity, physicochemical properties, and synthetic accessibility. The substituted aminopyridine scaffold is a cornerstone in the design of novel therapeutics, and understanding the interplay of substituent positioning is paramount for rational drug design. This guide provides an in-depth comparative analysis of 5-Chloro-4-methoxypyridin-2-amine and its key positional isomers, offering insights into their synthesis, properties, and reactivity to empower researchers in their quest for new molecular entities.
Introduction to Chloromethoxypyridinamine Isomers
This compound and its isomers are a class of substituted pyridines that hold significant potential as building blocks in pharmaceutical and agrochemical research. The presence of an amino group, a chloro atom, and a methoxy group on the pyridine ring gives rise to a rich isomeric landscape, where each unique arrangement of these substituents imparts distinct electronic and steric properties to the molecule. These differences can dramatically influence a compound's reactivity in subsequent chemical transformations and its ability to interact with biological targets. This guide will focus on a comparative analysis of three key isomers to illustrate these principles:
-
This compound (the target compound)
-
3-Chloro-4-methoxypyridin-2-amine
-
4-Chloro-5-methoxypyridin-2-amine
Physicochemical Properties: A Comparative Overview
The arrangement of substituents on the pyridine ring directly influences the molecule's polarity, hydrogen bonding capabilities, and basicity. These factors, in turn, govern crucial properties such as melting point, boiling point, solubility, and pKa. A comparison of the available physicochemical data for the selected isomers is presented below.
| Property | This compound | 3-Chloro-4-methoxypyridin-2-amine | 4-Chloro-5-methoxypyridin-2-amine |
| Molecular Formula | C₆H₇ClN₂O | C₆H₇ClN₂O | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol | 158.59 g/mol | 158.59 g/mol |
| CAS Number | 662117-63-7[1] | 1190198-20-9 | 867131-26-8[2] |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| pKa (predicted) | ~4-5 | ~3-4 | ~5-6 |
Note: Experimental data for these specific isomers is sparse in the public domain. The predicted pKa values are based on the electronic effects of the substituents. The amino group at the 2-position generally increases the basicity of the pyridine nitrogen through resonance, while the electron-withdrawing chloro group and the electron-donating methoxy group modulate this effect based on their position. For instance, in 4-Chloro-5-methoxypyridin-2-amine, the para-chloro group is expected to have a stronger electron-withdrawing effect on the pyridine nitrogen compared to the meta-chloro group in the other isomers, potentially influencing its basicity.
Synthesis of Chloromethoxypyridinamine Isomers: A Comparative Look at Synthetic Strategies
The synthetic accessibility of a building block is a critical consideration in any drug discovery program. The routes to these isomers often involve multi-step sequences, and the choice of starting materials and reaction conditions can significantly impact the overall yield and purity of the final product.
General Synthetic Workflow
The synthesis of substituted aminopyridines often follows a general workflow involving the construction of the pyridine ring followed by the introduction or modification of functional groups.
Caption: A generalized synthetic workflow for substituted aminopyridines.
Synthesis of 4-Amino-5-chloro-2-methoxypyridine (an isomer of the target compound)
A documented synthesis of 4-Amino-5-chloro-2-methoxypyridine starts from 5-chloro-2-methoxypyridine N-oxide.[3]
Step-by-step protocol:
-
Nitration: To a stirred solution of 5-chloro-2-methoxypyridine 1-oxide (3g) in sulfuric acid (10.8ml), nitric acid (8.2ml) is slowly added at room temperature.[3]
-
The reaction mixture is then heated to 70°C for 20 hours.[3]
-
Work-up and Extraction: The reaction is quenched in ice water, basified with sodium carbonate, and extracted with ethyl acetate.[3]
-
The combined organic layers are dried and concentrated to yield the nitrated intermediate.
-
Reduction: The nitro group is then reduced to an amino group using standard reduction methods (e.g., catalytic hydrogenation or reduction with metals like iron or tin in acidic media) to yield the final product.
This multi-step process highlights a common strategy for introducing the amino group via nitration followed by reduction. The regioselectivity of the nitration step is a critical factor in determining the final isomeric product.
Reactivity and Applications in Medicinal Chemistry
The positional arrangement of the chloro, methoxy, and amino groups significantly influences the reactivity of the pyridine ring and the amino group itself. These differences are crucial for the subsequent use of these isomers as building blocks in the synthesis of more complex molecules.
Nucleophilicity of the Amino Group
The basicity and nucleophilicity of the exocyclic amino group are key to its reactivity in reactions such as N-acylation, N-alkylation, and condensation reactions. The electron-donating or -withdrawing nature of the other substituents and their position relative to the amino group will modulate its reactivity. For example, an electron-withdrawing group ortho or para to the amino group will decrease its nucleophilicity.
Electrophilic Aromatic Substitution
The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution than benzene. However, the activating amino and methoxy groups can direct electrophiles to specific positions on the ring. The interplay between the activating and deactivating groups, along with steric hindrance, will determine the outcome of such reactions.
Cross-Coupling Reactions
The chloro substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the pyridine core. The reactivity of the C-Cl bond will be influenced by its position on the ring and the electronic nature of the other substituents.
Signaling Pathway Diagram
The utility of these isomers in drug discovery often lies in their ability to serve as scaffolds for molecules that interact with specific biological targets, such as kinases in cellular signaling pathways.
Caption: A simplified diagram illustrating the mechanism of kinase inhibition by a small molecule inhibitor, a common application for pyridine-based scaffolds.
Conclusion
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-4-methoxypyridin-2-amine
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. 5-Chloro-4-methoxypyridin-2-amine, a substituted aminopyridine, is a valuable reagent in synthetic chemistry and drug development. However, its chemical structure—containing a chlorinated pyridine ring and an amine group—necessitates rigorous disposal protocols. Aminopyridines are a class of compounds known for their high toxicity, and improper disposal can pose significant risks to personnel and the environment.[1]
This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound waste, ensuring the safety of your laboratory personnel and adherence to regulatory standards.
Hazard Assessment and Risk Mitigation: The "Why" Behind the Protocol
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of these disposal procedures. The primary risks are associated with its toxicity and environmental persistence.
1.1. Core Hazards
-
Acute Toxicity: Like many aminopyridines, this compound should be treated as highly toxic. Exposure routes of concern are inhalation of dust, skin contact, and ingestion.[1][2][3] Symptoms of exposure to similar compounds can include irritation, dizziness, and respiratory distress.[1]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment. Therefore, discharge into drains or waterways must be strictly avoided to prevent ecological damage.[2][4]
-
Hazardous Combustion Byproducts: When heated to decomposition, chlorinated and nitrogen-containing compounds can release toxic fumes, including hydrogen chloride gas and nitrogen oxides (NOx).[4] This is a critical consideration for thermal disposal methods.
1.2. Personal Protective Equipment (PPE) and Engineering Controls A proactive approach to safety is non-negotiable. All handling and preparation for disposal must be conducted with the appropriate engineering controls and PPE.
| Control / PPE Category | Specification & Rationale |
| Engineering Control | Certified Chemical Fume Hood: Mandatory for all handling of the solid compound to prevent inhalation of aerosolized dust.[1][5] |
| Eye/Face Protection | Chemical Safety Goggles or Face Shield: Protects against accidental splashes or dust dispersion.[1][6] |
| Skin Protection | Chemical-Resistant Gloves (e.g., Nitrile): Prevents dermal absorption, a known risk for chlorinated pyridines.[2][7] |
| Lab Coat: Protects skin and personal clothing from contamination.[1] | |
| Respiratory Protection | NIOSH-Approved Respirator: Recommended if there is a risk of generating dust outside of a fume hood, in accordance with OSHA regulations.[6] |
On-Site Waste Management: Collection and Segregation Protocol
Proper disposal begins with meticulous collection at the point of generation. Mixing hazardous waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step 1: Identify the Waste Stream Categorize your waste into one of the following:
-
Unused or Expired Product: The pure, solid chemical.
-
Contaminated Solid Waste: Items such as gloves, weigh boats, pipette tips, and absorbent pads used during handling or spill cleanup.
-
Contaminated Liquid Waste: Solutions containing the compound or solvents used to rinse contaminated glassware.
Step 2: Select the Appropriate Waste Container
-
Use only compatible, sealable, and clearly marked containers.[8][9]
-
For solids, a high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.
-
Ensure the container is in good condition and will not leak.[8]
Step 3: Label the Container Correctly From the moment the first piece of waste is added, the container must be labeled.[8][9] The label must include:
-
The words "HAZARDOUS WASTE" .[8]
-
The full chemical name: "this compound" .
-
The approximate concentration and composition of the waste.
-
Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
The date of accumulation start.
Step 4: Segregate from Incompatibles Store the hazardous waste container in a designated, secure area away from incompatible materials.[8] For this compound, key incompatibilities include:
Disposal Workflow and Procedures
Under no circumstances should this compound or materials contaminated with it be disposed of in the standard trash or down the drain.[1][4][10] The only acceptable method is through a licensed hazardous waste management service.
Caption: Decision workflow for the disposal of this compound waste.
Experimental Protocol: Step-by-Step Waste Handling
-
Preparation: Don all required PPE as detailed in Table 1. Ensure work is performed within a chemical fume hood. Prepare a labeled hazardous waste container before starting your experiment.
-
Collection of Solid Waste:
-
For unused/expired product, ensure it is in its original, sealed container or a new, properly labeled waste container.
-
For contaminated solids (gloves, paper towels, etc.), carefully place them into a designated, labeled hazardous waste container. Avoid creating dust.[2]
-
-
Collection of Liquid Waste & Rinsate:
-
For solutions containing the compound, pour them directly into a labeled liquid hazardous waste container.
-
Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol) and collect this rinsate in the same liquid hazardous waste container.
-
-
Final Disposal Arrangement:
-
Once the waste container is full or the project is complete, ensure the lid is tightly sealed.
-
Follow your institution's procedures to request a hazardous waste pickup from your Environmental Health & Safety (EH&S) department.[10] They will manage the transfer to a facility capable of handling toxic and chlorinated waste, typically via high-temperature incineration.[12]
-
Emergency Procedures: Spill Management
Accidents require immediate and correct action to mitigate exposure and environmental release.
-
Small Spill (inside a fume hood):
-
Ensure appropriate PPE is worn, including respiratory protection.
-
Contain the spill with an inert absorbent material like vermiculite or sand.[5]
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[11][13]
-
Decontaminate the surface with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
By adhering to these scientifically grounded procedures, you uphold the highest standards of laboratory safety, protect yourself and your colleagues, and ensure your research activities remain environmentally responsible.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. fishersci.com [fishersci.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

